M-Cresol-D7
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSMJSEOOYNOY-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295582 | |
| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202325-51-7 | |
| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202325-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
M-Cresol-D7: A Technical Guide for Advanced Research Applications
This guide provides an in-depth exploration of M-Cresol-D7 (3-Methylphenol-d7), a deuterated analog of m-cresol. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, structure, and practical applications of this stable isotope-labeled compound, with a focus on its pivotal role in analytical chemistry and metabolic studies.
Introduction: The Significance of Deuteration in Scientific Research
Deuterium, a stable isotope of hydrogen, has become an invaluable tool in modern drug discovery and development. The substitution of hydrogen with deuterium can subtly yet significantly alter the physicochemical properties of a molecule. This modification, known as deuteration, is particularly impactful in modulating a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy barrier for bond cleavage. This phenomenon, termed the Kinetic Isotope Effect (KIE), can slow down metabolic processes that involve the breaking of a C-H bond, a common step in drug metabolism mediated by enzymes like the cytochrome P450 family.
This alteration of metabolic pathways can offer several advantages in drug development, including:
-
Improved Pharmacokinetic Profiles: Slower metabolism can lead to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.
-
Reduced Formation of Toxic Metabolites: By altering metabolic routes, deuteration can decrease the production of harmful byproducts.
-
Enhanced Therapeutic Efficacy: A longer duration of action can lead to improved drug performance.
This compound serves as a prime example of the practical application of deuteration, primarily as an internal standard in analytical methodologies.
Chemical Structure and Physicochemical Properties
This compound is a stable isotope-labeled analog of m-cresol where all seven hydrogen atoms on the aromatic ring and the methyl group have been replaced by deuterium. The hydroxyl group can also be deuterated (OD form), which enhances its isotopic stability by preventing hydrogen-deuterium exchange in protic solvents.
Structure of this compound (OD form):
Caption: Chemical structure of this compound (OD form).
Physicochemical Properties
The table below summarizes the key physicochemical properties of this compound and its non-deuterated counterpart, m-cresol.
| Property | This compound | m-Cresol |
| Molecular Formula | C₇D₇OD | C₇H₈O |
| Molecular Weight | 115.18 g/mol | 108.14 g/mol |
| CAS Number | 202325-51-7 | 108-39-4 |
| Appearance | - | Colorless to yellowish liquid |
| Boiling Point | - | 202.8 °C |
| Melting Point | - | 11 °C |
| Density | - | 1.034 g/cm³ |
| Solubility in Water | - | 2.35 g/100 mL at 20 °C |
Synthesis of this compound
The synthesis of deuterated aromatic compounds like this compound typically involves a hydrogen-deuterium (H-D) exchange reaction. This process is generally carried out by treating the non-deuterated organic compound with a deuterium source, such as heavy water (D₂O), under high temperature and pressure.
Modern synthesis methods may employ microwave irradiation in a flow-type reactor to improve reaction efficiency and production throughput. This approach allows for better control over reaction conditions and facilitates a more straightforward separation of the deuterated product.
The general workflow for the synthesis of this compound can be visualized as follows:
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Development
The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Internal Standard in Mass Spectrometry
In quantitative MS, an internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to the sample. Deuterated compounds are ideal internal standards because they have nearly identical chromatographic retention times and ionization efficiencies as their non-deuterated counterparts, but can be distinguished by their higher mass. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.
The use of this compound as an internal standard provides a distinct mass shift of +7 atomic mass units (amu) compared to m-cresol, enabling clear differentiation in the mass spectrometer.
Metabolic and Pharmacokinetic Studies
Understanding the metabolism of m-cresol is crucial for interpreting toxicological data and for its application in drug development. m-Cresol is known to be metabolized in the liver, primarily through oxidation by the cytochrome P450 enzyme system, followed by conjugation with glucuronic acid or sulfate. The resulting metabolites are then excreted in the urine.
The use of this compound in metabolic studies can help to elucidate these pathways. By tracking the deuterated metabolites, researchers can gain a clearer understanding of the metabolic fate of m-cresol.
Analytical Methodologies: A Practical Protocol
The following is a representative protocol for the quantification of m-cresol in a biological matrix using this compound as an internal standard with LC-MS/MS.
Experimental Protocol: Quantification of m-Cresol in Serum
-
Sample Preparation:
-
To 100 µL of serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate m-cresol from other matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
MS/MS Transitions:
-
m-Cresol: Precursor ion (Q1) m/z 107 -> Product ion (Q3) m/z 92 (indicative of loss of a methyl group).
-
This compound: Precursor ion (Q1) m/z 114 -> Product ion (Q3) m/z 96 (indicative of loss of a deuterated methyl group).
-
-
The workflow for this analytical method can be summarized as follows:
Caption: Workflow for the quantification of m-cresol using this compound.
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated counterpart. m-Cresol is a toxic and corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin. Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Conclusion
This compound is a powerful tool for researchers in analytical chemistry and drug development. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of m-cresol in complex biological matrices. Understanding the principles of deuteration and the analytical methodologies for its application is essential for leveraging the full potential of this compound in advancing scientific research.
References
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Isotopic Purity and Enrichment of M-Cresol-D7
Introduction: The Analytical Imperative of Deuterated M-Cresol
In the precise world of quantitative analysis, drug development, and metabolomics, the accuracy of our measurements is paramount. Stable Isotope-Labeled (SIL) compounds are the cornerstone of this accuracy, serving as ideal internal standards for mass spectrometry and as tracers to elucidate complex metabolic pathways.[1][2] this compound, a deuterated analog of 3-methylphenol, is a vital tool in this analytical arsenal. It finds extensive use in pharmaceutical impurity profiling, environmental monitoring, and as an internal standard for quantifying its unlabeled counterpart, m-cresol, a significant biomarker of microbial metabolism and an industrial chemical.[3][4][5]
Part 1: Decoding Isotopic Composition - Enrichment vs. Purity
A common misconception is to use the terms "isotopic enrichment" and "isotopic purity" (or species abundance) interchangeably. Understanding their distinction is fundamental to correctly interpreting analytical data for any deuterated compound.
-
Isotopic Enrichment: This refers to the mole fraction of the heavy isotope (Deuterium, D) at a specific labeled position, expressed as a percentage.[7] For this compound, which has seven sites of deuteration (three on the methyl group and four on the aromatic ring), a stated isotopic enrichment of 99 atom % D means that at any given labeled position, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.
-
Isotopic Purity (Species Abundance): This term describes the percentage of molecules that have a specific isotopic composition.[7] A 99% isotopic enrichment does not mean that 99% of the molecules are the fully deuterated D7 species. Due to the statistical distribution of isotopes, a batch with 99% enrichment will contain a mixture of isotopologues (D7, D6, D5, etc.).
The relationship between enrichment and the resulting species abundance can be calculated using a binomial expansion.[7] This distribution is critical because the lower-mass isotopologues (e.g., D6, D5) can potentially contribute to the signal of the unlabeled analyte being measured, leading to overestimation if not properly accounted for.
Data Presentation: Theoretical Isotopic Distribution of this compound
The following table illustrates the calculated species abundance for this compound at various levels of isotopic enrichment, assuming a random distribution of deuterium across the seven labeled sites.
| Isotopic Enrichment (Atom % D) | % D7 Species (C₇D₇H₁O) | % D6 Species (C₇D₆H₂O) | % D5 Species (C₇D₅H₃O) | % D0 Species (C₇H₈O) |
| 99.9% | 99.30% | 0.69% | 0.01% | <0.001% |
| 99.0% | 93.20% | 6.59% | 0.20% | <0.001% |
| 98.0% | 86.81% | 12.40% | 0.77% | <0.001% |
| 95.0% | 69.83% | 25.73% | 4.06% | <0.001% |
Data calculated based on binomial expansion principles.[7]
Part 2: The Analytical Workflow for Isotopic Characterization
A robust, self-validating system for characterizing this compound relies on the synergistic use of two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. MS provides the distribution of isotopologues, while NMR confirms the structural integrity and location of the deuterium labels.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the definitive technique for determining isotopic purity. Its ability to measure mass-to-charge ratios (m/z) with high precision (typically <5 ppm) allows for the clear separation and quantification of each isotopologue (D0 through D7), which would otherwise overlap in lower-resolution instruments.[6][8] Coupling HRMS with liquid chromatography (LC) is essential to first separate the this compound from any chemical impurities that could interfere with the mass spectrum and produce erroneous results.[8]
Mandatory Visualization:
Caption: Workflow for this compound isotopic purity determination by LC-HRMS.
Experimental Protocol: LC-HRMS Analysis of this compound
Trustworthiness: This protocol is designed as a self-validating system. The high mass accuracy of the HRMS provides confidence in the identity of each isotopologue, while the chromatographic separation ensures that the measured isotopic distribution is from the compound of interest and not an artifact of impurities.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in methanol.
-
Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode, or without acid for negative ion mode) to a final concentration of ~1 µg/mL.[9]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap or Sciex TOF).
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode is often preferred for phenols ([M-H]⁻).
-
Scan Mode: Full scan from m/z 100-200.
-
Resolution: Set to >70,000 to ensure baseline resolution of isotopic peaks.
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications to achieve high mass accuracy.[9]
-
-
Data Analysis and Calculation:
-
Identify the chromatographic peak for this compound.
-
Extract the mass spectrum across this peak, ensuring to subtract background noise.
-
Identify the monoisotopic mass for each isotopologue (from D0 to D7).
-
Measure the integrated peak area or intensity for each isotopologue's primary isotopic peak.
-
Calculate the relative abundance of each species. The isotopic purity is the relative abundance of the D7 species.
-
Formula: % D7 Purity = [Area(D7) / (Area(D0) + Area(D1) + ... + Area(D7))] * 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS excels at quantifying the overall isotopic distribution, NMR provides crucial, complementary information about the location of the deuterium atoms and the structural integrity of the molecule. It is the primary method to confirm that deuteration occurred at the intended positions (the methyl group and the aromatic ring) and to detect any unintended H/D scrambling. A combined ¹H and ²H NMR approach offers a complete picture.[10]
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the methyl and aromatic protons should be significantly diminished or absent compared to the spectrum of unlabeled m-cresol.[11] The degree of signal reduction can be used to calculate the site-specific isotopic enrichment.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals corresponding to the deuterated positions, confirming the locations of the labels.[10]
Mandatory Visualization:
Caption: Synergistic workflow using ¹H and ²H NMR to validate this compound.
Experimental Protocol: Quantitative NMR (qNMR) Analysis
Trustworthiness: This protocol uses qNMR principles to ensure data is reliable for calculating enrichment. The use of both ¹H and ²H NMR provides cross-validation of the label positions and abundance.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add a deuterated solvent with a known chemical shift reference, such as Chloroform-d (CDCl₃) containing tetramethylsilane (TMS).
-
For quantitative analysis, a known amount of an internal standard can be added.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery, which is critical for accurate quantification.
-
Processing: Integrate the residual proton signals at the methyl and aromatic positions. Compare these integrals to the integral of the non-deuterated hydroxyl proton (or an internal standard) to calculate site-specific enrichment.
-
-
²H NMR Acquisition:
-
Spectrometer: Equipped with a deuterium probe.
-
Parameters: Acquire the spectrum with appropriate pulse width and acquisition time.
-
Processing: Identify and integrate the signals corresponding to the aromatic and methyl deuterons. The relative integrals confirm the distribution of the label.
-
Part 3: Synthesis, Quality Control, and Application Insights
Authoritative Grounding: The synthesis of deuterated compounds can be achieved through various methods, including direct H-D exchange on the final molecule or by building the molecule from smaller, pre-deuterated starting materials.[12][13] Regardless of the route, a stringent quality control (QC) process is non-negotiable. M-cresol itself can be sourced from coal tar or via chemical synthesis; synthetic routes generally produce a purer product with fewer problematic impurities, which is a critical consideration for pharmaceutical applications.[14]
Mandatory Visualization:
Sources
- 1. NULL [szabo-scandic.com]
- 2. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isotope.com [isotope.com]
- 8. almacgroup.com [almacgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 13. CN101774893A - Process for preparing m-cresol by nitrogen oxide gas - Google Patents [patents.google.com]
- 14. Two main different technologies for m-cresol [betterchemtech.com]
Foreword: The Imperative for Isotopic Precision in Modern Research
An In-Depth Technical Guide to the Synthesis and Manufacturing of m-Cresol-d7
In the landscape of pharmaceutical development, metabolomics, and environmental analysis, the demand for high-purity, stable isotope-labeled internal standards is non-negotiable. This compound (3-methylphenol-d7), a deuterated analog of m-cresol, stands out as an essential tool for researchers. Its utility stems from its ability to mimic the chemical behavior of its unlabeled counterpart while being distinctly identifiable by mass spectrometry. This distinction is critical for correcting analytical variability, matrix effects, and extraction losses, thereby enabling precise quantification of m-cresol in complex biological and environmental matrices.[1][2][3] m-Cresol itself is a significant biomarker for toluene exposure, a uremic toxin, and a key intermediate in the synthesis of pharmaceuticals like Vitamin E and various agrochemicals.[4][5]
This guide provides a comprehensive overview of the synthesis and manufacturing of this compound. It is designed for researchers, process chemists, and drug development professionals, moving beyond simple protocols to elucidate the underlying chemical principles and rationale that govern process optimization, from catalyst selection to final product validation.
Foundational Principles: The Chemistry of Deuterium Labeling
The synthesis of this compound involves the substitution of seven protium (¹H) atoms with deuterium (²H or D) atoms—three on the methyl group and four on the aromatic ring. The core technology underpinning this transformation is the Hydrogen-Deuterium (H/D) exchange reaction .[6] This is an equilibrium-driven process where a C-H bond is cleaved and reformed with a deuterium atom, typically sourced from heavy water (D₂O).
The primary challenge lies in the fact that the C-H bonds on an aromatic ring and a methyl group are kinetically stable and not readily exchangeable.[6] To overcome this energy barrier and drive the reaction towards a high level of deuteration (>98 atom % D), the use of catalysts and elevated temperature and pressure is essential.[6][7][8][9]
Causality of Catalyst Selection
The choice of catalyst is the most critical parameter influencing reaction efficiency, selectivity, and process scalability.
-
Transition Metal Catalysis (Heterogeneous): Catalysts such as platinum-on-alumina (Pt/Al₂O₃) or other supported noble metals are highly effective for deuterating aromatic compounds.[7][9] The mechanism involves the dissociative chemisorption of both the aromatic compound and D₂O onto the catalyst surface. This weakens the C-H bonds, facilitating their cleavage and subsequent replacement by deuterium atoms from the dissociated heavy water. This method is favored in industrial settings due to the ease of catalyst recovery (filtration) and its high efficiency, which can reduce the need for multiple reaction cycles.[9][10]
-
Acid Catalysis (Homogeneous): Strong deutero-acids (e.g., D₂SO₄) can catalyze H/D exchange on the aromatic ring via an electrophilic aromatic substitution mechanism.[11][12] The deuteronium ion (D⁺) acts as the electrophile. While effective for the ring positions, this method is generally less efficient for the more resilient methyl C-H bonds and can lead to side reactions like sulfonation. The homogeneous nature of the catalyst also complicates purification, requiring neutralization and extraction steps.
For the synthesis of this compound, where perdeuteration is the goal, a transition metal-catalyzed approach is generally superior as it effectively facilitates exchange on both the aromatic ring and the methyl group under the right conditions.
Manufacturing Methodologies: From Batch to Continuous Flow
The industrial and laboratory-scale synthesis of this compound can be approached through several methodologies, each with distinct advantages and operational complexities.
High-Temperature/High-Pressure Batch Synthesis
This is the conventional and most established method for achieving high isotopic enrichment.[7][8] The process involves heating m-cresol with a significant molar excess of D₂O in a high-pressure autoclave in the presence of a catalyst.
Table 1: Typical Batch Reaction Parameters for this compound Synthesis
| Parameter | Typical Value | Rationale & Field Insights |
| Substrate | m-Cresol (≥99% purity) | Starting material purity is critical to prevent side reactions and simplify final purification. Impurities from coal tar-derived m-cresol can poison catalysts.[13] |
| Deuterium Source | Deuterium Oxide (D₂O, ≥99.8%) | A large molar excess (e.g., 20-50 equivalents) is used to drive the equilibrium towards the deuterated product.[12] |
| Catalyst | 5% Platinum on Alumina (Pt/Al₂O₃) | Provides a high surface area for the H/D exchange. Robust and can often be recycled. |
| Temperature | 180 - 250 °C | Provides the necessary activation energy for C-H bond cleavage. Temperatures must be controlled to prevent thermal degradation. |
| Pressure | 20 - 40 bar (2-4 MPa) | Maintains D₂O in the liquid phase at high temperatures and increases the concentration of reactants on the catalyst surface.[7][9] |
| Reaction Time | 24 - 72 hours | Longer reaction times are required in batch processes to achieve high levels of deuteration due to mass transfer limitations. |
Experimental Protocol: Lab-Scale Batch Synthesis of this compound
-
Reactor Preparation: A 100 mL high-pressure stainless-steel autoclave is charged with m-cresol (5.4 g, 50 mmol) and 5% Pt/Al₂O₃ catalyst (0.5 g, 10% w/w).
-
Deuterium Source Addition: Deuterium oxide (D₂O, 20 mL, approx. 1.1 mol) is added to the autoclave.
-
Inerting: The reactor is sealed, purged with nitrogen or argon gas three times to remove air, and then pressurized to 5 bar with the inert gas.
-
Reaction: The mixture is heated to 220 °C with vigorous stirring (750 RPM). The pressure will rise as the temperature increases. The reaction is maintained at these conditions for 48 hours.
-
Cool-down and Depressurization: The reactor is cooled to room temperature. The internal pressure is carefully vented in a fume hood.
-
Product Extraction: The reaction mixture is removed from the autoclave. The organic layer is separated from the aqueous layer. The aqueous layer is extracted twice with 20 mL portions of diethyl ether. The organic layers are combined.
-
Catalyst Removal & Drying: The combined organic solution is filtered to remove the Pt/Al₂O₃ catalyst. The filtrate is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield high-purity this compound.
Microwave-Assisted Flow Synthesis
A modern approach to overcome the limitations of batch processing is the use of continuous flow reactors, often coupled with microwave heating.[7] This technology offers superior heat and mass transfer, leading to dramatically reduced reaction times, improved safety, and higher throughput.[7]
This flow method significantly enhances production efficiency compared to traditional batch synthesis. The rapid heating achieved with microwaves can bring the reactants to the target temperature in seconds rather than hours, and the high surface area-to-volume ratio in the packed-bed reactor maximizes contact with the catalyst.[7]
Purification and Quality Control: Ensuring Analytical Integrity
Regardless of the synthesis method, the crude product will contain unreacted starting material, partially deuterated isotopologues, and potential side products. Achieving the high chemical and isotopic purity required for its use as an internal standard is paramount.
Purification
Fractional vacuum distillation is the primary method for purifying this compound. Due to the slight difference in boiling points between m-cresol (203 °C) and its deuterated analog, a high-efficiency distillation column is required to separate them effectively. This step is crucial for removing any remaining protic m-cresol, thereby maximizing the isotopic purity of the final product.
Analytical Validation: A Self-Validating System
A robust analytical workflow is required to certify the final product. This typically involves a combination of chromatographic and spectrometric techniques.
Table 2: Analytical Specifications for High-Purity this compound
| Parameter | Method | Specification | Rationale |
| Chemical Purity | Gas Chromatography (GC-FID) | ≥99% | Ensures that no other organic impurities will interfere with the analysis. |
| Isotopic Purity | Mass Spectrometry (GC-MS) | ≥98 atom % D | Confirms the level of deuterium incorporation. A high percentage is necessary for a reliable internal standard. |
| Identity Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the molecular structure and can also be used to estimate isotopic purity by observing the reduction in ¹H signals. |
| Water Content | Karl Fischer Titration | ≤0.1% | Minimizes the presence of H₂O which could lead to back-exchange over time. |
Protocol: GC-MS Validation of this compound Isotopic Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Source Temperature: 230 °C.
-
Scan Range: 50-200 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Examine the mass spectrum for the molecular ion (M⁺). For fully deuterated this compound (C₇HD₇O), the expected molecular weight is approximately 115.18 g/mol .[14] Compare this to the unlabeled m-cresol molecular ion at m/z 108.
-
Calculate the isotopic enrichment by integrating the ion currents for all isotopologues (d0 through d7) and determining the percentage of the d7 species.
-
// Define Nodes Start [label="Purified this compound Sample", fillcolor="#FBBC05", fontcolor="#202124"]; Prep [label="Sample Preparation\n(1 mg/mL in Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(Mass Spectrum)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Peak Integration & Analysis", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChemPurity [label="Chemical Purity Check\n(Chromatogram)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IsoPurity [label="Isotopic Purity Check\n(Mass Spectrum)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Certificate of Analysis (CoA)", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define Edges Start -> Prep; Prep -> GCMS [label="Injection"]; GCMS -> Data; Data -> Analysis; Analysis -> ChemPurity [label="Evaluate Peaks"]; Analysis -> IsoPurity [label="Evaluate m/z Ratios"]; ChemPurity -> Report; IsoPurity -> Report; } dott Caption: Quality control workflow for the validation of this compound.
Conclusion: A Commitment to Scientific Integrity
The synthesis and manufacturing of this compound is a multi-step process that demands rigorous control over reaction conditions, purification, and analytical validation. The evolution from traditional high-pressure batch methods to more efficient continuous flow technologies demonstrates significant progress in the field of isotopic labeling. For the end-user in drug development or clinical research, the reliability of their data is directly tied to the quality of the standards they employ. Therefore, a thorough understanding of how this compound is produced and validated is not merely academic; it is a fundamental component of ensuring data integrity and advancing scientific discovery.
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Thompson, D. C., et al. (1995). Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution. PubMed. [Link]
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Dills, R. L., et al. (1997). Quantitation of o-, m- and p-cresol and deuterated analogs in human urine by gas chromatography with electron capture detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Kerr, W. J., et al. (2018). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. [Link]
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M-Cresol-D7: A Comprehensive Technical Guide for Advanced Analytical Applications
This guide provides an in-depth exploration of M-Cresol-D7 (3-Methylphenol-d7), a deuterated analog of m-cresol, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, the rationale behind its synthesis and application, and provide detailed, field-proven protocols for its use as a superior internal standard in quantitative mass spectrometry.
Introduction: The Imperative for Isotopic Labeling in Quantitative Analysis
In modern analytical science, particularly in regulated environments such as pharmaceutical development and clinical diagnostics, the accuracy and precision of quantitative measurements are paramount. The complexity of biological matrices introduces significant challenges, including ion suppression or enhancement in mass spectrometry, and analyte loss during sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these matrix effects and procedural inconsistencies.
This compound is the deuterated form of m-cresol (3-methylphenol), a compound of significant interest as a biomarker for toluene exposure, a uremic toxin in kidney disease, and an intermediate in the synthesis of pharmaceuticals and other chemicals.[1][2] By replacing seven hydrogen atoms with deuterium, this compound becomes an ideal internal standard. It is chemically identical to the analyte of interest, m-cresol, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer, providing a reliable reference for accurate quantification.
Physicochemical Properties and Synthesis Rationale
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application.
Core Properties
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3-Methylphenol-d7; this compound | N/A |
| CAS Number | 202325-51-7 | N/A |
| Molecular Formula | C₇HD₇O | N/A |
| Molecular Weight | 115.18 g/mol | N/A |
| Isotopic Enrichment | Typically ≥98 atom % D | N/A |
| Appearance | Colorless to light yellow liquid or low-melting solid |
Synthesis: The Basis of Isotopic Stability
While specific, proprietary synthesis methods may vary between manufacturers, the general approach for producing deuterated aromatic compounds like this compound involves a hydrogen-deuterium (H-D) exchange reaction. Typically, the unlabeled m-cresol is subjected to heavy water (D₂O) under high temperature and pressure, often in the presence of a catalyst such as platinum on alumina.[3]
The rationale for this process is to replace the labile protons on the aromatic ring and the methyl group with deuterium atoms. This creates a stable, non-radioactive isotopologue that will not readily exchange deuterium back with hydrogen under typical analytical conditions, a critical requirement for a reliable internal standard.
The Role of this compound as an Internal Standard
The primary and most critical application of this compound is as an internal standard for the precise quantification of m-cresol in complex matrices. Its utility is grounded in the principles of isotope dilution mass spectrometry (IDMS).
The Principle of Isotope Dilution
In an IDMS workflow, a known quantity of the SIL-IS (this compound) is added to every sample, calibrator, and quality control at the very beginning of the sample preparation process. Because the SIL-IS is chemically identical to the endogenous analyte (m-cresol), any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the SIL-IS.
The mass spectrometer detects both the analyte and the SIL-IS simultaneously. The final concentration of the analyte is calculated based on the ratio of the analyte's signal response to the SIL-IS's signal response. This ratio remains constant even if absolute signal intensities fluctuate due to matrix effects or sample loss, thus ensuring a highly accurate and precise measurement. This self-validating system is a cornerstone of trustworthy analytical protocols.
Workflow for Analyte Quantification
The logical flow of using this compound in a quantitative assay is depicted below.
Caption: General workflow for quantification using this compound as an internal standard.
Experimental Protocol: Quantification of Total m-Cresol in Human Urine by GC-MS
This protocol describes a robust method for measuring total m-cresol, a biomarker of toluene exposure, adapted from established and validated methodologies.[3][4] The use of this compound is integral to the accuracy of this procedure.
Materials and Reagents
-
m-Cresol analytical standard
-
This compound (Internal Standard)
-
β-Glucuronidase/Arylsulfatase enzyme solution
-
Sodium acetate buffer (pH 5.0)
-
Toluene (extraction solvent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Human urine (for calibrators and QCs)
Step-by-Step Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of m-cresol and this compound in methanol.
-
From these, prepare a series of m-cresol working standards for the calibration curve (e.g., 1 µg/mL to 500 µg/mL).
-
Prepare an this compound internal standard working solution at a fixed concentration (e.g., 10 µg/mL).
-
-
Sample Preparation and Hydrolysis:
-
To 1 mL of urine sample, calibrator, or QC in a glass tube, add 50 µL of the this compound working solution. Vortex briefly.
-
Add 1 mL of sodium acetate buffer and 50 µL of β-Glucuronidase/Arylsulfatase.
-
Cap the tubes and incubate overnight (approx. 16 hours) in a 37°C water bath. This enzymatic hydrolysis is crucial to cleave the glucuronide and sulfate conjugates, allowing for the measurement of total m-cresol.[3][4]
-
-
Extraction:
-
After cooling to room temperature, acidify the samples by adding 100 µL of concentrated HCl.
-
Add 4 mL of toluene, cap tightly, and vortex or mechanically shake for 10 minutes for liquid-liquid extraction.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (toluene) to a clean glass tube.
-
-
Derivatization:
-
Evaporate the toluene extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 100 µL of ethyl acetate.
-
Add 50 µL of BSTFA, cap tightly, and heat at 70°C for 30 minutes. Derivatization to form trimethylsilyl (TMS) ethers increases the volatility and thermal stability of the cresols, improving their chromatographic behavior.[3]
-
-
GC-MS Analysis:
-
Transfer the final derivatized sample to a GC autosampler vial.
-
Inject 1 µL into the GC-MS system.
-
Instrumental Conditions
-
GC System: Agilent GC or equivalent with a capillary column suitable for phenols (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: Splitless mode at 250°C.
-
Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
MS System: Mass selective detector operating in Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Mass Spectrometry and Causality of Ion Selection
The power of mass spectrometry lies in its selectivity. For this assay, we monitor specific ions characteristic of the derivatized analyte and internal standard.
-
m-Cresol-TMS derivative (M.W. = 180): The mass spectrum is characterized by a molecular ion (M⁺) at m/z 180 and a prominent fragment from the loss of a methyl group ([M-15]⁺) at m/z 165 (quantifier ion). Another significant ion is often observed at m/z 73, corresponding to the trimethylsilyl group.
-
This compound-TMS derivative (M.W. = 187): The deuterated internal standard will have a molecular ion at m/z 187. The corresponding loss of a deuterated methyl group ([M-CD₃]⁺) is not the primary fragmentation. Instead, the key fragment is the loss of a methyl group from the silyl moiety, resulting in an ion at m/z 172 ([M-15]⁺) which serves as the quantifier. The 7-dalton mass shift ensures there is no cross-talk between the analyte and internal standard channels.[5]
The selection of these specific, high-intensity ions for monitoring (SIM mode) provides excellent sensitivity and selectivity, filtering out chemical noise from the complex urine matrix.
Method Validation and Trustworthiness
A described protocol is only as reliable as its validation. Adherence to guidelines from bodies like the International Council on Harmonisation (ICH) is crucial.[6] A typical validation for this assay would demonstrate:
-
Selectivity: No interfering peaks from endogenous matrix components at the retention times of the analyte and IS.
-
Linearity: A linear relationship between the analyte/IS peak area ratio and concentration across a defined range (e.g., with a correlation coefficient, r², > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy (percent recovery) and precision (relative standard deviation) within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[3]
-
Matrix Effect: Assessment to ensure that ion suppression or enhancement from different sources of urine is negligible and corrected for by the SIL-IS.
-
Stability: Analyte stability demonstrated under various storage and processing conditions.
The use of this compound is fundamental to achieving the required performance in these validation parameters, creating a self-validating system that ensures the trustworthiness of the final reported concentrations.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of m-cresol. Its chemical and physical properties make it an ideal stable isotope-labeled internal standard, seamlessly integrating into analytical workflows to correct for sample preparation variability and matrix-induced signal fluctuations. The detailed GC-MS protocol provided herein, grounded in established scientific principles and validated methodologies, offers a reliable framework for its application in clinical and toxicological research. By understanding the causality behind its synthesis, application, and detection, scientists can leverage this compound to generate high-quality, defensible data in their drug development and research endeavors.
References
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Koch, H. M., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. Journal of Chromatography B, 997, 178-184. Available from: [Link]
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De Smet, R., et al. (2003). p-Cresol: a toxin revealing many neglected but relevant aspects of uraemic toxicity. Nephrology Dialysis Transplantation, 18(7), 1227-1230. Available from: [Link]
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Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Atmospheric Environment, 38(22), 3597-3605. (The ResearchGate entry provides a diagram of the m-cresol-TBDMS mass spectrum). Available from: [Link]
-
Korytowska, N., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis, 168, 10-17. Available from: [Link]
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De Loor, H., et al. (2009). Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. Clinical Chemistry, 55(1), 132-139. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Gry, J., et al. (2020). A screening method by gas chromatography–mass spectrometry for the quantitation of 33 compounds in the aerosol of a heated tobacco product. CORESTA Congress Proceedings. Available from: [Link]
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Vanholder, R., et al. (2021). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. International Journal of Molecular Sciences, 22(23), 12844. Available from: [Link]
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Chemistry Stack Exchange. (2020). Major product of mononitration of 3-methylphenol. Available from: [Link]
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Shimadzu. (2006). Individual steps in the development of an HPLC/DAD/MS method for the identification, separation and quantification of cholic acid, phenol, p-cresol and tryptophan in human blood. LCMS Uremic Toxins News. Available from: [Link]
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Alzweiri, M., et al. (2012). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of the American Society for Mass Spectrometry, 23(3), 567-571. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. Available from: [Link]
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YouTube. (2021). The major product of dinitration of 3-methylphenol is. Available from: [Link]
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Müller, L., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 99. Available from: [Link]
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A Comprehensive Technical Guide to the Safe Handling of M-Cresol-D7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for M-Cresol-D7. As a deuterated analog of m-cresol, its primary application lies in serving as an internal standard for mass spectrometry-based quantitative analysis in various research and development settings, including pharmaceutical and environmental studies.[1] While the isotopic labeling does not significantly alter the chemical hazards, understanding the inherent risks of the parent compound, m-cresol, is paramount for ensuring laboratory safety. This document synthesizes critical information from safety data sheets (SDS), regulatory bodies, and chemical databases to offer a comprehensive resource for all personnel handling this compound.
Chemical Identity and Physicochemical Properties
This compound is a derivative of m-cresol where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass shift, enabling its use as a reliable internal standard in analytical methodologies.[1]
Table 1: Physicochemical Data of this compound and M-Cresol
| Property | This compound | M-Cresol |
| Synonyms | 3-Methylphenol-d7, m-Methylphenol-d7, 3-Hydroxytoluene-d7[1] | 3-Methylphenol, m-Cresylic acid, 1-Hydroxy-3-methylbenzene[2] |
| CAS Number | 202325-51-7[3] | 108-39-4[3] |
| Molecular Formula | C₇HD₇O[1] | C₇H₈O[4] |
| Molecular Weight | 115.18 g/mol [3] | 108.14 g/mol [4] |
| Appearance | Colorless to yellowish liquid with a sweet, tarry odor.[2][5] | Colorless to yellowish liquid with a sweet, tarry odor.[2][5] |
| Boiling Point | Not specified, expected to be similar to m-cresol. | 202.8 °C (397.0 °F)[4] |
| Melting Point | Not specified, expected to be similar to m-cresol. | 11 °C (52 °F)[4] |
| Flash Point | Not specified, expected to be similar to m-cresol. | 86 °C (187 °F)[5] |
| Density | Not specified, expected to be similar to m-cresol. | 1.034 g/cm³ |
| Solubility in Water | Not specified, expected to be similar to m-cresol. | 2.35 g/100 ml at 20 °C[4] |
The safety profile of this compound should be considered identical to that of m-cresol. The following sections detail the hazards and corresponding safety measures based on the properties of the non-deuterated compound.
Hazard Identification and GHS Classification
M-cresol is a hazardous substance with multiple risk classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] Understanding these classifications is the first step in risk mitigation.
-
Acute Toxicity (Oral and Dermal): Toxic if swallowed or in contact with skin.[6][7]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6][7]
-
Flammability: Combustible liquid.[8]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[6]
The primary routes of exposure are inhalation, skin absorption, ingestion, and eye/skin contact.[2] Acute exposure can lead to irritation of the eyes, skin, and mucous membranes, as well as central nervous system effects such as confusion and respiratory depression.[2]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure to this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[8] A certified chemical fume hood is mandatory for any procedures that may generate vapors or aerosols.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
Table 2: Recommended Personal Protective Equipment for this compound
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield.[7][8][9] | OSHA 29 CFR 1910.133 or European Standard EN166.[8] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, FKM).[9] Lab coat and, if necessary, an apron and boots.[8][10] | Tested according to EN 374.[9] |
| Respiratory | Required if ventilation is inadequate or if there is a risk of inhalation.[8] | NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges.[8][10] |
A rigorous PPE protocol is a non-negotiable aspect of handling this compound. The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.
Handling
-
Avoid contact with skin, eyes, and clothing.[11]
-
Do not breathe vapors or mists.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[8]
-
Wash hands thoroughly after handling.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]
-
The storage area should be designated for corrosive materials.[8]
-
Protect from direct sunlight and moisture.[8]
-
Store locked up.[8]
-
Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[2][8]
Emergency Procedures: A Self-Validating System
A robust emergency plan ensures that any incident is managed swiftly and effectively, minimizing harm to personnel and the environment.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[8] Wash off with soap and plenty of water for at least 15 minutes.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air.[8] If not breathing, give artificial respiration.[8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[8]
Spill and Leak Response
A systematic approach to spill management is essential to prevent the escalation of a hazardous situation.
Protocol for Small Spills:
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the area and isolate the spill.[14]
-
Ventilate: Ensure adequate ventilation.
-
PPE: Don the appropriate personal protective equipment as outlined in Table 2.
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[9][13]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[14]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[8]
The following decision tree provides a logical pathway for responding to a chemical spill.
Caption: Decision tree for chemical spill response.
Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[8]
-
Contaminated Packaging: Empty containers should be disposed of in the same manner as the product.
-
Regulatory Compliance: All disposal practices must comply with local, regional, and national regulations.[6]
Conclusion
This compound is an invaluable tool in modern analytical science. However, its safe use is contingent upon a thorough understanding of its inherent hazards, which are identical to those of m-cresol. By implementing robust engineering controls, adhering to strict PPE and handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program.
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The Definitive Guide to M-Cresol-D7 in Quantitative Scientific Research
This guide provides an in-depth technical exploration of M-Cresol-D7 (Deuterated m-Cresol), a critical tool in modern analytical science. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental principles and strategic considerations for its effective use. We will delve into the causality behind experimental choices, ensuring that the methodologies described are not just followed, but understood.
Section 1: The Quintessential Internal Standard: Why this compound?
In the realm of quantitative analysis, particularly with mass spectrometry, accuracy and precision are paramount. The complexity of biological and environmental matrices introduces variability that can significantly impact results. This is where the utility of a stable isotope-labeled internal standard like this compound becomes indispensable.
This compound is an isotopically enriched analog of m-cresol where seven hydrogen atoms have been replaced with deuterium. This substitution is the cornerstone of its function.
Core Advantages of this compound:
-
Chemical Equivalence, Mass Distinction: this compound is chemically and physically almost identical to its non-labeled counterpart, m-cresol. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass (+7 Da) allows it to be clearly distinguished by a mass spectrometer.[1]
-
Correction for Matrix Effects and Sample Loss: Any loss of analyte during the analytical workflow, from extraction to injection, will be mirrored by a proportional loss of the internal standard. Similarly, any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to highly accurate and reproducible quantification.
-
Enhanced Isotopic Stability: Many commercially available this compound standards are offered in the deuterated hydroxyl (OD) form. This minimizes hydrogen-deuterium (H/D) exchange with protic solvents, ensuring the isotopic integrity of the standard throughout the analytical process.[1][2]
-
Versatility: this compound is compatible with a range of analytical platforms, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3]
The following diagram illustrates the fundamental principle of using this compound as an internal standard in a typical quantitative workflow.
Caption: Simplified metabolic pathway of m-cresol.
Environmental Monitoring
Cresols are common environmental pollutants originating from industrial activities. [2]Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring these compounds in water, soil, and air. This compound is an essential tool for ensuring the accuracy of these environmental analyses.
Section 3: Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of m-cresol using this compound as an internal standard.
Quantification of m-Cresol in Human Urine by GC-MS
This protocol is adapted from methodologies for the analysis of phenolic compounds in urine. [3][4] 1. Sample Preparation (Hydrolysis and Extraction):
-
Pipette 1 mL of urine into a glass tube.
-
Spike the sample with 20 µL of this compound internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 0.5 mL of concentrated hydrochloric acid for acid hydrolysis of cresol conjugates.
-
Cap the tube and heat at 90°C for 1 hour.
-
Cool the sample to room temperature.
-
Perform liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., toluene or a hexane/methyl tert-butyl ether mixture) and vortexing for 2 minutes. [3]* Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). [3]* Cap the tube and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives, which are more volatile and suitable for GC analysis.
3. GC-MS Analysis:
-
GC Column: 5% Phenyl-95% methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for TMS-derivatized m-cresol and this compound.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank urine with known concentrations of m-cresol and a fixed concentration of this compound.
-
Process the calibration standards using the same procedure as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of m-cresol to the peak area of this compound against the concentration of m-cresol.
-
Determine the concentration of m-cresol in the unknown samples from the calibration curve.
Quantification of m-Cresol in Human Plasma by LC-MS/MS
This protocol is based on established methods for analyzing uremic toxins in plasma. [1][5] 1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the this compound internal standard (e.g., 5 µg/mL). [1]* Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A suitable gradient to separate m-cresol from other matrix components (e.g., 10-90% B over 3 minutes). [1]* Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both m-cresol and this compound.
-
3. Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma with known concentrations of m-cresol and a fixed concentration of this compound.
-
Process the standards alongside the samples.
-
Construct a calibration curve by plotting the peak area ratio (m-cresol/M-Cresol-D7) versus the concentration of m-cresol.
-
Calculate the concentration of m-cresol in the plasma samples based on this curve.
Section 4: Data and Performance Characteristics
The use of this compound allows for the development of highly sensitive and robust analytical methods. The following tables summarize typical performance data from published methodologies.
Table 1: GC-MS Method Performance for Cresol Analysis in Urine [3]
| Parameter | Value |
|---|---|
| Linearity Range | Up to 12 mg/L |
| Limit of Detection (LOD) | 10 µg/L |
| Within-series Imprecision (RSD) | 3.0 - 7.2% |
| Recovery | 84 - 104% |
Table 2: LC-MS/MS Method Performance for p-Cresol Analysis in Plasma [5]
| Parameter | Value |
|---|---|
| Linearity Range | 0.02 - 6 µg/mL |
| Limit of Quantification (LOQ) | 0.043 µg/mL |
| Limit of Detection (LOD) | 0.013 µg/mL |
| Recovery | ~80% |
Section 5: Trustworthiness and Method Validation
Every protocol utilizing this compound must be a self-validating system. The principles of method validation, as outlined by regulatory bodies and scientific consensus, ensure the reliability of the data generated. Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
The use of this compound is fundamental to achieving the required accuracy and precision during validation, as it effectively compensates for variability inherent in the analytical process. [6][7]
Conclusion
This compound is a powerful and essential tool for any laboratory engaged in the quantitative analysis of m-cresol and related phenolic compounds. Its properties as a stable isotope-labeled internal standard enable the development of highly accurate, precise, and robust analytical methods. By understanding the principles behind its use and adhering to rigorous validation standards, researchers can generate high-quality data that is crucial for advancements in clinical diagnostics, environmental monitoring, and drug development.
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A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Deuterated m-Cresol
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresol, or 3-methylphenol, is a versatile organic compound widely utilized as a precursor and intermediate in the synthesis of a diverse array of chemical products. Its applications span from the production of pesticides and antioxidants to its use as a preservative in pharmaceutical formulations, notably in some insulin preparations[1][2]. The strategic substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), yields deuterated m-cresol. This isotopic modification, while seemingly subtle, can induce significant alterations in the molecule's physical, chemical, and biological properties. This guide provides an in-depth exploration of the physical and chemical characteristics of deuterated m-cresol, offering valuable insights for researchers, scientists, and professionals engaged in drug development and other advanced chemical applications.
The substitution of protium (¹H) with deuterium can lead to a range of effects, collectively known as kinetic isotope effects (KIE), which can influence reaction rates and metabolic pathways[3]. In the context of drug development, deuteration has emerged as a strategy to enhance the metabolic stability of pharmaceuticals, potentially leading to improved pharmacokinetic profiles. Understanding the fundamental physical and chemical characteristics of deuterated m-cresol is therefore paramount for its effective application in these specialized fields.
Synthesis of High-Purity Deuterated m-Cresol
The synthesis of high-purity m-cresol, and by extension its deuterated analogue, is critical, particularly for pharmaceutical applications where the presence of impurities can have significant consequences. m-Cresol can be obtained through the fractional distillation of coal tar or petroleum fractions; however, this method often results in a mixture of isomers and other impurities[4]. Synthetic routes, in contrast, offer greater control over the final product's purity.
One common synthetic pathway to m-cresol involves the diazotization of m-toluidine, followed by hydrolysis[5]. For the preparation of deuterated m-cresol, specifically m-cresol-d8 (CD₃C₆D₄OD), deuterated starting materials would be employed in a similar synthetic scheme. The synthesis of deuterated aromatic compounds can be achieved through various methods, including acid-catalyzed exchange reactions in the presence of a deuterium source like D₂O or through multi-step syntheses starting from deuterated precursors[6]. The use of synthetic methods is crucial for producing m-cresol with the high purity required for pharmaceutical applications, as it avoids the introduction of variable impurities often found in products derived from coal tar[4].
A generalized workflow for the synthesis of high-purity deuterated m-cresol is depicted below:
Caption: Generalized synthetic workflow for deuterated m-cresol.
Comparative Physical and Chemical Properties
The introduction of deuterium into the m-cresol structure results in measurable changes to its physical and chemical properties. The most notable difference is the increase in molecular weight. These differences are summarized in the table below.
| Property | m-Cresol | Deuterated m-Cresol (m-cresol-d8) |
| Molecular Formula | C₇H₈O | C₇D₈O (CD₃C₆D₄OD)[7][8][9][10] |
| Molecular Weight | 108.14 g/mol [11] | 116.19 g/mol [7][8][9][10] |
| Melting Point | 11-12 °C[1] | 8-10 °C[7][8] |
| Boiling Point | 202 °C[1] | 203 °C[7][8] |
| Density | 1.03 g/cm³ at 20 °C[1] | 1.126 g/mL at 25 °C[7][8] |
| Refractive Index (n20/D) | ~1.541[12] | ~1.538[7][8] |
| pKa | ~10.01[1] | Expected to be slightly higher than m-cresol |
Isotopic Effects on Acidity (pKa)
A significant chemical property influenced by deuteration is the acidity of the phenolic hydroxyl group. The replacement of hydrogen with deuterium in acidic compounds, including phenols, generally leads to a decrease in acidity, corresponding to a slight increase in the pKa value[1][7][8][9][13]. This phenomenon is a secondary isotope effect and can be attributed to the lower zero-point energy of the O-D bond compared to the O-H bond. The stronger O-D bond is more difficult to break, resulting in a weaker acid. Studies have shown that deuteration can decrease the acidity of phenols by up to a ΔpK of 0.031 per deuterium atom[1][7][8][9][13].
Spectroscopic Characteristics
Spectroscopic techniques are indispensable for the characterization and quality control of both standard and deuterated m-cresol. The isotopic substitution leads to predictable and informative changes in the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy of fully deuterated m-cresol-d8, the signals corresponding to the aromatic and methyl protons of standard m-cresol will be absent. The ¹H NMR spectrum of standard m-cresol typically shows a singlet for the methyl protons and a complex multiplet for the aromatic protons[12][14][15]. In the case of partially deuterated m-cresol, the multiplicity and integration of the signals would change accordingly, providing a powerful tool for determining the extent and position of deuteration.
In ¹³C NMR spectroscopy, the chemical shifts are not significantly altered by deuteration. However, the coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals and a decrease in signal intensity due to the nuclear Overhauser effect.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly sensitive to isotopic substitution. The vibrational frequency of a bond is dependent on the masses of the bonded atoms. Consequently, the stretching and bending vibrations involving deuterium will occur at lower frequencies (wavenumbers) compared to those involving protium. For example, the O-H stretching vibration in m-cresol, typically observed in the region of 3600-3200 cm⁻¹, will be shifted to a lower frequency for the O-D stretch in deuterated m-cresol. Similarly, C-D stretching and bending vibrations will appear at lower wavenumbers than their C-H counterparts. The IR spectrum of m-cresol exhibits characteristic peaks for O-H, C-H (aromatic and aliphatic), and C-O stretching, as well as aromatic C=C bending vibrations[11][16][17][18].
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of the mass-to-charge ratio of ions and is therefore a definitive technique for confirming deuteration. The molecular ion peak of m-cresol-d8 will appear at an m/z value that is 8 units higher than that of standard m-cresol, corresponding to the substitution of eight hydrogen atoms with deuterium. The fragmentation pattern in the mass spectrum will also be altered, as the cleavage of C-D bonds requires more energy than the cleavage of C-H bonds, which can influence the relative abundance of fragment ions. High-resolution mass spectrometry can be employed to determine the isotopic purity of a deuterated standard[19].
Analytical Methodologies
The analysis of m-cresol and its deuterated analogues is crucial for quality control, metabolic studies, and environmental monitoring. Several well-established analytical techniques are employed for this purpose.
Gas Chromatography (GC)
Gas chromatography is a robust method for the separation and quantification of cresol isomers. For the analysis of m-cresol, a derivatization step is often employed to improve chromatographic performance and detection sensitivity[20]. The deuterated analogue, m-cresol-d8, can be used as an internal standard for the accurate quantification of m-cresol in various matrices.
Experimental Protocol: GC Analysis of m-Cresol
-
Sample Preparation: For biological samples, such as urine, an initial hydrolysis step with β-glucuronidase and arylsulfatase is required to cleave conjugated metabolites[20]. This is followed by liquid-liquid extraction.
-
Derivatization: The extracted cresols are derivatized, for example, with heptafluorobutyric anhydride, to form more volatile and detectable esters[20].
-
GC Conditions:
-
Column: A capillary column suitable for the separation of phenolic compounds.
-
Injector: Split/splitless inlet.
-
Detector: Electron Capture Detector (ECD) for high sensitivity with halogenated derivatives, or a Flame Ionization Detector (FID) or Mass Spectrometer (MS)[20].
-
-
Quantification: A calibration curve is generated using standards of known concentration, with deuterated m-cresol serving as an internal standard to correct for variations in sample preparation and injection.
Caption: Workflow for the GC analysis of m-cresol.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of cresols, offering the advantage of not requiring a derivatization step. Reversed-phase HPLC with UV detection is commonly used for the separation and quantification of cresol isomers.
Isotopic Effects on Reactivity and Metabolism
The substitution of hydrogen with deuterium can significantly impact the reactivity of m-cresol, a phenomenon known as the kinetic isotope effect (KIE)[3]. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken.
This principle is of particular importance in the context of drug metabolism. The metabolic oxidation of the methyl group of m-cresol is a likely pathway for its biotransformation. Deuteration of the methyl group can slow down this metabolic process, leading to a longer biological half-life and potentially altered toxicological profile. Studies on the metabolism of p-cresol have shown that deuterium labeling can reduce the rate of its metabolism to a reactive intermediate, thereby decreasing its toxicity[21]. Similar effects can be anticipated for m-cresol.
Conclusion
Deuterated m-cresol represents a valuable tool for a range of scientific and industrial applications, from its use as an internal standard in analytical methods to its potential for modifying the pharmacokinetic properties of pharmaceuticals. A thorough understanding of its physical and chemical characteristics, as well as the isotopic effects of deuteration, is essential for its effective utilization. This guide has provided a comprehensive overview of these properties, along with insights into the synthesis and analysis of this important isotopically labeled compound. As the field of deuterated pharmaceuticals continues to expand, the knowledge of the fundamental properties of deuterated building blocks like m-cresol will become increasingly critical for innovation and development.
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- 21. Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Procurement and Application of M-Cresol-D7 for Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of M-Cresol-D7, including its commercial availability, quality assessment, and practical application as an internal standard in quantitative analysis.
Introduction to this compound: The Silent Partner in Quantitative Analysis
1.1 What is this compound?
This compound is a stable isotope-labeled (SIL) form of m-cresol (3-methylphenol). In this molecule, seven hydrogen atoms have been replaced with their heavier, non-radioactive isotope, deuterium (²H or D). Specifically, the three hydrogens on the methyl group and the four hydrogens on the aromatic ring are substituted. This substitution results in a mass increase of seven daltons compared to the natural abundance compound, a critical feature for its primary application. Its chemical formula is C₇HD₇O and it has a molecular weight of approximately 115.18 g/mol .
1.2 Why Deuterated Standards? The Role of Isotopic Labeling in Analytical Chemistry
In quantitative analysis, particularly when using mass spectrometry (MS), an ideal internal standard (IS) is essential for accuracy and precision. An IS is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. Its purpose is to correct for variability during sample preparation and instrumental analysis.[1][2]
A deuterated standard like this compound is considered the "gold standard" for use as an internal standard.[1][3][4] The rationale is based on its physicochemical properties:
-
Near-Identical Chemical Behavior: Because the chemical bonding and structure are virtually identical to the analyte (the non-deuterated m-cresol), it behaves the same way during sample extraction, derivatization, and chromatography. It co-elutes with the analyte, ensuring that any matrix effects (enhancement or suppression of the signal due to other components in the sample) are experienced by both the analyte and the standard simultaneously.[1][5]
-
Mass Differentiation: Despite its chemical similarity, it is easily distinguished by a mass spectrometer due to its higher mass.[6] This mass shift allows the instrument to measure the analyte and the internal standard independently without spectral overlap.
The use of a stable isotope-labeled internal standard is a key component of robust bioanalytical methods, enhancing throughput and reducing assay rejection rates.[1]
1.3 Key Applications in Drug Development and Research
M-Cresol and its isomers are relevant in various fields. They are metabolites of toluene and can be biomarkers for solvent exposure. They are also uremic toxins that accumulate in patients with kidney disease and can be products of gut microbiota metabolism. Therefore, accurate quantification is crucial in:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To measure drug metabolites or biomarkers of toxicity.
-
Metabolomics: For the absolute quantification of m-cresol in biological fluids like plasma, serum, or urine to study metabolic dysregulation.[6]
-
Environmental and Exposure Monitoring: To assess human exposure to industrial solvents like toluene by measuring urinary metabolites.
-
Impurity Profiling: For quantifying cresol impurities in drug formulations.[6]
Commercial Availability and Supplier Landscape
Procuring high-quality this compound is the first step in developing a reliable quantitative assay. A reputable supplier will provide a comprehensive Certificate of Analysis (CofA) detailing the material's identity, purity, and isotopic enrichment.
2.1 Identifying Reputable Suppliers
When sourcing this compound, researchers should prioritize suppliers who provide:
-
High Chemical Purity: Typically ≥98% or higher to minimize interference from other compounds.
-
High Isotopic Enrichment: At least 98 atom % D is recommended to ensure a clean signal for the internal standard and minimize cross-contribution to the analyte's signal.[5][7]
-
A Detailed Certificate of Analysis (CofA): This document is critical for quality assessment and should be reviewed thoroughly.
-
Proper Documentation: Including Safety Data Sheets (SDS).
2.2 Comparative Table of Commercial Suppliers
The following table summarizes the availability of this compound from several well-established chemical and stable isotope suppliers. Note that product numbers and availability are subject to change and should be verified on the supplier's website.
| Supplier | Example Product Number | Stated Isotopic Enrichment | Molecular Formula | CAS Number |
| Sigma-Aldrich (Merck) | AABH97D3D189 (via AA BLOCKS) | Not specified on product page | C₇HD₇O | 202325-51-7 |
| Toronto Research Chemicals (TRC) | C781917 | Not specified on product page | C₇HD₇O | 202325-51-7 |
| C/D/N Isotopes Inc. | D-5637 | 98 atom % D | CD₃C₆D₄OH | 202325-51-7 |
| Santa Cruz Biotechnology, Inc. | sc-224631 (p-cresol-d7) | Not specified on product page | C₇HD₇O | 202325-52-8 |
| ResolveMass Laboratories Inc. | RM-D-178 | ≥98 atom % D | C₇D₇OD | 202325-51-7 |
Note: Santa Cruz Biotechnology lists the para-isomer (p-Cresol-d7), which may be suitable if chromatographic separation from the meta-isomer is achieved. ResolveMass specifies the deuterated hydroxyl group (OD), which provides high isotopic stability and prevents H/D exchange in protic solvents.[6]
2.3 Procurement and Qualification Workflow
The process from identifying a need to using the standard in a validated assay follows a logical progression.
Quality Assessment and Verification of this compound
While a supplier's CofA provides critical information, performing in-house verification is a cornerstone of good laboratory practice and is often required by regulatory bodies.[8]
3.1 The Importance of the Certificate of Analysis (CofA)
The CofA is the primary document attesting to the quality of the standard. A thorough CofA for this compound should include:
-
Identity Confirmation: Usually by ¹H-NMR or Mass Spectrometry.
-
Chemical Purity: Often determined by GC-MS or HPLC, expressed as a percentage.
-
Isotopic Enrichment: The percentage of molecules that contain the desired number of deuterium atoms (in this case, 7). This is critical for ensuring the standard's performance.
-
Lot Number and Expiration Date.
3.2 In-House Verification Protocols
Upon receiving a new lot of this compound, independent verification confirms its suitability for use. A combination of chromatographic and mass spectrometric techniques is ideal.[9]
3.2.1 Protocol: Identity and Purity Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this compound and confirming its identity.
Objective: To confirm the identity and assess the chemical purity of a new lot of this compound.
Methodology:
-
Preparation: Prepare a ~1 mg/mL solution of the this compound standard in a suitable solvent like methanol or dichloromethane.
-
Instrumentation: Use a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
GC Method:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 2 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 35 to 200.
-
-
Analysis:
-
Identity Confirmation: The resulting mass spectrum should be compared to a reference spectrum or theoretical fragmentation pattern. The molecular ion should be visible at m/z 115.
-
Purity Assessment: The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). Any impurity peaks should be identified if possible and must be below a pre-defined threshold (e.g., <1%).
-
3.2.2 Protocol: Isotopic Enrichment Verification by Mass Spectrometry
This protocol uses high-resolution mass spectrometry or GC-MS to verify the isotopic distribution and calculate the enrichment.
Objective: To confirm the isotopic enrichment of this compound meets the required specification (e.g., ≥98 atom % D).
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (HRMS) or a well-tuned GC-MS can be used.
-
Data Acquisition: Acquire the mass spectrum of the this compound standard, focusing on the molecular ion cluster around m/z 115. Ensure sufficient signal intensity to observe the less abundant isotopic peaks.
-
Analysis and Calculation:
-
Acquire a full scan mass spectrum of the molecular ion region (e.g., m/z 108 to 120).
-
Identify the peak intensities for the unlabeled (M+0, m/z 108), partially labeled, and fully labeled (M+7, m/z 115) species.
-
The isotopic enrichment can be calculated by comparing the measured isotope pattern to the theoretical pattern. A simplified calculation is: Isotopic Enrichment (%) = [Intensity(M+7) / (Sum of Intensities of all isotopic peaks)] x 100
-
This calculation should account for the natural abundance of ¹³C. More rigorous methods involve comparing the measured distribution to convoluted theoretical distributions.[10][11]
-
Practical Application: this compound as an Internal Standard in LC-MS/MS Analysis
The primary use of this compound is as an internal standard for the quantification of m-cresol in complex matrices like plasma or urine.
4.1 Rationale for Use in Bioanalytical Assays
Regulatory bodies like the FDA provide guidance on the use of internal standards in bioanalysis.[12][13] A stable isotope-labeled internal standard is preferred because it best mimics the analyte's behavior during sample processing and analysis, correcting for:
-
Extraction Recovery: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Ion suppression or enhancement during electrospray ionization (ESI).
-
Injection Volume Variability.
4.2 Step-by-Step Protocol: Preparation of Stock and Working Solutions
Accurate preparation of standard solutions is fundamental to the entire quantitative process.[14][15]
Objective: To prepare accurate stock and working solutions of this compound.
Methodology:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of neat this compound using a calibrated analytical balance.
-
Quantitatively transfer the material to a 10 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., methanol). Mix thoroughly. This is your Stock IS.
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform a serial dilution from the Stock IS. For example, pipette 10 µL of the 1 mg/mL Stock IS into a 100 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (often the initial mobile phase composition, e.g., 50:50 methanol:water). Mix thoroughly. This is your Working IS.
-
This Working IS is the solution that will be added to every sample.
-
4.3 Workflow for Sample Quantitation
The following diagram illustrates the typical workflow for a bioanalytical assay using a deuterated internal standard.
4.4 Data Analysis and Interpretation
The instrument measures the peak area response for both the analyte (m-cresol) and the internal standard (this compound). A calibration curve is constructed by plotting the ratio of the peak areas (Analyte Area / IS Area) against the known concentration of the calibration standards. The concentration of the unknown samples is then calculated from their peak area ratio using the regression equation from the calibration curve. This ratio-based approach corrects for the sources of variability mentioned previously, leading to a highly accurate and reliable result.
Conclusion: Strategic Sourcing and Application
This compound is an indispensable tool for the accurate quantification of m-cresol in complex matrices. Its commercial availability from reputable suppliers provides researchers with access to high-quality material. However, the responsibility lies with the end-user to conduct thorough in-house verification of identity, purity, and isotopic enrichment to ensure the integrity of their analytical data. By following structured protocols for procurement, qualification, and application, scientists in drug development and other fields can achieve robust, reliable, and defensible quantitative results.
References
-
Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: PubMed, Journal of Mass Spectrometry URL: [Link]
-
Title: Deuterated internal standards and bioanalysis by AptoChem Source: AptoChem URL: [Link]
-
Title: Isotopic enrichment calculator from mass spectra Source: GitHub URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed, Rapid Communications in Mass Spectrometry URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers September 2019 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis Source: ECA Academy URL: [Link]
-
Title: How to make a Internal Standard mix.... Source: Reddit URL: [Link]
-
Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: YouTube URL: [Link]
-
Title: Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? Source: ResearchGate URL: [Link]
-
Title: Video: Internal Standards for Quantitative Analysis Source: JoVE URL: [Link]
-
Title: FDA Evaluation Of Internal Standard Responses During Chromatographic Bioanalysis Guidance (2019) Source: NorthEast BioLab URL: [Link]
-
Title: this compound, OD | CAS 202325-51-7 Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling Source: ACS Publications URL: [Link]
-
Title: Variations in GC–MS Response Between Analytes and Deuterated Analogs Source: ResearchGate URL: [Link]
-
Title: Preparation of calibration standards Source: WordPress.com URL: [Link]
-
Title: How Do You Prepare Reference Standards and Solutions? Source: Spectroscopy Online URL: [Link]
-
Title: Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example Source: PubMed URL: [Link]
-
Title: Standard Solution Preparation: A Comprehensive Guide Source: Labmate Online URL: [Link]
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- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
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Decoding the Deuteron: A Technical Guide to the Certificate of Analysis for M-Cresol-D7
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the Certificate of Analysis (CoA) for M-Cresol-D7, a deuterated internal standard critical for quantitative analysis in complex matrices. Moving beyond a simple checklist of specifications, we will dissect the scientific principles behind each analytical test, elucidate the rationale for specific experimental parameters, and empower you to interpret the data with confidence. This document is structured to serve as a practical reference, ensuring the integrity of your analytical workflows from method development to clinical studies.
Introduction to this compound: The Silent Standard
This compound (3-Methylphenol-d7) is a stable isotope-labeled (SIL) analogue of m-cresol.[1][2] In this molecule, seven hydrogen atoms have been replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a higher molecular weight.[3] This distinct mass shift is the cornerstone of its utility as an internal standard in mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
The primary application of this compound is in isotope dilution mass spectrometry (IDMS), a gold-standard quantitative technique.[4] By adding a known quantity of the deuterated standard to a sample at the earliest stage of preparation, it co-elutes with the endogenous (unlabeled) m-cresol and experiences the same analytical variations, including extraction inefficiencies, matrix effects, and instrumental drift.[5][6] The ratio of the analyte to the internal standard is measured by the mass spectrometer, allowing for highly accurate and precise quantification, correcting for potential sources of error.[4][5]
Given its critical role, the quality and purity of this compound are paramount. The Certificate of Analysis is the definitive document that attests to these quality attributes. A comprehensive CoA for a deuterated standard must be provided to meet Good Laboratory Practice (GLP) standards for clinical studies.[3]
Anatomy of a Certificate of Analysis for this compound
A CoA for this compound is more than just a results sheet; it is a validation of the material's fitness for its intended purpose. Below, we deconstruct a typical CoA, explaining the significance of each section and the analytical science that underpins the data.
Product Identification and General Properties
This initial section provides fundamental information about the material.
| Parameter | Typical Specification | Significance |
| Product Name | This compound | The common chemical name with the deuterium label specified. |
| Synonyms | 3-Methylphenol-d7, m-Hydroxytoluene-d7 | Alternative chemical names for cross-referencing.[1][2] |
| CAS Number | 202325-51-7 | A unique numerical identifier assigned by the Chemical Abstracts Service.[1][2][7][8] |
| Molecular Formula | C₇HD₇O | Denotes the elemental composition, specifying the number of deuterium atoms.[2] |
| Molecular Weight | 115.18 g/mol | The mass of one mole of the substance, reflecting the deuterium incorporation.[1][2][8] |
| Appearance | Colorless to pale yellow liquid | A qualitative check for gross impurities or degradation. |
| Storage Conditions | 2-8°C, under inert atmosphere | Essential for maintaining the stability and integrity of the compound.[7][8] |
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Chemical purity is a critical parameter, ensuring that the analytical signal is not compromised by interfering impurities. GC-MS is an ideal technique for this assessment due to its high resolving power and sensitive detection.
The "Why": Cresols are volatile compounds, making them well-suited for gas chromatography.[5] The mass spectrometer provides definitive identification of the main component and any co-eluting impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Self-Validating Protocol: The methodology is designed to be self-validating by demonstrating specificity, linearity, and accuracy, in line with the principles of ICH Q2(R1).[7][9][10]
Experimental Protocol: GC-MS Purity Analysis
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 10 mg of this compound and dissolve in a suitable solvent (e.g., dichloromethane) to a final concentration of 1 mg/mL.
-
To enhance volatility and improve peak shape, the hydroxyl group is often derivatized.[11][12] Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and heat at 60°C for 30 minutes.[11][12] This converts the polar -OH group to a non-polar -O-TMS ether.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[9]
-
Injector: Split/splitless, 250°C, split ratio 20:1.
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, hold for 5 minutes.[9][13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Data Presentation and Interpretation:
| Test | Specification | Result | Interpretation |
| Chemical Purity (by GC-FID/MS) | ≥ 99.0% | 99.8% | The area percentage of the main peak relative to the total peak area in the chromatogram. A high value indicates minimal presence of organic impurities. |
The chromatogram should show a single, sharp, symmetrical peak corresponding to the derivatized this compound. The purity is calculated using the area normalization method.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR are employed to confirm the identity and verify the positions of deuterium labeling.
The "Why": ¹H NMR confirms the absence of protons at the deuterated positions, while ¹³C NMR verifies the integrity of the carbon skeleton. The principles of NMR are based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR: Acquire at 400 MHz, 16 scans.
-
¹³C NMR: Acquire at 100 MHz, 1024 scans.
-
Data Interpretation:
-
¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to be very simple compared to its unlabeled analogue.[4][10] The signals corresponding to the aromatic and methyl protons should be absent or significantly reduced to baseline noise. A single, broad singlet corresponding to the residual hydroxyl proton (-OH) may be observed, which will exchange with deuterium if D₂O is added. The absence of signals at ~7.2, ~6.8, and ~2.3 ppm confirms successful deuteration of the aromatic ring and methyl group.[14]
-
¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for all seven carbon atoms.[15][16] The signals for the deuterated carbons will appear as multiplets (typically triplets for -CD and septets for -CD₃) due to C-D coupling, and their intensity will be lower compared to the non-deuterated carbon (C-OH). This confirms the location of the deuterium labels.
| Test | Specification | Result | Interpretation |
| ¹H NMR | Conforms to structure | Conforms | Verifies the absence of protons at the labeled positions. |
| ¹³C NMR | Conforms to structure | Conforms | Confirms the carbon skeleton and the location of deuterium atoms through C-D coupling. |
Isotopic Purity by Mass Spectrometry
This is arguably the most critical parameter for a deuterated internal standard. It defines the percentage of the material that is fully deuterated as intended.
The "Why": The efficacy of the internal standard relies on a distinct and clean mass shift from the analyte. The isotopic purity is determined by analyzing the molecular ion cluster in the mass spectrum and comparing the relative intensities of the deuterated species to the less-deuterated and unlabeled species.[17][18][19]
Self-Validating Protocol: The method involves analyzing the molecular ion region and calculating the isotopic distribution. This is compared against the theoretical distribution, correcting for the natural abundance of ¹³C.[17][18]
Experimental Protocol: Isotopic Purity Analysis (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
LC-MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS System: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Analysis: Direct infusion or a short chromatographic run to introduce the sample.
-
Data Acquisition: Acquire high-resolution mass spectra centered around the molecular ion (m/z 115.18).
-
Data Interpretation and Calculation:
The mass spectrum will show a cluster of peaks around the target mass.
-
M+0: Unlabeled m-cresol (C₇H₈O), expected m/z ~108.06
-
M+1 to M+6: Partially deuterated species.
-
M+7: Fully deuterated this compound (C₇HD₇O), expected m/z ~115.18
The isotopic enrichment (Atom % D) is calculated by the following formula:
Isotopic Enrichment (%) = [ (Sum of Intensities of Deuterated Isotopologues) / (Total Intensity of All Isotopologues) ] x 100
Corrections for the natural abundance of ¹³C must be applied for an accurate calculation.[20]
| Test | Specification | Result | Interpretation |
| Isotopic Purity (Atom % D) | ≥ 98% | 99.5% | This value confirms the high proportion of the fully deuterated M+7 species, ensuring a clean and distinct signal for use as an internal standard. |
Water Content by Karl Fischer Titration
The presence of water can affect the accurate weighing of the material and may impact its stability. The Karl Fischer titration is the standard method for water determination.
The "Why": This method is specific for water and is based on a quantitative reaction of water with an iodine-sulfur dioxide reagent.[8][16][21] It is more accurate than the "loss on drying" method, which can also measure volatile solvents.
Authoritative Grounding: The methodology adheres to the principles outlined in USP General Chapter <921> Water Determination.[8][16][21]
| Test | Specification | Result | Interpretation |
| Water Content (by Karl Fischer) | ≤ 0.5% | 0.1% | A low water content ensures the material is sufficiently dry for accurate preparation of standard solutions. |
Conclusion: The CoA as a Pillar of Analytical Integrity
The Certificate of Analysis for this compound is a foundational document that underpins the reliability of quantitative bioanalysis. As a Senior Application Scientist, it is my experience that a thorough understanding of the CoA—not just the final numbers, but the scientific rigor behind them—is essential for developing robust and defensible analytical methods. Each test, from purity and identity to isotopic enrichment, is a critical data point that validates the material's quality. By leveraging the insights provided in this guide, researchers and drug development professionals can ensure the integrity of their internal standards, and by extension, the accuracy and precision of their final results. This adherence to quality, as defined by international standards like those from the ICH, is fundamental to good science and successful drug development.[2][3][4][7][9][10][15][22]
References
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Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). This compound, OD | CAS 202325-51-7. Retrieved from [Link]
-
Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). o-Cresol-d7, OD | CAS 202325-50-6. Retrieved from [Link]
-
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (2017). CN106324138A - Gas chromatographic method of m-cresol.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002048). Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Partial ¹H NMR spectra (7.4 to 6.4 ppm) of an m-cresol standard, a p-cresol standard, and a reaction mixture.... Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.). General Chapters: <921> WATER DETERMINATION.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Rane, S., et al. (2014). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
Koch, H. M., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. International Journal of Hygiene and Environmental Health. Retrieved from [Link]
-
CORESTA. (2020). A screening method by gas chromatography–mass spectrometry. Retrieved from [Link]
-
LCGC. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material.
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Chromatography Forum. (2022). separation of p-cresol and m-cresol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material 3284. Retrieved from [Link]
-
Health Sciences Authority. (n.d.). Certificate of Analysis - Certified Reference Material. Retrieved from [Link]
-
Ruas, M. E. A., et al. (2024). Development of a Low-Temperature Purification Method for Gas Chromatography–Mass Spectrometry Quantification of Three Cresol Isomers in Smoked Bacon. Food Analytical Methods. Retrieved from [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]
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A Technical Guide to Deuterated m-Cresol for Advanced Pharmaceutical Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of deuterated meta-cresol (m-cresol) in comparison to its non-deuterated counterpart, focusing on its application within pharmaceutical sciences. M-cresol is a widely utilized excipient, primarily for its preservative properties in parenteral drug formulations, most notably insulin.[1][2][3] The strategic substitution of hydrogen with its stable isotope, deuterium, offers a sophisticated method to alter the molecule's metabolic profile. This guide delves into the core principles of the kinetic isotope effect (KIE), the comparative physicochemical properties of deuterated and non-deuterated m-cresol, its metabolic fate, and the profound implications of deuteration on pharmacokinetic and pharmacodynamic parameters. Detailed protocols for synthesis and analytical characterization are provided to equip researchers with the practical knowledge required to leverage deuterated m-cresol in drug development and mechanistic studies.
Introduction: m-Cresol and the Principle of Deuteration
1.1. The Role of m-Cresol in Pharmaceuticals
Meta-cresol (3-methylphenol) is a colorless, viscous organic compound that serves a critical function as an antimicrobial preservative in multi-dose injectable drug products, such as insulin and certain vaccines.[1][3][4] Its ability to inhibit microbial growth is essential for maintaining the sterility and safety of these medications through repeated use.[1] Beyond its preservative role, m-cresol also acts as a stabilizing agent and is an important intermediate in the synthesis of other chemical compounds, including antioxidants and fragrances.[4]
1.2. The Deuterium Advantage: Understanding the Kinetic Isotope Effect (KIE)
Deuteration is the selective replacement of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D).[5] This seemingly minor structural modification—the addition of a single neutron—can have significant consequences for the molecule's behavior in a biological system.[6] The foundational principle is the Kinetic Isotope Effect (KIE) .[7]
The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[7][8] Consequently, more energy is required to break a C-D bond. If the cleavage of a specific C-H bond is a rate-determining step in a molecule's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the reaction rate.[7][8][9] This effect is particularly relevant for metabolic processes mediated by enzymes like the Cytochrome P450 (CYP450) family, which are often responsible for oxidative metabolism involving C-H bond cleavage.[7][8][10][11]
The strategic application of the KIE can lead to:
-
Improved Pharmacokinetic Profiles: Slower metabolism can increase a drug's half-life and overall exposure (AUC), potentially allowing for less frequent dosing.[5]
-
Reduced Toxic Metabolites: By slowing a specific metabolic pathway, deuteration can decrease the formation of harmful or reactive metabolites.[5][7]
-
Enhanced Efficacy: Increased exposure to the parent drug may improve its therapeutic effects.[5]
Physicochemical Properties: A Comparative Analysis
The introduction of deuterium atoms into the m-cresol structure results in predictable changes to its physical properties, primarily due to the increase in molecular mass. While the overall chemical reactivity remains the same, these subtle differences are important for analytical characterization.
| Property | Non-Deuterated m-Cresol | Deuterated m-Cresol (d8) | Rationale for Change |
| Molecular Formula | C₇H₈O[12] | C₇D₈O | Replacement of 8 H atoms with D atoms |
| Molecular Weight | ~108.14 g/mol [13] | ~116.20 g/mol | Increased mass from 8 neutrons |
| Appearance | Colorless to yellowish liquid[12][14] | Colorless to yellowish liquid | Isotopic substitution does not affect visual properties |
| Density @ 25°C | ~1.034 g/mL[14][15] | ~1.126 g/mL[16] | Deuterated compounds are generally denser |
| Boiling Point | ~202-203 °C[12][14][15] | ~203 °C[16] | Minimal change, as boiling point is more related to intermolecular forces |
| Melting Point | ~11-12 °C[12][14] | ~8-10 °C[15][16] | Subtle changes in crystal lattice packing can occur |
| pKa | ~10.01[12] | Expected to be very similar | Acidity is primarily governed by the O-H bond, which is often not deuterated |
| Refractive Index (n20/D) | ~1.541[15] | ~1.538[16] | Minor change due to altered molecular polarizability |
The Metabolic Fate of m-Cresol: A Target for Deuteration
The metabolism of cresols in humans is primarily mediated by the Cytochrome P450 (CYP450) family of enzymes in the liver.[10][17] While the metabolic pathways for m-cresol are less defined than for its isomer p-cresol, the primary routes of biotransformation are understood to be:
-
Methyl Group Oxidation: The methyl group is a metabolically vulnerable site ("soft spot"). CYP450 enzymes, such as CYP2E1 and CYP1A2, can oxidize the methyl group to form 3-hydroxybenzyl alcohol, which can be further oxidized to 3-hydroxybenzaldehyde and then to 3-hydroxybenzoic acid.[17][18]
-
Aromatic Ring Hydroxylation: The aromatic ring can also be hydroxylated, leading to the formation of methyl-substituted catechols or hydroquinones.[17][19][20]
These metabolites are typically conjugated with sulfate or glucuronic acid and then excreted in the urine.[21] Crucially, the initial oxidation of the methyl group involves the cleavage of a C-H bond. This step is often rate-limiting and, therefore, an ideal target for deuteration to slow down the overall metabolism of m-cresol.
Caption: Metabolic pathway of m-cresol and the impact of deuteration.
Synthesis and Analytical Characterization
The validation of any study involving deuterated compounds relies on robust synthesis and rigorous analytical confirmation of isotopic enrichment and structural integrity.[22][23]
Experimental Protocol: Synthesis of Deuterated m-Cresol
A common method for preparing deuterated aromatic compounds is through a hydrogen-deuterium (H-D) exchange reaction using heavy water (D₂O) under high temperature and pressure, often with a catalyst.[24][25]
Objective: To synthesize m-cresol-d7 (deuteration on the aromatic ring and methyl group) from non-deuterated m-cresol.
Materials:
-
m-Cresol (99% purity)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Platinum on alumina catalyst (Pt/Al₂O₃) or other suitable catalyst
-
High-pressure autoclave reactor
-
Organic solvent (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reactor Charging: In a high-pressure autoclave, combine m-cresol, a 10-fold molar excess of D₂O, and a catalytic amount of Pt/Al₂O₃.
-
Reaction Conditions: Seal the reactor and heat to 200-250°C under autogenous pressure (or apply external pressure with an inert gas like N₂).
-
Reaction Time: Maintain the reaction conditions for 24-48 hours with continuous stirring to ensure efficient mixing and exchange.
-
Cooling and Extraction: Cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel and extract the deuterated m-cresol using diethyl ether (3x volume of the aqueous phase).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude deuterated m-cresol can be further purified by fractional distillation under vacuum to yield the final product.
Experimental Protocol: Analytical Characterization
A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous characterization.[22][23][26]
Objective: To confirm the mass, isotopic enrichment, and location of deuterium atoms in the synthesized m-cresol.
A. Mass Spectrometry (GC-MS or LC-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze using a Gas Chromatograph or Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: Acquire a full scan mass spectrum.
-
Analysis:
-
Mass Confirmation: The molecular ion peak ([M]⁺) for fully deuterated m-cresol-d8 should appear at m/z 116, an 8-unit mass shift from the non-deuterated compound (m/z 108).
-
Isotopic Enrichment: Calculate the percentage of deuteration by comparing the peak intensities of the deuterated species versus any residual partially deuterated or non-deuterated species.[23]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: For a highly deuterated sample, the signals corresponding to the aromatic and methyl protons of m-cresol should be significantly diminished or absent entirely. The degree of signal reduction correlates with the extent of deuteration at those sites.[26]
-
-
²H NMR (Deuterium) Spectroscopy:
-
Acquisition: Acquire a deuterium NMR spectrum. This technique directly observes the deuterium nuclei.
-
Analysis: The spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. The presence of signals for both aromatic and methyl positions confirms the location of the isotopic labels. Integration of these peaks can provide a quantitative measure of site-specific deuteration.
-
Caption: A self-validating analytical workflow for deuterated compounds.
Applications in Drug Development and Research
The use of deuterated m-cresol extends beyond simply being a more stable excipient. It opens avenues for advanced research and development.
-
Improving Excipient Stability: In formulations where m-cresol itself might undergo slow degradation, using a deuterated version (particularly at the metabolically labile methyl group) could enhance the long-term stability and shelf-life of the final drug product.
-
Mechanistic Studies: Deuterated m-cresol can be used as a probe to study the mechanisms of CYP450 enzymes. By comparing the metabolic rates of deuterated versus non-deuterated m-cresol, researchers can quantify the kinetic isotope effect and determine the extent to which C-H bond cleavage is rate-limiting for specific P450 isozymes.[10]
-
Metabolic Tracing: Deuterated compounds serve as excellent non-radioactive tracers. Administering deuterated m-cresol allows for the tracking of its metabolites through biological systems using mass spectrometry, helping to fully elucidate its metabolic fate and identify all biotransformation products without the complexities of handling radiolabeled materials.[5][27]
-
Toxicity Profile Modification: If a specific metabolite of m-cresol is found to be associated with toxicity, deuteration at the site leading to that metabolite's formation could reduce its production, potentially leading to a safer excipient profile.[5][28]
Conclusion
The strategic deuteration of m-cresol represents a sophisticated approach in pharmaceutical science, transforming a conventional excipient into a versatile tool for research and development. By leveraging the kinetic isotope effect, scientists can modulate metabolic pathways to enhance stability, investigate enzyme mechanisms, and trace biotransformation pathways with high precision. The comparative analysis of deuterated versus non-deuterated m-cresol, supported by robust synthetic and analytical protocols, provides a clear framework for its application. For drug development professionals, understanding and utilizing deuterated molecules like m-cresol is not merely an incremental improvement but a gateway to designing safer, more stable, and more effective therapeutic products.
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Methodological & Application
Application Note: M-Cresol-D7 for Robust Internal Standardization in GC-MS Analysis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and application of M-Cresol-D7 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of cresols and related phenolic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles that make deuterated standards the gold standard for correcting analytical variability, and provide a detailed, field-proven protocol for the quantification of m-cresol in complex matrices. This guide includes step-by-step methodologies, instrument parameters, data analysis workflows, and method validation criteria to ensure the generation of accurate, reproducible, and defensible results.
The Principle of Isotopic Dilution and the Role of this compound
Quantitative analysis by chromatography is susceptible to variations arising from sample preparation, instrument drift, and matrix-induced signal suppression or enhancement.[1] The internal standard method is a powerful technique to correct for these variables. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.[2]
Stable isotope-labeled internal standards, such as deuterated compounds, represent the pinnacle of this approach.[3] A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., replacing Hydrogen, ¹H, with Deuterium, ²H or D).[1]
This compound is a deuterated analog of m-cresol where seven hydrogen atoms have been replaced by deuterium.[4][5] This substitution provides a distinct mass shift of +7 Da, making it easily distinguishable from the native analyte by a mass spectrometer, while its identical chemical structure ensures it co-behaves with the analyte through the entire analytical workflow.[4]
The Core Advantages of this compound:
-
Correction for Sample Loss: Since this compound and the native analyte have nearly identical chemical properties, any loss of material during extraction, concentration, or transfer steps will affect both compounds proportionally.[3]
-
Mitigation of Matrix Effects: Complex sample matrices can interfere with the ionization of the target analyte in the MS source. Because the SIL-IS co-elutes with the analyte, it experiences the same ionization suppression or enhancement, allowing for accurate ratio-based correction.[3]
-
Improved Precision and Accuracy: By compensating for variations in injection volume and instrument response, the use of a SIL-IS significantly improves the accuracy and precision of the quantitative results.[2]
-
High Isotopic and Chemical Purity: Commercially available this compound typically has high isotopic enrichment (≥98%) and chemical purity (>99%), which minimizes interference and ensures consistent performance.[4]
Experimental Protocol: Quantification of m-Cresol in Aqueous Samples
This section details a robust protocol for the analysis of m-cresol in a water matrix using this compound as the internal standard. This method can be adapted for other matrices such as soil, urine, or plasma with appropriate modifications to the extraction procedure.
Materials and Instrumentation
| Reagents & Materials | Instrumentation & Consumables |
| This compound (CAS: 202325-51-7)[6][7] | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| m-Cresol, analytical standard (CAS: 108-39-4) | Autosampler |
| Dichloromethane (DCM), HPLC or GC grade | GC Column: Low-polarity 5% phenyl-type (e.g., TG-5SilMS, Rtx-5Sil MS), 30 m x 0.25 mm ID x 0.25 µm film |
| Methanol, HPLC grade | 2 mL Amber Glass Vials with PTFE-lined caps |
| Hydrochloric Acid (HCl), concentrated | Volumetric flasks, pipettes, and syringes |
| Anhydrous Sodium Sulfate | Mechanical shaker or vortex mixer |
| Optional: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for derivatization[8][9] | Nitrogen evaporator or rotary evaporator |
Experimental Workflow
The overall workflow involves spiking the sample with the internal standard, extracting both the analyte and the standard, and analyzing the extract by GC-MS.
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Application Note: A Robust LC-MS/MS Method for High-Throughput Quantification of Phenolic Compounds Using M-Cresol-D7 as an Internal Standard
Abstract
This application note presents a detailed, validated protocol for the quantification of phenolic compounds in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method leverages M-Cresol-D7, a deuterated stable isotope-labeled internal standard, to ensure high accuracy, precision, and reliability. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis, providing in-depth insights into method development, sample preparation, and validation according to regulatory standards. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology effectively.
Introduction: The Imperative for Accurate Phenolic Compound Quantification
Phenolic compounds are a diverse group of secondary metabolites found ubiquitously in plants and are also significant environmental and industrial compounds.[1] Their roles range from beneficial antioxidants in pharmaceuticals and nutraceuticals to toxic environmental pollutants.[2][3] Accurate quantification of these compounds in various matrices, such as biological fluids, environmental samples, and pharmaceutical formulations, is therefore of paramount importance for safety assessment, efficacy studies, and regulatory compliance.
LC-MS/MS has become the gold standard for quantitative analysis due to its high sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including matrix effects, variations in ionization efficiency, and sample preparation inconsistencies.[5][6] The use of a stable isotope-labeled (SIL) internal standard (IS) that is chemically identical to the analyte is the most effective way to compensate for these variables.[7][8] A SIL IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate and precise measurement of the analyte's concentration.[6][9]
This compound, a deuterated analog of m-cresol, serves as an ideal internal standard for the quantification of m-cresol and structurally related phenolic compounds.[10][11] Its seven deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte in the mass spectrometer while maintaining nearly identical physicochemical properties, ensuring it behaves similarly during sample preparation and chromatographic separation.[8][11]
This application note provides a comprehensive framework for developing and validating a robust LC-MS/MS method for phenolic compound quantification using this compound.
Foundational Principles: Why this compound is an Effective Internal Standard
The selection of an appropriate internal standard is a critical decision in quantitative LC-MS/MS analysis. The ideal IS should mimic the analyte's behavior throughout the entire analytical process.
Physicochemical Properties of M-Cresol and this compound:
| Property | m-Cresol | This compound | Rationale for IS Suitability |
| Molecular Formula | C₇H₈O[2] | C₇HD₇O[12] | Minimal structural difference ensures similar chemical behavior. |
| Molecular Weight | 108.14 g/mol [13] | 115.18 g/mol [11] | A mass difference of 7 Da provides clear separation in the MS without isotopic crosstalk, a key requirement for accurate quantification.[8] |
| Boiling Point | 202 °C[2] | Similar to m-cresol | Similar volatility is crucial for consistent recovery during sample preparation steps involving evaporation. |
| pKa | ~10.01[2] | Similar to m-cresol | Identical acidity ensures that both compounds will be in the same ionic state at a given pH, which is critical for consistent extraction efficiency and chromatographic retention. |
| Solubility | Moderately soluble in water[2] | Similar to m-cresol | Ensures comparable behavior during liquid-liquid or solid-phase extraction. |
The deuterium isotope effect, a potential concern with deuterated standards, is minimal for this compound in reversed-phase chromatography, typically resulting in co-elution or a very slight retention time shift that does not impact quantification.[5][6]
Experimental Workflow: A Step-by-Step Guide
The following sections detail the complete protocol, from sample preparation to data analysis. The rationale behind each step is provided to facilitate a deeper understanding and aid in potential method adaptation.
Sample Preparation: Isolating the Analytes of Interest
The choice of sample preparation technique is matrix-dependent and aims to extract the phenolic compounds efficiently while minimizing interferences.[14][15]
Protocol for Biological Matrices (e.g., Plasma, Urine): Protein Precipitation & Liquid-Liquid Extraction
This protocol is effective for removing proteins and concentrating the analytes.
-
Aliquoting and Spiking: To 100 µL of the biological sample (plasma, urine, etc.) in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate to the supernatant. Vortex for 2 minutes. This step further cleans up the sample and concentrates the phenolic compounds into the organic phase.[14]
-
Phase Separation: Centrifuge at 3,500 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
Protocol for Environmental Samples (e.g., Water): Solid-Phase Extraction (SPE)
SPE is ideal for cleaning up and concentrating analytes from aqueous samples.[4]
-
Sample Pre-treatment: Acidify the water sample (e.g., 50 mL) to pH 2-3 with formic acid.
-
Spiking: Add the this compound internal standard to the sample.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of acidified water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the phenolic compounds with 3 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase as described in the LLE protocol.
LC-MS/MS Analysis: Separation and Detection
The following conditions provide a robust starting point for the analysis of m-cresol and other phenolic compounds.
Table 1: LC-MS/MS Operating Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | UHPLC offers higher resolution and faster analysis times. |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[4] | Provides good retention and separation for moderately polar phenolic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water[3][16] | Acidification promotes protonation of phenolic compounds, enhancing ionization in positive mode and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3][16] | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Elution | 10% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and equilibrate for 2 min. | A gradient is necessary to elute a range of phenolic compounds with varying polarities.[4] |
| Flow Rate | 0.3 mL/min | A lower flow rate generally improves ESI efficiency.[17] |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Essential for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[18] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Phenolic compounds readily deprotonate to form [M-H]⁻ ions, making negative ESI highly sensitive for their detection. |
| Capillary Voltage | -3.0 kV to -4.0 kV[17][19] | Optimized for stable spray and efficient ion formation in negative mode. |
| Desolvation Temp. | 350°C - 450°C[17][19] | Facilitates efficient solvent evaporation and desolvation of ions. |
| Nebulizer Gas | Nitrogen, 35-50 psi[17][19] | Controls the formation of fine droplets for efficient ionization. |
MRM Transition Optimization
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification.[18][20] It involves selecting a specific precursor ion and then monitoring a specific product ion after fragmentation.
Procedure for Optimization:
-
Infusion: Infuse a standard solution of m-cresol and this compound directly into the mass spectrometer to determine the most abundant precursor ion (typically [M-H]⁻).
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions.
-
Collision Energy Optimization: Optimize the collision energy for each precursor-product ion transition to maximize the signal intensity.[21]
Table 2: Optimized MRM Transitions for M-Cresol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| m-Cresol | 107.1 | 91.1 | 65.1 | -15 |
| This compound | 114.1 | 98.1 | 69.1 | -15 |
Note: The specific m/z values and collision energies should be optimized for the specific instrument being used. The quantifier transition is used for calibration and quantification, while the qualifier transition serves as a confirmation of the analyte's identity.[22]
Workflow Visualization
The overall experimental process can be visualized as follows:
Caption: LC-MS/MS workflow for phenolic compound quantification.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose.[23] The validation should be performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[24][25]
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria (based on FDA guidance)[25][26] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | Response of interfering components should be <20% of the analyte response at the Lower Limit of Quantification (LLOQ) and <5% of the IS response. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy (Trueness) | The closeness of the mean test results to the true concentration. | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. Determined at a minimum of three concentration levels (low, medium, high QC). |
| Precision | The closeness of agreement among a series of measurements. Evaluated as intra-day (repeatability) and inter-day (intermediate precision) precision. | The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. Determined at a minimum of three concentration levels. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Lower Limit of Quantification (LLOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The analyte response should be at least 5 times the response of a blank sample. Precision and accuracy criteria must be met. |
| Recovery | The extraction efficiency of an analytical method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components. | The %CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the nominal concentration. Includes freeze-thaw, short-term, and long-term stability. |
Conclusion: A Validated and Authoritative Protocol
This application note provides a detailed and scientifically grounded protocol for the quantification of phenolic compounds using LC-MS/MS with this compound as an internal standard. By explaining the causality behind the experimental choices and adhering to rigorous validation standards, this guide equips researchers with a reliable and robust method. The use of a stable isotope-labeled internal standard like this compound is indispensable for mitigating matrix effects and other sources of variability, thereby ensuring the highest level of data quality and integrity in regulated and research environments.
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Bijlsma, L., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]
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Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Tufi, S., et al. (2004). Assessment of phenolic compounds in biological samples. Annali di Chimica, 94(5-6), 349-359. [Link]
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Ignat, I., et al. (2011). Extraction and Isolation of Phenolic Compounds. Springer Protocols. [Link]
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LGC Group. Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]
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ResearchGate. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
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ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
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Lab-Training.com. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
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Wen, L., et al. (2015). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 20(4), 6185-6201. [Link]
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ResearchGate. MRM ion chromatograms obtained from LC-MS-MS analysis of pCS. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Salehi, B., et al. (2020). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 25(18), 4296. [Link]
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Grokipedia. m-Cresol. [Link]
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Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
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Zhang, Q-W., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Biochemistry, 46(10), e14328. [Link]
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YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 90470947. [Link]
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Li, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2095. [Link]
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LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]
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YouTube. (2022). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. [Link]
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Bouyahya, A., et al. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. Molecules, 26(14), 4307. [Link]
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Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]
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Suleria, H. A. R., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods, 10(11), 2707. [Link]
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University of Washington Proteomics Resource. MRM/SRM page. [Link]
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Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Antioxidants, 10(12), 2016. [Link]
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ResearchGate. (2021). (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]
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Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Antioxidants, 10(12), 2016. [Link]
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Ieri, F., et al. (2012). LC-DAD/ESI-MS/MS study of phenolic compounds in ash (Fraxinus excelsior L. and F. angustifolia Vahl) leaves. Journal of Applied Botany and Food Quality, 85(1), 51-60. [Link]
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de Souza, V. R., et al. (2018). Phenolic Compounds Determined by LC-MS/MS and In Vitro Antioxidant Capacity of Brazilian Fruits in Two Edible Ripening Stages. Plant Foods for Human Nutrition, 73(4), 302-307. [Link]
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Application Note: High-Sensitivity Quantification of m-Cresol in Environmental Water Samples using M-Cresol-D7 and Isotope Dilution GC-MS
Abstract
This application note presents a detailed guide for the trace-level quantification of m-cresol in environmental water samples. The methodology is built upon the robust framework of U.S. EPA Method 528, incorporating the superior accuracy of isotope dilution mass spectrometry (IDMS) through the use of M-Cresol-D7 as an internal standard. We provide a comprehensive narrative explaining the causality behind experimental choices, a step-by-step protocol from sample preparation to final analysis, and expected performance metrics. This guide is intended for researchers, environmental scientists, and analytical chemists requiring a reliable and precise method for monitoring phenolic contaminants.
Introduction: The Case for Isotope Dilution in Cresol Analysis
m-Cresol (3-methylphenol) is a phenolic compound used in the manufacturing of resins, pesticides, and disinfectants, and is a component of coal tar. Its presence in environmental water sources is a significant concern due to its toxicity to aquatic life and potential human health risks.[1] Regulatory bodies worldwide mandate the monitoring of phenols in drinking and surface waters, necessitating highly accurate and sensitive analytical methods.
Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this analysis. However, quantitative accuracy can be compromised by a phenomenon known as the "matrix effect," where co-extracted, non-target compounds in a complex environmental sample interfere with the instrument's response to the analyte.[2] Furthermore, analyte losses during the multi-step sample preparation process (e.g., extraction, concentration) can introduce significant variability and bias into the results.
To overcome these challenges, the gold standard is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution approach.[3] this compound is the deuterated analogue of m-cresol. It is chemically and physically almost identical to the native compound, meaning it behaves the same way during extraction, concentration, and chromatographic separation. However, due to its seven deuterium atoms, it has a distinct mass-to-charge ratio (m/z) that is easily resolved by a mass spectrometer.
By adding a known amount of this compound to every sample, standard, and blank at the very beginning of the workflow, it acts as a perfect proxy. Any loss of the native m-cresol during sample processing will be mirrored by a proportional loss of this compound. The final quantification is based on the ratio of the native analyte response to the SIL-IS response, which remains constant regardless of sample loss or matrix-induced signal suppression/enhancement. This self-validating system provides the highest degree of accuracy and precision.[3]
Physicochemical Properties & Mass Spectra Insights
Understanding the properties of both the analyte and the internal standard is fundamental to method development.
| Property | m-Cresol | This compound |
| Formula | C₇H₈O | C₇HD₇O |
| Molecular Weight | 108.14 g/mol | 115.18 g/mol |
| CAS Number | 108-39-4 | 202325-51-7 |
| Boiling Point | ~202 °C | ~202 °C |
| Water Solubility | ~23.5 g/L | Similar to m-cresol |
Data sourced from various supplier and chemical databases.[4][5]
Mass Spectrometry Fragmentation: The Key to Selectivity
Under electron ionization (EI) in a GC-MS, molecules fragment in a predictable way, creating a unique mass spectrum or "fingerprint." The mass spectrum of m-cresol is dominated by the molecular ion (the intact molecule with one electron removed) and a key fragment ion.
-
m-Cresol (Native): The molecular ion (M⁺) appears at m/z 108 . A prominent fragment is observed at m/z 107 , resulting from the loss of a single hydrogen atom ([M-H]⁺), which is a very stable structure.
-
This compound (Internal Standard): As deuterium has a mass of ~2 amu compared to hydrogen's ~1 amu, and there are seven deuterium atoms, the molecular ion is shifted by 7 mass units to m/z 115 . The corresponding stable fragment from the loss of a deuterium atom is expected at m/z 113 .
This distinct mass shift allows the MS to monitor both compounds simultaneously without any cross-interference, even if they co-elute perfectly from the GC column.
Detailed Application Protocol: Quantification of m-Cresol in Water
This protocol is based on the principles of U.S. EPA Method 528 and incorporates the use of this compound for enhanced accuracy.
Materials and Reagents
-
Reagents: M-Cresol (≥99% purity), this compound (≥98 atom % D), Methanol (HPLC grade), Dichloromethane (DCM, pesticide grade), Hydrochloric Acid (HCl, trace metal grade), Sodium Sulfite (ACS grade), Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4h).
-
Standards Preparation:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of m-cresol, dissolve in methanol, and bring to a final volume of 25 mL.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 25 mg of this compound, dissolve in methanol, and bring to a final volume of 25 mL.
-
Working Standards: Prepare a series of calibration standards by diluting the primary stock standard in DCM. Each calibration standard, blank, and sample must be fortified with the this compound internal standard to a constant final concentration (e.g., 5 µg/L).
-
Experimental Workflow: From Sample to Analysis
The overall workflow involves sample preservation, solid-phase extraction (SPE) to isolate and concentrate the analytes, and subsequent analysis by GC-MS.
Caption: End-to-end workflow for m-cresol analysis.
Step-by-Step Protocol
-
Sample Preservation: Collect a 1 L water sample in an amber glass bottle. If residual chlorine is present, dechlorinate by adding ~50 mg of sodium sulfite. Acidify the sample to pH < 2 with concentrated HCl.
-
Internal Standard Spiking: To the 1 L water sample, add a precise volume of the this compound stock solution to achieve the target concentration (e.g., 5 µL of a 1000 µg/mL stock for a 5 µg/L final concentration). This step is critical and must be done for every sample, standard, and blank.
-
SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene (or similar) SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of DCM, followed by 5 mL of methanol. Do not allow the cartridge to go dry after the methanol wash.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of reagent water acidified to pH < 2.
-
Sample Loading: Pass the entire 1 L water sample through the SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge thoroughly by drawing a vacuum through it for 10-15 minutes. This removes residual water which can interfere with GC analysis.
-
Elution: Elute the trapped analytes by passing 2 x 5 mL aliquots of DCM through the cartridge into a collection tube.
-
Drying and Concentration: Pass the DCM eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen at 35-40°C.
-
GC-MS Analysis: Transfer the final extract to a 2 mL autosampler vial and analyze using the GC-MS conditions outlined below.
Instrumental Conditions & Data Acquisition
The following are typical GC-MS parameters. The separation of m-cresol from its isomer p-cresol can be challenging on standard non-polar columns; however, mass spectrometry allows for their differentiation if chromatographic separation is incomplete, provided unique ions are present. M-cresol and this compound will co-elute.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Inlet | 270°C, Splitless Mode | Ensures efficient vaporization of analytes without discrimination. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Provides good separation of phenols from other potential contaminants. |
| MS System | Agilent 5977 or equivalent | A sensitive and reliable mass selective detector. |
| Source Temp. | 230°C | Standard temperature for robust ionization. |
| Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only the specific ions of interest. |
Selected Ion Monitoring (SIM) Parameters
Monitoring specific ions dramatically increases the signal-to-noise ratio compared to a full scan, enabling lower detection limits.
| Compound | Ion Type | m/z to Monitor |
| m-Cresol | Quantifier | 108 (M⁺) |
| Qualifier | 107 ([M-H]⁺) | |
| This compound | Quantifier | 115 (M⁺) |
| Qualifier | 113 ([M-D]⁺) |
The qualifier ion confirms the identity of the compound. The ratio of the quantifier to qualifier ion should be consistent across all standards and samples.
Data Analysis, Quality Control, and Expected Performance
Quantification
The concentration of m-cresol in the sample is calculated using the response factor (RF) generated from a multi-point calibration curve.
-
Calculation:
-
For each calibration standard, calculate the Response Factor (RF): RF = (AreaAnalyte / AreaIS) * (ConcIS / ConcAnalyte)
-
Generate a linear regression calibration curve of (AreaAnalyte / AreaIS) vs. (ConcAnalyte / ConcIS).
-
For the unknown sample, calculate its concentration using the generated curve and the known concentration of the internal standard (IS).
-
Quality Control (QC)
A robust QC protocol ensures the trustworthiness of the results. Key QC samples include:
-
Method Blank: An aliquot of reagent water carried through the entire process. Must be free of analyte contamination.
-
Laboratory Fortified Blank (LFB): A reagent water sample spiked with known concentrations of analytes. Used to assess method accuracy.
-
Laboratory Fortified Matrix (LFM) / LFM Duplicate: A real environmental sample spiked with known analyte concentrations. Used to assess matrix effects and precision.
-
Internal Standard Response: The absolute area of the this compound peak should be monitored. A significant deviation (e.g., > 50%) from the average in the calibration set may indicate a problem with the extraction or injection for that specific sample.
Expected Performance
Based on similar methods for phenolic compounds, the following performance can be expected.
| Parameter | Expected Value |
| Method Detection Limit (MDL) | 0.02 - 0.1 µg/L |
| Practical Quantitation Limit (PQL) | 0.1 - 0.5 µg/L |
| Accuracy (LFB Recovery) | 80 - 115% |
| Precision (RSD%) | < 15% |
Conclusion
The use of this compound as an internal standard provides a highly accurate and robust method for the quantification of m-cresol in environmental water samples. By correcting for variations in sample preparation and matrix effects, this isotope dilution GC-MS approach ensures data of the highest integrity, suitable for both regulatory compliance monitoring and advanced environmental research. The detailed protocol herein serves as a comprehensive guide for laboratory implementation.
References
- Unceta, N., Gómez-Caballero, A., et al. (2010). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment.
- U.S. Environmental Protection Agency. (1984). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS.
- U.S. Environmental Protection Agency. (2000).
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Phenol, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). This compound, OD | CAS 202325-51-7. Retrieved from [Link]
- Schettgen, T., Musiol, A., & Kraus, T. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services.
- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
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PubChem. (n.d.). m-Cresol. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for the Use of M-Cresol-D7 in Metabolomics Studies
Introduction: The Imperative for Precision in Metabolomics
Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of phenotype. However, the analytical journey from sample collection to data interpretation is fraught with potential variability. Each step—from sample extraction and storage to chromatographic separation and mass spectrometric detection—can introduce errors that may obscure true biological signals. To navigate this complexity, the use of a robust internal standard is not merely a recommendation; it is a cornerstone of quantitative accuracy.[1][2]
This guide provides a detailed protocol and scientific rationale for the use of M-Cresol-D7, a deuterated stable isotope-labeled internal standard (SIL-IS), in targeted and untargeted metabolomics workflows. As a structural analog to endogenous m-cresol, this compound co-elutes and experiences identical physiochemical processes as the analyte of interest, thereby providing a reliable means to correct for analytical variability, including matrix effects.[3] The near-identical chemical and physical properties of SIL-IS like this compound allow them to effectively track and compensate for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1]
The Scientific Rationale: Why this compound is a Superior Internal Standard
The ideal internal standard should mimic the behavior of the analyte of interest as closely as possible throughout the entire analytical process. This compound, by virtue of its seven deuterium atoms, is chemically almost identical to its unlabeled counterpart, m-cresol. This structural similarity ensures that it behaves similarly during:
-
Sample Extraction: Losses of the analyte during sample preparation will be mirrored by proportional losses of this compound.
-
Chromatography: this compound will have a retention time that is nearly identical to that of m-cresol, ensuring that both compounds are subjected to the same matrix effects at the point of elution.[4]
-
Ionization: Variations in ionization efficiency within the mass spectrometer source will affect both the analyte and the internal standard to the same degree.[3]
By measuring the ratio of the analyte's signal to that of the known concentration of this compound, a normalized and more accurate quantification of the endogenous m-cresol can be achieved. This normalization is critical for minimizing imprecision and ensuring the reliability of metabolomic data.[3]
Experimental Workflow for this compound Implementation
The following diagram illustrates a typical metabolomics workflow incorporating this compound as an internal standard.
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M-Cresol-D7 as a Tracer for Biodegradation Studies: An Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction: The Imperative for Tracing Environmental Fate
In the fields of environmental science and drug development, understanding the biodegradation of organic compounds is paramount. Cresols, a group of aromatic organic compounds, are widely used as industrial solvents, disinfectants, and intermediates in the manufacturing of various products.[1] Their presence in the environment, primarily from industrial wastewater and coal tar processing, necessitates a thorough understanding of their persistence, transformation, and ultimate fate.[2][3] Stable isotope tracing offers a powerful and precise method to elucidate these complex biodegradation pathways.[4][5] This application note details the use of deuterated m-cresol (M-Cresol-D7) as a tracer in biodegradation studies, providing both the theoretical underpinnings and practical protocols for researchers, scientists, and drug development professionals.
The use of isotopically labeled compounds, such as this compound, provides a distinct advantage over monitoring the disappearance of the unlabeled compound alone. It allows for the unambiguous tracking of the target molecule and its transformation products, even in complex environmental matrices.[6][7][8] This approach enables accurate mass balance assessments and the definitive identification of metabolic intermediates, which is crucial for constructing a complete picture of the degradation pathway.[7][8]
The Scientific Rationale: Why this compound?
This compound is an ideal tracer for several reasons. The seven deuterium atoms provide a significant mass shift from the native m-cresol, making it easily distinguishable by mass spectrometry. This large mass difference minimizes the potential for isotopic overlap with naturally occurring compounds in the sample matrix. Furthermore, the carbon-deuterium bond is generally stable under biological conditions, ensuring that the label remains with the aromatic ring through the initial stages of degradation. This allows for the confident identification of deuterated metabolites, providing direct evidence of the biotransformation of m-cresol.
Experimental Design: A Self-Validating System
A robust biodegradation study using this compound should be designed as a self-validating system. This involves parallel experiments with both labeled and unlabeled m-cresol, along with appropriate controls.
Key Experimental Arms:
-
Active Microcosm + this compound: The primary experimental group to track the degradation of the labeled tracer and the formation of deuterated metabolites.
-
Active Microcosm + Unlabeled m-Cresol: To monitor the overall degradation rate of the native compound and compare it to the labeled counterpart.
-
Sterile Control + this compound: To account for any abiotic degradation or loss of the tracer.
-
No-Substrate Control: To monitor the background microbial activity and any potential endogenous production of interfering compounds.
This multi-faceted approach allows for the differentiation between biotic and abiotic processes and provides a comprehensive understanding of the fate of m-cresol in the system under investigation.
Visualizing the Workflow
The following diagram illustrates a typical workflow for a biodegradation study using this compound.
Caption: Simplified potential biodegradation pathways of this compound.
Detailed Protocols
Protocol 1: Microcosm Setup and Incubation
-
Prepare the Environmental Matrix:
-
For soil/sediment studies, sieve the matrix to ensure homogeneity.
-
For water studies, use a representative water sample.
-
-
Establish Microcosms:
-
In appropriate glass vials or bottles, add a measured amount of the environmental matrix.
-
For sterile controls, autoclave the matrix before adding the tracer.
-
-
Spike with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Add a known amount of the stock solution to the microcosms to achieve the desired final concentration.
-
Similarly, spike the unlabeled m-cresol microcosms.
-
-
Incubation:
-
Incubate the microcosms under controlled conditions (e.g., temperature, light, oxygen levels) that mimic the relevant environmental scenario.
-
-
Sampling:
-
At predetermined time points, sacrifice replicate microcosms for analysis.
-
Protocol 2: Sample Extraction
-
Solvent Addition:
-
To each microcosm, add an appropriate extraction solvent. A common choice is a mixture of acetone and hexane (1:1 v/v).
-
-
Extraction:
-
Shake or sonicate the samples for a defined period to ensure efficient extraction of m-cresol and its metabolites.
-
-
Phase Separation:
-
Centrifuge the samples to separate the solid and liquid phases.
-
-
Collection and Concentration:
-
Carefully collect the solvent layer.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
Protocol 3: Derivatization and GC-MS Analysis
Due to the similar mass spectra and potential for co-elution of cresol isomers, a derivatization step is often necessary to improve chromatographic separation. [9][10]Silylation is a common and effective method. [9][10]
-
Silylation:
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable capillary column, such as an HP-5MS, for separation. [9][10] * The mass spectrometer should be operated in full scan mode to identify potential metabolites and in selected ion monitoring (SIM) mode for sensitive quantification of this compound and its expected products.
-
Data Presentation: Key Analytical Parameters
| Compound | Molecular Ion (m/z) of TMS Derivative | Key Fragment Ions (m/z) |
| Unlabeled m-Cresol | 180 | 165, 107, 91 |
| This compound | 187 | 172, 114, 98 |
| [D6]-3-Methylcatechol | (Varies with derivatization) | (Requires identification from full scan data) |
| [D6]-4-Hydroxy-2-methylbenzoic acid | (Varies with derivatization) | (Requires identification from full scan data) |
Table 1: Mass Spectrometric Data for M-Cresol and Potential Metabolites. Note: The exact mass-to-charge ratios of derivatized metabolites will depend on the silylating agent used.
| Parameter | Setting | Rationale |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Provides good separation of cresol isomers after derivatization. [9][10] |
| Carrier Gas | Helium | Inert carrier gas suitable for GC-MS. |
| Injection Mode | Splitless | For trace-level analysis. |
| Temperature Program | Initial: 60°C, Ramp: 10°C/min to 280°C | A typical starting point; optimization may be required. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. [10] |
| MS Mode | Full Scan (for metabolite ID) & SIM (for quantification) | Balances the need for comprehensive screening and sensitive detection. |
Table 2: Typical GC-MS Parameters for this compound Analysis.
Data Interpretation and Trustworthiness
The trustworthiness of the results hinges on careful data interpretation. The presence of a deuterated metabolite should be confirmed by comparing its mass spectrum and retention time to that of an authentic standard, if available. In the absence of a standard, high-resolution mass spectrometry can be used to confirm the elemental composition of the metabolite. The consistent appearance of deuterated metabolites in the active microcosms and their absence in the sterile controls provides strong evidence for biodegradation.
Conclusion: Advancing Our Understanding of Biodegradation
The use of this compound as a tracer provides an unparalleled level of detail and confidence in biodegradation studies. By following the principles and protocols outlined in this application note, researchers can effectively elucidate the environmental fate of m-cresol, identify novel degradation pathways, and contribute to a more comprehensive understanding of the biotransformation of this important industrial chemical. This knowledge is essential for developing effective bioremediation strategies and for conducting accurate environmental risk assessments.
References
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Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology, 122(1), 1–6. [Link]
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Eawag. (1998). m-Cresol Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
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Xu, J., Zhu, G., Zhang, H., et al. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 34(3), e8576. [Link]
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Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. ASM Journals. [Link]
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Kramer, G., & Gmeiner, G. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. Journal of Chromatography B, 997, 184-190. [Link]
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De Vooght-Johnson, R. (2020). Cresol determination made possible by silylation. Wiley Analytical Science. [Link]
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Perbellini, L., & Princivalle, A. (2020). A screening method by gas chromatography–mass spectrometry for the simultaneous quantitation of 33 compounds in the aerosol of an electronically heated tobacco system. CORESTA Congress. [Link]
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Verkholiak, N. S., & Peretiatko, T. B. (2018). Initial stages of destruction of p-cresol (A), o-cresol (Б), m-cresol (B) by microorganisms under anaerobic conditions. ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. ATSDR. [Link]
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Peters, F., & Heider, J. (2018). Pathways of p-cresol metabolism to benzoyl-CoA in anaerobic bacteria. ResearchGate. [Link]
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Gut-Hofmann, C., et al. (2022). Advances and perspectives of using stable isotope probing (SIP)-based technologies in contaminant biodegradation. Environmental Science and Ecotechnology, 11, 100179. [Link]
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Occupational Safety and Health Administration. (n.d.). Phenol and Cresol. OSHA. [Link]
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Munger, J. H., & Bennett, B. D. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]
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Westi, E. W., et al. (2023). Using stable isotope tracing to unravel the metabolic components of neurodegeneration: Focus on neuron-glia metabolic interactions. ResearchGate. [Link]
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Hatzinger, P. (2022). Using Stable Isotopes to Document Contaminant Degradation and Distinguish Sources. SERDP-ESTCP. [Link]
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Rabinowitz, J. D., & Kimball, E. (2017). Metabolomics and isotope tracing. PMC - PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. NCBI Bookshelf. [Link]
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Battelle. (2024). Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled. Inside Battelle Blog. [Link]
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Roberts, D. J., Fedorak, P. M., & Hrudey, S. E. (1990). Use of Fluorinated Compounds To Detect Aromatic Metabolites from m-Cresol in a Methanogenic Consortium: Evidence for a Demethylation Reaction. Applied and Environmental Microbiology, 56(8), 2570–2576. [Link]
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Swales, S., & McLaughlin, S. (n.d.). Non-radiolabeled vs Radiolabeled? Recommendations for Conduct of Environmental Fate Studies. Smithers. [Link]
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Li, Y., et al. (2025). Phytoremediation of Meta-Cresol by Sunflower: Tolerance of Plant and Removal of M-Cresol. International Journal of Environmental Research and Public Health, 22(19), 1-15. [Link]
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National Center for Biotechnology Information. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Cresols. NCBI Bookshelf. [Link]
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Vogt, C., et al. (2016). Characterization of phenol and cresol biodegradation by compound-specific stable isotope analysis. Environmental Pollution, 209, 121-129. [Link]
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Singh, A., & Singh, S. K. (2017). Analytical study of effective biodegradation of p-cresol using Serratia marcescens ABHI001: application in bioremediation. 3 Biotech, 7(6), 384. [Link]
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Lee, C.-H., & Juang, R.-S. (2021). Biodegradation Kinetic Studies of Phenol and p-Cresol in a Batch and Continuous Stirred-Tank Bioreactor with Pseudomonas putida ATCC 17484 Cells. Molecules, 26(2), 346. [Link]
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Singh, A., & Singh, S. K. (2017). Analytical study of effective biodegradation of p-cresol using Serratia marcescens ABHI001: application in bioremediation. 3 Biotech, 7(6), 384. [Link]
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Application Note: A Robust and Validated Method for the Quantification of m-Cresol in Human Urine Using Isotope Dilution Mass Spectrometry
Introduction: The "Why" Behind Monitoring m-Cresol
The analytical challenge lies in the complexity of the urine matrix and the low concentrations of the target analyte. To overcome these hurdles, this application note details a highly selective and sensitive method employing stable isotope dilution analysis (SIDA) coupled with mass spectrometry. The use of a deuterated internal standard, m-Cresol-D7, is central to this methodology. This internal standard mimics the chemical behavior of the native m-cresol through every stage of sample preparation and analysis, correcting for any analyte loss and mitigating matrix effects. This approach ensures the highest degree of accuracy and precision, a cornerstone of trustworthy bioanalytical data.[8][9]
This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles and validated according to recognized guidelines.[10][11][12][13]
Principle of the Method: A Step-by-Step Rationale
The quantification of total m-cresol requires a multi-step approach to liberate the analyte from its conjugated forms, isolate it from the complex urine matrix, and accurately measure it.
-
Deconjugation (Hydrolysis): Since m-cresol is primarily excreted as water-soluble glucuronide and sulfate conjugates, a hydrolysis step is mandatory to cleave these bonds and release the free cresol.[1][2][3] This protocol employs acid hydrolysis, a robust and widely documented method, which effectively liberates the total cresol content for subsequent extraction.[2][14][15][16] Enzymatic hydrolysis is an alternative but may require more specific conditions and longer incubation times.[8][17]
-
Extraction and Clean-up: Following hydrolysis, the now free m-cresol is extracted from the aqueous urine matrix into an organic solvent. This application note details a liquid-liquid extraction (LLE) procedure, chosen for its simplicity and effectiveness in isolating phenolic compounds.[8][18] Solid-phase extraction (SPE) is another viable option, offering high recovery and concentration factors.[19][20][21]
-
Isotope Dilution: The key to quantification accuracy is the addition of a known amount of the stable isotope-labeled internal standard, this compound, at the very beginning of the sample preparation process.[22] Because this compound is chemically identical to the native analyte, it experiences the same processing variations. By measuring the ratio of the native analyte to the labeled internal standard, we can precisely calculate the initial concentration of m-cresol, regardless of extraction efficiency or injection volume variations.[8][23]
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extracted and concentrated sample is then analyzed by GC-MS. The gas chromatograph separates m-cresol from other components in the extract, including its isomers (o- and p-cresol), based on their boiling points and interaction with the GC column.[24] The mass spectrometer then detects and quantifies the specific ions of both native m-cresol and the this compound internal standard.[25]
The entire workflow is designed to be a self-validating system, where the consistent recovery of the internal standard across a batch of samples provides confidence in the integrity of the entire process.
Experimental Workflow Diagram
Caption: Workflow for m-cresol quantification in urine.
Materials and Reagents
-
Standards:
-
m-Cresol (≥99% purity)
-
This compound (Isotopic purity ≥98 atom % D)[22]
-
-
Reagents:
-
Supplies:
-
15 mL screw-cap glass centrifuge tubes
-
Volumetric flasks (Class A)
-
Pipettes and tips (calibrated)
-
Water bath or heating block (capable of 95°C)
-
Nitrogen evaporation system
-
Vortex mixer
-
Centrifuge
-
2 mL autosampler vials with inserts
-
Detailed Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of m-cresol and this compound into separate 10 mL Class A volumetric flasks.
-
Dissolve and dilute to volume with methanol. These are your primary stocks. Store at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate standards by serially diluting the m-cresol primary stock with methanol.
-
From these intermediate standards, prepare calibration standards in pooled, blank human urine to achieve final concentrations ranging from approximately 10 to 5000 ng/mL.
-
-
Internal Standard (IS) Spiking Solution (e.g., 1 µg/mL):
-
Dilute the this compound primary stock with methanol to a concentration that will yield a robust signal in the GC-MS.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in pooled, blank human urine at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) from a separate weighing of the m-cresol standard.
-
Sample Preparation Protocol
-
Aliquoting: Allow urine samples, calibrators, and QCs to thaw and equilibrate to room temperature. Vortex briefly. Pipette 1.0 mL of each into a labeled 15 mL glass centrifuge tube.
-
Internal Standard Addition: Add 50 µL of the 1 µg/mL this compound IS spiking solution to every tube (except for a "double blank" used to check for interferences). This results in an IS concentration of 50 ng/mL in each sample. Vortex for 10 seconds.
-
Hydrolysis: Carefully add 0.5 mL of concentrated HCl to each tube.[15] Cap the tubes, vortex vigorously for 10 seconds, and place them in a heating block or water bath at 95°C for 1.5 hours to hydrolyze the cresol conjugates.[15][16]
-
Cooling and Neutralization: Remove the tubes and cool to room temperature in an ice bath. Carefully add 0.5 mL of 10N NaOH to neutralize the acid. Vortex.
-
Liquid-Liquid Extraction (LLE):
-
Add 4 mL of dichloromethane (DCM) to each tube.
-
Cap tightly and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Isolation and Drying:
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Evaporation and Reconstitution:
-
Transfer the dried DCM extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of methanol. Vortex to ensure the residue is fully dissolved.
-
Transfer the final extract to a 2 mL autosampler vial with an insert for GC-MS analysis.
-
Instrumental Analysis: GC-MS Parameters
The following parameters provide a starting point and should be optimized for your specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable gas chromatography platform. |
| Column | Phenyl Arylene type column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) | Provides good separation for phenolic isomers.[15] |
| Injector | Splitless, 265°C | Ensures efficient transfer of analytes onto the column.[15] |
| Carrier Gas | Helium, constant flow at 1.3 mL/min | Inert carrier gas providing good chromatographic efficiency.[15] |
| Oven Program | 50°C (hold 2 min), ramp at 10°C/min to 150°C | Optimized temperature ramp to separate m-cresol from potential interferences.[15] |
| MS System | Agilent 5977B or equivalent | Provides sensitive and selective detection. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| Ions Monitored | m-Cresol: m/z 108 (Quantifier), 107, 77 (Qualifiers) This compound: m/z 115 (Quantifier) | Specific mass-to-charge ratios for the target analyte and internal standard.[15][26] |
Data Analysis and Method Validation
Quantification
-
A calibration curve is generated by plotting the peak area ratio (m-cresol / this compound) against the concentration of the prepared calibration standards.
-
A linear regression with a 1/x weighting factor is typically used. The R² value should be >0.995.
-
The concentration of m-cresol in unknown samples is calculated from their peak area ratios using the regression equation from the calibration curve.
Method Validation Summary
This method should be validated according to established guidelines from bodies like the FDA to ensure its performance.[10][11][12][13][27]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | R² ≥ 0.995 over the calibration range | 10 - 5000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | ~2 ng/mL[19] |
| Limit of Quantification (LOQ) | S/N ≥ 10; Precision ≤ 20% CV; Accuracy ±20% | ~10 ng/mL[8] |
| Precision (Repeatability) | Within-run %CV ≤ 15% (≤ 20% at LOQ) | < 7.5%[8] |
| Precision (Intermediate) | Between-run %CV ≤ 15% (≤ 20% at LOQ) | < 10% |
| Accuracy (Recovery) | Mean % recovery within 85-115% of nominal | 90-110%[8] |
| Matrix Effect | Assessed by post-extraction spike; should be minimal and consistent | Corrected by the stable isotope internal standard. |
| Stability | Analyte stable in matrix for expected storage and processing conditions | To be determined (e.g., freeze-thaw, bench-top). |
Conclusion: A Foundation for Trustworthy Results
This application note provides a detailed, scientifically-grounded protocol for the accurate and precise quantification of m-cresol in human urine. The strategic use of the deuterated internal standard this compound, combined with a robust sample preparation procedure and selective GC-MS analysis, establishes a self-validating system that ensures data integrity. This method is fit-for-purpose for biomonitoring studies, occupational exposure assessment, and clinical research, providing researchers and drug development professionals with a reliable tool for their analytical needs.
References
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Comparative evaluation of biomarkers of occupational exposure to toluene. PubMed, National Center for Biotechnology Information.[Link]
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Toxicological Profile for Toluene. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
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Determination of phenolic compounds in water and urine samples using solid-phase microextraction based on sol–gel technique prior to GC-FID. Analytical Methods (RSC Publishing).[Link]
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Comparative evaluation of biomarkers of occupational exposure to toluene. Industrial Health.[Link]
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Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. PubMed, National Center for Biotechnology Information.[Link]
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Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. ResearchGate.[Link]
-
Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. PubMed, National Center for Biotechnology Information.[Link]
-
Toluene metabolites as biological indicators of exposure. ResearchGate.[Link]
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FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy.[Link]
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Determination of urinary ortho- and meta-cresol in humans by headspace SPME gas chromatography/mass spectrometry. PubMed, National Center for Biotechnology Information.[Link]
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Toluene: correlation between occupational exposure limits and biological exposure indices. Brazilian Journal of Pharmaceutical Sciences.[Link]
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Determination of phenolic compounds in water and urine samples using solid-phase microextraction based on sol–gel technique prior to GC-FID. Semantic Scholar.[Link]
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Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. PubMed, National Center for Biotechnology Information.[Link]
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Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. PubMed Central, National Center for Biotechnology Information.[Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).[Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
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UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. PhareSST.[Link]
-
Analysis of ortho-cresol in urine by solid phase microextraction-capillary gas chromatography. SciELO.[Link]
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Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. ResearchGate.[Link]
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Determination of urinary ortho- and meta-cresol in humans by headspace SPME gas chromatography/mass spectrometry. ResearchGate.[Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).[Link]
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Validation of Analytical Methods according to the New FDA Guidance. GRCTS Webinar.[Link]
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NMAM METHOD 8321: o-CRESOL in URINE. Centers for Disease Control and Prevention (CDC).[Link]
-
PHENOL and p-CRESOL in urine: METHOD 8305. Centers for Disease Control and Prevention (CDC).[Link]
-
A screening method by gas chromatography–mass spectrometry. CORESTA.[Link]
-
ANALYTICAL METHODS - Toxicological Profile for Cresols. NCBI Bookshelf.[Link]
-
Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. ResearchGate.[Link]
-
Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. ResearchGate.[Link]
-
Development of the LC-MS/MS method for determining the p-cresol level in plasma. ResearchGate.[Link]
-
Urinary Excretion of Cresol as an Indicator for Occupational Toluene Exposure. J-Stage.[Link]
-
Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography. PubMed, National Center for Biotechnology Information.[Link]
-
p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models. MDPI.[Link]
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Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
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Toluene, ethylbenzene and phenol - Determination of o-cresol, m-cresol, 2-ethylphenol, 4-ethylphenol and phenol in urine using gas chromatography-mass spectrometry. ResearchGate.[Link]
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An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health (NIH).[Link]
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separation of p-cresol and m-cresol. Chromatography Forum.[Link]
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Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. National Institutes of Health (NIH).[Link]
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Application Note: High-Sensitivity Analysis of Phenolic Contaminants in Water by GC-MS and LC-MS/MS Using m-Cresol-d7 as an Internal Standard
Abstract
This application note presents a robust and validated methodology for the quantitative analysis of a diverse range of phenolic compounds in water matrices. Phenolic compounds are a significant class of environmental pollutants due to their widespread industrial use and potential toxicity.[1] This guide details two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following solid-phase extraction (SPE) and derivatization, and direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of m-Cresol-d7 as an isotopically labeled internal standard is central to both workflows, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Detailed protocols for sample preparation, instrumental analysis, and data processing are provided for researchers, scientists, and professionals in environmental monitoring and drug development.
Introduction
Phenolic compounds are prevalent in industrial wastewater and can contaminate drinking water sources, posing risks to human health and aquatic ecosystems.[2][3][4] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established stringent maximum contaminant levels for various phenols in drinking water, necessitating sensitive and reliable analytical methods for their monitoring.[4]
The inherent challenges in analyzing phenols, particularly at trace levels, include their polarity and, for some compounds, low volatility.[5][6] These characteristics can lead to poor chromatographic peak shape and low recovery during extraction.[5] To overcome these challenges, this guide employs two powerful analytical techniques: GC-MS, which often requires a derivatization step to improve analyte volatility and thermal stability[5][7], and LC-MS/MS, which can often analyze these compounds directly without derivatization.[3]
A cornerstone of achieving accurate quantification in complex matrices is the use of an appropriate internal standard. An ideal internal standard co-behaves with the target analytes during extraction and analysis but is distinguishable by the detector. Isotopically labeled standards, such as this compound, are the gold standard for mass spectrometry-based methods. They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they effectively track and compensate for analyte loss during sample preparation and ionization variability in the mass spectrometer.
This application note provides comprehensive, step-by-step protocols for both GC-MS and LC-MS/MS analysis of phenolic contaminants in water, leveraging this compound to ensure the highest data quality.
Materials and Reagents
-
Solvents: Methanol (HPLC grade), Dichloromethane (DCM, HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and reagent-grade water.
-
Standards:
-
Phenol and a range of substituted phenols (e.g., chlorophenols, nitrophenols, alkylphenols) analytical standards.
-
This compound (Internal Standard).
-
-
Reagents:
-
Solid-Phase Extraction (SPE): Polystyrene-divinylbenzene (PSDVB) based SPE cartridges.
-
Glassware and Equipment:
-
1 L amber glass sample bottles with PTFE-lined caps.
-
Volumetric flasks, pipettes, and autosampler vials.
-
SPE manifold.
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
-
GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
LC-MS/MS system with a C18 or Phenyl-Hexyl reversed-phase column.
-
Experimental Workflow
The overall analytical workflow is designed to ensure robust and reproducible results. It encompasses sample collection and preservation, extraction and concentration, and instrumental analysis.
Figure 1: General experimental workflow for the analysis of phenolic contaminants in water.
Detailed Protocols
Sample Collection and Preservation
-
Collect a 1 L water sample in an amber glass bottle.
-
If residual chlorine is present, add approximately 80 mg of sodium sulfite and mix until dissolved.[9]
-
Preserve the sample by acidifying to a pH ≤ 2 with concentrated HCl.[10][11]
-
Store samples at 4°C and extract within 14 days of collection.[11]
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from U.S. EPA Method 528.[10][12][13]
-
Spiking: Add a known amount of this compound internal standard solution to the 1 L water sample.
-
Cartridge Conditioning:
-
Wash the PSDVB SPE cartridge with 5 mL of dichloromethane.
-
Condition the cartridge with 5 mL of methanol, ensuring the sorbent does not go dry.
-
Equilibrate the cartridge with 5 mL of reagent water adjusted to pH ≤ 2.
-
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing a vacuum through it for 15-20 minutes.
-
Elution:
-
Insert a collection vial into the SPE manifold.
-
Rinse the original sample bottle with 5 mL of dichloromethane and pass this rinse through the cartridge to elute the analytes.
-
Add another 5 mL of dichloromethane directly to the cartridge to complete the elution.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35-40°C.
GC-MS Analysis
For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic performance of phenolic compounds.[5][7]
4.3.1. Derivatization Protocol (Acetylation)
-
To the 1 mL concentrated extract, add 100 µL of 10% aqueous potassium carbonate solution and 50 µL of acetic anhydride.[8]
-
Vortex the mixture for 1 minute.
-
Allow the layers to separate and inject an aliquot of the organic (upper) layer into the GC-MS.
4.3.2. GC-MS Instrumental Parameters
| Parameter | Suggested Conditions |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 60°C (hold 2 min), ramp at 8°C/min to 300°C (hold 5 min)[14] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target analytes and this compound |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
LC-MS/MS Analysis
LC-MS/MS offers the advantage of analyzing many phenolic compounds directly without derivatization, increasing sample throughput.[3]
4.4.1. Sample Preparation for LC-MS/MS
-
After the concentration step (4.2.6), exchange the solvent by evaporating the dichloromethane completely and reconstituting the residue in 1 mL of a 50:50 methanol:water solution.
4.4.2. LC-MS/MS Instrumental Parameters
| Parameter | Suggested Conditions |
| Liquid Chromatograph | |
| Column | C18 or Phenyl-Hexyl, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Parameters | Optimize for specific instrument (e.g., Capillary Voltage, Gas Flow, Temperature) |
Data Analysis and Quantification
The internal standard method is used for quantification. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target phenols and a constant concentration of this compound.
-
Calibration Curve: Analyze the calibration standards using the same method as the samples. Construct a linear regression curve for each analyte. A linearity of R² ≥ 0.995 is considered acceptable.[16]
-
Quantification: Calculate the concentration of each analyte in the samples using the response ratio and the calibration curve.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method should be validated for linearity, accuracy, precision, and method detection limits (MDLs).[17][18][19][20]
Example Validation Data (Hypothetical)
| Analyte | Spiked Conc. (µg/L) | Avg. Recovery (%) | RSD (%) | MDL (µg/L) |
| Phenol | 1.0 | 98.5 | 4.2 | 0.05 |
| 2-Chlorophenol | 1.0 | 101.2 | 3.8 | 0.04 |
| 2,4-Dichlorophenol | 1.0 | 95.7 | 5.1 | 0.03 |
| 4-Nitrophenol | 1.0 | 92.3 | 6.5 | 0.08 |
| 2,4-Dimethylphenol | 1.0 | 103.4 | 3.5 | 0.04 |
-
Accuracy (Recovery): Determined by analyzing spiked matrix samples at different concentrations. Recoveries between 80-120% are typically acceptable.[21]
-
Precision (RSD): The relative standard deviation of replicate measurements should ideally be <15%.
-
Method Detection Limit (MDL): The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete elution from SPE; Analyte loss during evaporation. | Optimize elution solvent volume; Ensure gentle nitrogen flow and controlled temperature during concentration. |
| Poor Peak Shape (GC-MS) | Active sites in the GC inlet or column; Incomplete derivatization. | Use a deactivated inlet liner; Check derivatization reagents and reaction time/temperature. |
| High Background/Interference | Contaminated reagents, glassware, or SPE cartridges. | Run reagent blanks; Use high-purity solvents; Pre-clean glassware and test new lots of SPE cartridges.[12] |
| Inconsistent Internal Std Area | Inaccurate spiking; Degradation of IS; Variable ionization. | Use a calibrated pipette for spiking; Check for IS stability in the sample matrix; Optimize MS source conditions. |
Conclusion
The methodologies presented provide a comprehensive framework for the accurate and sensitive determination of phenolic contaminants in water. The solid-phase extraction protocol ensures effective pre-concentration of analytes from the water matrix. For GC-MS analysis, a derivatization step is crucial for achieving good chromatographic performance for these polar compounds. Alternatively, LC-MS/MS offers a high-throughput option that often eliminates the need for derivatization. The consistent use of this compound as an internal standard is a critical component of the workflow, providing a self-validating system that corrects for analytical variability and ensures the generation of high-quality, reliable data for environmental monitoring and research.
References
-
U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]
-
Marcé, R. M., & Borrull, F. (2000). Solid-phase extraction of phenols and pesticides in water with a modified polymeric resin. International Journal of Environmental Analytical Chemistry, 78(2), 141-153. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. [Link]
-
Shimadzu. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). [Link]
-
U.S. Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]
-
Separation Science. (n.d.). Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface. [Link]
-
ResearchGate. (2023). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. [Link]
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Zazouli, M. A., & Nasseri, S. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 22(1), 1-8. [Link]
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528 Determination of Phenols in Drinking Water. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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Taylor & Francis Online. (2020). Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water. [Link]
-
Ecoxtract. (2021). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. [Link]
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MDPI. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
PubMed Central (PMC). (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
-
Jasco-global. (2023). Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS. [Link]
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Water Research Commission. (2012). Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage. [Link]
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PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]
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PubMed Central (PMC). (2018). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. [Link]
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Journal of Chromatographic Science. (2011). Determination of Phenolic Compounds in Wastewater by Liquid-Phase Microextraction Coupled with Gas Chromatography. [Link]
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ResearchGate. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. [Link]
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PubMed. (2008). Validation of alternative methods for the analysis of drinking water and their application to Escherichia coli. [Link]
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PubMed Central (PMC). (2008). Validation of Alternative Methods for the Analysis of Drinking Water and Their Application to Escherichia coli. [Link]
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protocols.io. (2019). Targeted analysis of phenolic compounds by LC-MS. [Link]
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Royal Society of Chemistry. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. [Link]
-
ResearchGate. (2008). Validation of Alternative Methods for the Analysis of Drinking Water and Their Application to Escherichia coli. [Link]
-
ResolveMass Laboratories Inc. (n.d.). p-Cresol-d7, OD | CAS 202325-52-8. [Link]
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PubMed Central (PMC). (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]
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Application Note: High-Sensitivity Monitoring of m-Cresol in Industrial Wastewater using Isotope Dilution GC-MS with M-Cresol-D7
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of meta-cresol (m-cresol), a prevalent industrial pollutant, in complex wastewater matrices. We present a robust and highly accurate method employing Isotope Dilution Mass Spectrometry (IDMS) with M-Cresol-D7 as a stable isotope-labeled internal standard. This application note is designed for researchers, environmental scientists, and analytical chemists, offering a detailed protocol, the scientific rationale behind the methodology, and practical insights for implementation. The use of this compound ensures exceptional accuracy by correcting for sample matrix effects and variations in extraction efficiency and instrumental response, a critical requirement for regulatory compliance and environmental monitoring.
Introduction: The Imperative for Accurate Cresol Monitoring
Cresols, isomers of methylphenol, are common constituents of industrial effluents originating from coal tar processing, petroleum refining, and the manufacturing of phenolic resins, pesticides, and disinfectants.[1] Their presence in aquatic environments is of significant concern due to their toxicity to aquatic life and potential adverse health effects in humans. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have designated phenolic compounds as priority pollutants, necessitating sensitive and reliable analytical methods for their detection and quantification in industrial discharges.[2]
Traditional analytical methods can be susceptible to inaccuracies arising from complex sample matrices, leading to either under- or overestimation of pollutant concentrations. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that overcomes these challenges by employing a stable isotope-labeled analog of the target analyte as an internal standard.[3] This approach provides a self-validating system for quantification, as the labeled standard behaves almost identically to the native analyte throughout the analytical process.[2][4]
This compound, a deuterated form of m-cresol, serves as an ideal internal standard for this application. Its distinct mass shift allows for clear differentiation from the unlabeled analyte in mass spectrometry, while its chemical and physical properties ensure it mirrors the behavior of native m-cresol during sample preparation and analysis.[5] This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of m-cresol in industrial wastewater, leveraging the precision and accuracy of IDMS with this compound.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this method lies in the principle of isotope dilution. A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the earliest stage of the analytical workflow. This "spiked" sample is then subjected to extraction, cleanup, and analysis. The ratio of the native analyte (m-cresol) to the labeled internal standard is measured by the mass spectrometer. Since any losses during sample processing will affect both the analyte and the internal standard equally, their ratio remains constant. This allows for highly accurate quantification, independent of sample recovery.
Caption: Principle of Isotope Dilution Mass Spectrometry for m-Cresol Analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the principles outlined in EPA Method 1625 and adapted for the specific analysis of m-cresol in industrial wastewater.[2][6]
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (all pesticide residue grade or higher).
-
Reagents: Sodium sulfate (anhydrous, granular), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS).
-
Standards:
-
m-Cresol (analytical standard, >99% purity).
-
This compound (isotopic purity >98%).
-
-
Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or equivalent).
-
Glassware: 1 L amber glass bottles, volumetric flasks, pipettes, vials with PTFE-lined caps.
Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of m-cresol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the m-cresol stock solution to cover the desired concentration range (e.g., 1-100 µg/L). Each calibration standard must be fortified with a constant concentration of the this compound internal standard (e.g., 20 µg/L).
Sample Collection and Preservation
Collect wastewater samples in 1 L amber glass bottles. Preserve the samples by acidifying to pH < 2 with HCl. Store at 4°C until extraction.
Sample Preparation and Extraction
-
Spiking: To a 1 L wastewater sample, add a known amount of the this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of DCM, 5 mL of methanol, and 5 mL of deionized water adjusted to pH < 2.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the trapped analytes with 10 mL of DCM.
-
Drying and Concentration: Pass the eluate through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization
To enhance the volatility and chromatographic performance of m-cresol, a derivatization step is recommended.[7][8]
-
To the 1 mL concentrated extract, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before GC-MS analysis.
Caption: Analytical workflow for m-cresol determination in wastewater.
GC-MS Instrumental Analysis
The following are typical GC-MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Injection Volume | 1 µL, splitless |
| Injector Temperature | 280°C[7] |
| Oven Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C[7] |
| Ion Source Temp. | 230°C[7] |
| Selected Ions (for silylated derivatives) | |
| m-Cresol-TMS | m/z 180 (Quant), 165, 73 (Confirm) |
| This compound-TMS | m/z 187 (Quant), 171, 73 (Confirm) |
Data Analysis and Quality Control
Quantification
The concentration of m-cresol in the sample is calculated using the response factor determined from the calibration curve. The response factor (RF) is calculated as follows:
RF = (Ax * Cis) / (Ais * Cx)
Where:
-
Ax = Peak area of the native analyte (m-cresol)
-
Ais = Peak area of the internal standard (this compound)
-
Cx = Concentration of the native analyte
-
Cis = Concentration of the internal standard
Quality Control
A robust quality control (QC) program is essential for ensuring the reliability of the analytical data.[9]
| QC Check | Frequency | Acceptance Criteria |
| Method Blank | One per batch | Below the Limit of Quantification (LOQ) |
| Laboratory Control Sample (LCS) | One per batch | 70-130% recovery |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | One per 20 samples | 70-130% recovery, <20% Relative Percent Difference (RPD) |
| Calibration Verification | Every 12 hours | ±15% of the true value |
Method Performance
The performance of this method is expected to meet the rigorous demands of environmental analysis.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/L |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
These are typical performance characteristics and may vary depending on the sample matrix and instrumentation.
Conclusion
The described isotope dilution GC-MS method utilizing this compound provides a highly accurate, sensitive, and robust approach for the routine monitoring of m-cresol in industrial wastewater. The inherent advantages of IDMS, including the correction for matrix effects and procedural losses, ensure data of the highest quality, suitable for regulatory reporting and environmental impact assessment. This application note serves as a detailed guide for laboratories seeking to implement a reliable and defensible method for the analysis of this important industrial pollutant.
References
-
EPA Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. U.S. Environmental Protection Agency. Available at: [Link]
-
EPA Method 1625C Instrumentation Guide. Amptius. Available at: [Link]
-
EPA-EAD: 1625B: Semivolatiles - Base/Neutrals, Acid Extractable, GC/MS. National Environmental Methods Index. Available at: [Link]
-
Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector. (2009). PubMed. Available at: [Link]
-
Method 1625C: Semivolatile Organic Compounds by Isotope Dilution GCMS. (1989). U.S. Environmental Protection Agency. Available at: [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2007). LCGC International. Available at: [Link]
-
Volatile Organic Compounds by Isotope Dilution GCMS. Method 1625. (1989). U.S. Environmental Protection Agency. Available at: [Link]
-
QA/QC aspects of GC-MS analytical instrument for environmental analysis. (2005). National Institute of Science Communication and Information Resources. Available at: [Link]
-
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent Technologies. Available at: [Link]
-
Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. (2024). MDPI. Available at: [Link]
-
Determination of phenols in water by high performance liquid chromatography with a UV-detector. (2010). Theseus. Available at: [Link]
-
Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. (2021). PubMed Central. Available at: [Link]
-
Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. (2015). PubMed. Available at: [Link]
-
Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. (2015). ResearchGate. Available at: [Link]
-
Advanced Analytical Approaches for Phenolic Compounds in Groundwater: A PRISMA Systematic Review. (2023). MDPI. Available at: [Link]
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How Gas Chromatography Is Used for Quality Control. (2023). GenTech Scientific. Available at: [Link]
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Toxicological Profile for Cresols. (2008). Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020). Global NEST Journal. Available at: [Link]
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Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. (2023). Frontiers in Environmental Science. Available at: [Link]
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Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. (2019). Universidade Federal de Minas Gerais. Available at: [Link]
-
[Determination of 18 phenolic compounds in water by gas chromatography-tandem mass spectrometry coupled with solid phase extraction]. (2020). PubMed. Available at: [Link]
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Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (2000). U.S. Environmental Protection Agency. Available at: [Link]
-
Method 200.7, Rev. 4.4. (1994). U.S. Environmental Protection Agency. Available at: [Link]
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Wastewater Analysis Following U.S. EPA 200.7 Using HR ICP-OES. Analytik Jena. Available at: [Link]
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Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. (2008). National Center for Biotechnology Information. Available at: [Link]
-
Clean Water Act Methods Update Rule for the Analysis of Effluent. (2024). Federal Register. Available at: [Link]
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Application Notes and Protocols for the Quantification of M-Cresol-D7 in Biological Matrices
Abstract
This technical guide provides a comprehensive overview of robust and reliable sample preparation techniques for the accurate quantification of M-Cresol-D7 in various biological matrices, including plasma, serum, and urine. As a deuterated analog, this compound is an ideal internal standard for the analysis of m-cresol, a significant biomarker of exposure to toluene and a metabolite of certain therapeutic agents.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a selection of protocols from protein precipitation to more selective liquid-liquid and solid-phase extraction techniques. Each protocol is presented with an in-depth explanation of the underlying scientific principles, ensuring both technical accuracy and practical applicability in a high-throughput laboratory setting.
Introduction: The Significance of this compound Analysis
m-Cresol (3-methylphenol) is a compound of significant interest in clinical and toxicological research. It is a metabolite of toluene, a widely used industrial solvent, making its quantification in biological fluids a key biomarker for occupational and environmental exposure assessment.[2] Furthermore, cresols are present in human urine as byproducts of tyrosine metabolism.[2] The accurate measurement of m-cresol is therefore crucial for understanding its toxicokinetics and assessing potential health risks.
To achieve the necessary precision and accuracy in quantitative bioanalysis, especially when using mass spectrometry-based detection methods, the use of a stable isotope-labeled internal standard is paramount.[3][4] this compound, a deuterated analog of m-cresol, serves as an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation.[5] This co-elution and similar ionization response allow for the correction of matrix effects and variations in extraction recovery, leading to highly reliable and reproducible results.[6]
This guide focuses on providing detailed, validated sample preparation protocols for this compound, which by extension, are applicable to the quantification of endogenous m-cresol in biological matrices. The choice of sample preparation technique is critical and depends on the specific matrix, the required limit of quantification, and the analytical instrumentation available.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to designing an effective sample preparation strategy. As a deuterated analog of m-cresol, its properties are very similar to the parent compound.[5][7]
| Property | Value | Significance for Sample Preparation |
| Molecular Formula | C₇HD₇O | The presence of deuterium atoms provides a distinct mass shift for mass spectrometry. |
| Molecular Weight | 115.19 g/mol | |
| pKa | ~10.1 | As a weak acid, its ionization state can be manipulated by adjusting the pH of the sample.[7] This is crucial for optimizing extraction efficiency in both LLE and SPE. |
| Boiling Point | ~202 °C | Relevant for gas chromatography methods.[7] |
| Solubility | Moderately soluble in water | Influences the choice of extraction solvents. |
| LogP (Octanol-Water Partition Coefficient) | ~1.96 | Indicates a preference for organic solvents over water, which is exploited in LLE. |
Sample Preparation Methodologies: A Comparative Overview
The selection of an appropriate sample preparation method is a balance between the desired level of sample cleanup, recovery, throughput, and cost. Below is a comparative summary of the three most common techniques for this compound in biological matrices.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Removal of proteins by denaturation with an organic solvent or acid.[8] | Simple, fast, high-throughput, and inexpensive. | Less selective, may result in significant matrix effects due to residual phospholipids and other endogenous components.[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[10] | Good sample cleanup, can provide a concentration step. | Can be labor-intensive, requires larger volumes of organic solvents, and may form emulsions.[11] |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by elution with a suitable solvent.[12] | High selectivity, excellent sample cleanup, high concentration factors, and potential for automation.[13] | Higher cost per sample, requires method development to optimize the sorbent and solvents. |
Detailed Protocols and Methodologies
The following protocols are provided as a starting point and should be optimized and validated for your specific application and laboratory conditions, in accordance with guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This method is suitable for rapid screening and high-throughput analysis where a high degree of sample cleanup is not essential.
Rationale: Acetonitrile is a highly effective protein precipitating agent.[9] By adding a sufficient volume of cold acetonitrile, proteins are denatured and aggregate, allowing for their removal by centrifugation. This compound, being soluble in the resulting supernatant, is then ready for analysis.
Experimental Workflow:
Caption: Protein Precipitation Workflow.
Step-by-Step Protocol:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (plasma or serum).
-
Internal Standard Spiking and Precipitation: Add 300 µL of ice-cold acetonitrile containing the working concentration of this compound. The use of a 3:1 solvent-to-sample ratio ensures efficient protein removal.[8]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
Analysis: Inject an appropriate volume of the supernatant into the analytical instrument (e.g., LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
This method offers a higher degree of sample cleanup compared to PPT and is particularly useful for complex matrices like urine.
Rationale: This protocol involves an acid hydrolysis step to cleave any glucuronide and sulfate conjugates of m-cresol, which are common metabolites in urine.[1][2] The pH of the sample is then adjusted to be acidic, which protonates the phenolic hydroxyl group of this compound, making it less water-soluble and more amenable to extraction into an organic solvent like ethyl acetate.[16]
Experimental Workflow:
Caption: Liquid-Liquid Extraction Workflow.
Step-by-Step Protocol:
-
Sample and Internal Standard: In a glass tube, combine 500 µL of urine with the appropriate amount of this compound internal standard.
-
Hydrolysis: Add 50 µL of concentrated hydrochloric acid. This step is crucial for deconjugating metabolites.[17]
-
Incubation: Cap the tube and incubate in a water bath at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of ethyl acetate.
-
Vortexing: Vortex the mixture for 2 minutes to ensure efficient partitioning of this compound into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum
SPE provides the cleanest extracts and is the method of choice for achieving the lowest limits of quantification.
Rationale: This protocol utilizes a reversed-phase SPE cartridge. The sorbent in the cartridge is non-polar, and this compound is retained through hydrophobic interactions. The sample is loaded under acidic conditions to ensure the analyte is in its neutral form, maximizing retention. A wash step with a weak organic solvent removes polar interferences, and the final elution with a stronger organic solvent recovers the analyte of interest.[12]
Experimental Workflow:
Caption: Solid-Phase Extraction Workflow.
Step-by-Step Protocol:
-
Sample Pre-treatment: In a tube, mix 200 µL of plasma or serum with 200 µL of 2% formic acid in water. Add the this compound internal standard. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes to remove residual water.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate volume of mobile phase.
-
Analysis: Inject the sample into the analytical instrument.
Method Validation Considerations
Any quantitative bioanalytical method must be validated to ensure its reliability.[18][19] Key validation parameters to assess for the chosen sample preparation technique include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.
Conclusion
The successful quantification of this compound in biological matrices is highly dependent on the chosen sample preparation technique. This guide has provided a detailed overview and actionable protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction. The selection of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the nature of the biological matrix. For high-throughput screening, protein precipitation offers a rapid and simple approach. For more complex matrices or when lower detection limits are required, liquid-liquid extraction and solid-phase extraction provide superior sample cleanup and concentration. Regardless of the method chosen, thorough validation is essential to ensure the generation of high-quality, reliable, and reproducible data in clinical and toxicological research.
References
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U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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Clinical & Laboratory Standards Institute. (n.d.). CLSI Home. Retrieved from [Link]
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Grokipedia. (n.d.). m-Cresol. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. National Center for Biotechnology Information. Retrieved from [Link]
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Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
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Clinical & Laboratory Standards Institute. (n.d.). CLSI Standards | Essential Laboratory Guidelines & Best Practices. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Cresols in Biological Materials. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved from [Link]
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- Garner, C. E., et al. (2009). Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography.
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Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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Application Note: M-Cresol-D7 for Robust Impurity Profiling in Pharmaceutical Analysis
Abstract
This document provides a comprehensive guide to the application of M-Cresol-D7 as an internal standard for the accurate quantification of m-cresol impurities in pharmaceutical drug substances and products. We will explore the critical role of isotopically labeled standards in mitigating analytical variability and ensuring data integrity in regulated environments. Detailed protocols for sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and method validation in accordance with International Council for Harmonisation (ICH) guidelines are presented. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative for Accurate Impurity Control
In pharmaceutical manufacturing, the control of impurities is a critical determinant of a drug's safety and efficacy.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in both active pharmaceutical ingredients (APIs) and finished drug products.[2][3] Impurities can originate from various sources, including raw materials, synthetic by-products, and degradation of the drug substance or excipients.[4][5]
M-cresol (3-methylphenol) is a common organic compound utilized in the pharmaceutical industry, primarily as a preservative in parenteral formulations such as insulin and vaccines, and as a raw material in the synthesis of other molecules, like vitamin E.[6][7][8][9] Its presence, therefore, can be intentional (as an excipient) or unintentional (as a process-related impurity or degradant). In either case, its accurate quantification is essential. When present as an impurity, it must be controlled within strict limits defined by ICH Q3A/Q3B guidelines.[2][3]
The analytical challenge in quantifying m-cresol is often compounded by the presence of its isomers, o-cresol and p-cresol, which have very similar physicochemical properties, making chromatographic separation difficult.[10] Furthermore, complex sample matrices can introduce significant variability into the analytical workflow, from extraction inconsistencies to ion suppression or enhancement in mass spectrometry.[11] To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard.
This compound, in which the seven hydrogen atoms on the aromatic ring and methyl group have been replaced with deuterium, is the ideal internal standard for this application.[12] It is chemically identical to m-cresol and thus exhibits the same behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling it to normalize for variations throughout the analytical process.[11]
The Role of Deuterated Internal Standards in Mass Spectrometry
The fundamental principle behind using a deuterated internal standard is to add a known quantity of this standard to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Because the deuterated standard and the native analyte (m-cresol) behave almost identically during extraction, derivatization, and injection, any loss or variation that affects the analyte will also affect the internal standard to the same extent.
The mass spectrometer detects the analyte and the internal standard as two distinct entities due to their mass difference. The final quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio remains stable even if the absolute signal intensities fluctuate due to matrix effects or other sources of error, leading to significantly improved accuracy and precision.[11]
Logical Workflow for M-Cresol Impurity Analysis
The workflow for quantifying m-cresol as an impurity using this compound involves several key stages, from initial sample preparation to final data analysis and reporting. This systematic approach ensures that the method is robust, reproducible, and compliant with regulatory expectations.
Caption: Workflow for M-Cresol Impurity Quantification.
Experimental Protocols
Materials and Reagents
-
M-Cresol Reference Standard: Purity ≥ 99.5%
-
This compound Internal Standard: Isotopic Purity ≥ 98 atom % D
-
Solvents: Methanol, Dichloromethane (HPLC or GC grade)
-
Derivatizing Agent (Optional but Recommended): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Drug Substance/Product Matrix: The material being tested for m-cresol impurity.
Preparation of Standard Solutions
-
M-Cresol Stock Solution (1 mg/mL): Accurately weigh 25 mg of m-cresol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
IS Working Solution (10 µg/mL): Dilute 100 µL of the IS stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the m-cresol stock solution into clean vials. Add a constant amount of the IS working solution to each vial and dilute with the sample solvent (e.g., dichloromethane). A typical calibration range might be 0.1 µg/mL to 10 µg/mL.
Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 100 mg of the drug substance or a powdered equivalent of the drug product into a 10 mL volumetric flask.
-
Spiking: Add 100 µL of the IS working solution (10 µg/mL) to the flask.
-
Dissolution: Add approximately 7 mL of dichloromethane (or a suitable solvent in which the drug substance is soluble) and sonicate for 10 minutes to ensure complete dissolution and extraction.
-
Dilution: Dilute to the mark with the same solvent and mix thoroughly.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
-
Derivatization (Recommended): Transfer 100 µL of the filtered sample to a new GC vial insert. Add 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 60°C for 30 minutes. This step improves peak shape and sensitivity.[8]
GC-MS Instrumental Conditions
The following table outlines typical GC-MS parameters for the analysis of silylated m-cresol and this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 200°C. Ramp 2: 25°C/min to 280°C, hold for 2 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | TMS-m-cresol: m/z 165, 180. TMS-m-cresol-d7: m/z 172, 187. (Quantifier ions are bolded) |
Method Validation according to ICH Q2(R2)
A crucial aspect of any analytical method used in a regulated environment is its validation to demonstrate that it is fit for its intended purpose.[13][14] The use of this compound as an internal standard greatly enhances the robustness and reliability of the method, which is reflected in the validation parameters.[15]
Validation Parameters and Typical Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (isomers, degradants, matrix). | Peak purity analysis; Baseline resolution from other isomers and impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable precision, accuracy, and linearity. | Typically from the reporting limit to 120% of the specification limit for the impurity. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. Assessed by spiking the matrix with known amounts of m-cresol. | 80-120% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day): RSD ≤ 15%. Intermediate Precision (inter-day, different analyst/instrument): RSD ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) at this level should be ≤ 20%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when changing parameters like GC oven ramp rate (±1°C/min) or flow rate (±0.1 mL/min). |
Data Interpretation and System Suitability
Before processing sample data, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters like peak area repeatability, resolution between critical pairs, and peak tailing.
The quantification of m-cresol in the unknown samples is performed by calculating the response ratio (Area of m-cresol / Area of this compound) and determining the concentration from the linear regression equation derived from the calibration curve.
Caption: Interdependence of Method Validation Parameters.
Conclusion
The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of m-cresol impurities in pharmaceutical materials. This approach effectively compensates for analytical variability, ensuring that the data generated is accurate, precise, and defensible, meeting the stringent requirements of regulatory agencies. The protocols and validation strategies outlined in this document provide a comprehensive framework for scientists to implement this best-practice methodology in their laboratories, ultimately contributing to the development of safer and more effective medicines.
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Jeifer Pharmaceutical. (n.d.). M-Cresol BP EP USP Pharma Grade Supplier & Manufacturer. Retrieved from [Link]
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International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of m-Cresol Purple and Related Impurities. Retrieved from [Link]
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: M-Cresol-D7 & Matrix Effect Troubleshooting
Welcome to the technical support center for troubleshooting matrix effects when using M-Cresol-D7 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during LC-MS/MS analysis. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions tailored to your experiments.
Introduction: The Challenge of the Matrix and the Role of this compound
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components, which can include salts, lipids, proteins, and metabolites, can significantly interfere with the ionization of your target analyte in the mass spectrometer's ion source.[2][3] This phenomenon, known as the matrix effect , can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1][2]
A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating matrix effects.[4][5] Because this compound is nearly chemically and physically identical to native m-cresol, it is expected to co-elute and experience the same degree of ionization suppression or enhancement.[5][6] By calculating the peak area ratio of the analyte to the internal standard, these variations can be normalized, leading to more reliable quantification.[7][8] However, even with a SIL internal standard, problems can arise. This guide will help you diagnose and resolve them.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when using this compound.
Q1: My this compound signal is highly variable across different samples, even in my quality controls (QCs). What's happening?
A: High variability in the internal standard (IS) signal is a clear red flag. While the analyte-to-IS ratio is the final determinant of concentration, a consistent IS response is crucial for a robust assay. Several factors could be at play:
-
Inconsistent Sample Preparation: The most likely culprit is inconsistent sample preparation leading to varying degrees of matrix components in your final extracts. Even minor variations in pipetting, extraction time, or phase separation can have a significant impact.
-
Severe and Variable Matrix Effects: The matrix composition can differ significantly between individual samples (e.g., plasma from different subjects).[9] If the matrix effect is so severe that it's causing the this compound signal to drop close to the limit of detection in some samples, the variability will increase.
-
Precipitation in the Autosampler: If your final extract has poor solubility, the internal standard (and analyte) could be precipitating in the vial over the course of the run. This is more common with non-aqueous extracts stored at low temperatures.
-
Instrument Instability: While less common, issues like a failing detector or inconsistent spray in the ion source can also lead to signal variability.
Q2: I'm seeing significant ion suppression, and my this compound doesn't seem to be compensating for it correctly. Why would a deuterated standard fail?
A: While SIL internal standards are powerful tools, they are not infallible. Here are the primary reasons this compound might not fully compensate for matrix effects:
-
Chromatographic Separation of Analyte and IS: This is a critical and often overlooked issue. Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte on a high-resolution chromatography column.[6] If the matrix effect is caused by a very specific, narrow band of co-eluting interference, even a small separation in retention time can mean the analyte and IS experience different degrees of ion suppression.[6]
-
Different Ionization Efficiencies: Although chemically similar, the presence of deuterium atoms can slightly alter the ionization efficiency of the molecule. In most cases, this difference is negligible, but in the presence of severe matrix effects, it can become significant.
-
Source of Contamination: If the this compound stock solution is contaminated with unlabeled m-cresol, it will artificially inflate the analyte signal and lead to inaccurate quantification. Always use a high-purity internal standard.
Q3: How can I definitively prove that matrix effects are the root cause of my issues?
A: There are two primary experiments to quantitatively and qualitatively assess matrix effects.
-
Post-Extraction Spike Method (Quantitative): This is the "gold standard" for quantifying matrix effects.[10] The goal is to compare the response of an analyte in a clean solution to its response in a sample matrix extract.
-
Post-Column Infusion (Qualitative): This method helps to identify the regions in your chromatogram where ion suppression or enhancement is occurring.[11][12]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
This section provides step-by-step protocols to investigate and measure the impact of your sample matrix.
This protocol allows you to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
Step-by-Step Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike your analyte and this compound into the final mobile phase solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank matrix (e.g., plasma from six different donors) through your entire sample preparation procedure. After the final extraction step, spike the analyte and this compound into the resulting blank extracts at the same concentration as Set A.[9]
-
Set C (Pre-Spike Matrix): Spike the blank matrix with the analyte and this compound before the sample preparation procedure. This set is used to determine recovery, not the matrix factor directly, but is often run concurrently.
-
-
Analyze and Collect Data: Inject all three sets and record the peak areas for both the analyte and this compound.
-
Calculate the Matrix Factor (MF):
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (this compound MF)
-
An IS-Normalized MF close to 1.0 suggests that the internal standard is effectively compensating for the matrix effect.[10] The FDA guidance suggests that the precision (%CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[9]
-
Data Interpretation:
| Analyte MF | This compound MF | IS-Normalized MF | Interpretation |
| 0.45 | 0.48 | 0.94 | Significant ion suppression is present, but this compound is effectively compensating for it. |
| 0.98 | 0.99 | 0.99 | No significant matrix effect is observed. |
| 0.50 | 0.95 | 0.53 | Significant ion suppression is affecting the analyte, but this compound is NOT compensating for it. This points to a chromatographic separation issue. |
| 1.50 | 1.45 | 1.03 | Significant ion enhancement is present, and this compound is effectively compensating for it. |
Guide 2: Mitigating Matrix Effects
If you've confirmed that matrix effects are negatively impacting your assay, the following strategies can help you eliminate or reduce them.
The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[1][4]
Caption: Workflow for selecting a sample preparation technique.
-
Protein Precipitation (PPT): While fast and simple, PPT is often the least effective at removing matrix components, particularly phospholipids, which are major contributors to ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT. By optimizing the pH and the extraction solvent, you can selectively extract m-cresol while leaving many interferences behind in the aqueous phase.[4][13]
-
Solid-Phase Extraction (SPE): SPE is the most powerful technique for sample cleanup.[14] By choosing the correct sorbent chemistry (e.g., reversed-phase, ion-exchange, or mixed-mode), you can achieve a highly specific extraction of your analyte and this compound, resulting in a much cleaner final extract.
The goal here is to chromatographically separate m-cresol from the interfering components of the matrix.
Caption: Decision tree for troubleshooting poor internal standard performance.
-
Adjusting the Gradient: Modify the slope of your mobile phase gradient to increase the separation between your analyte and any closely eluting matrix components identified via post-column infusion.
-
Changing Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different selectivities for aromatic compounds like m-cresol.
-
Forcing Co-elution: If your analyte and this compound are separating, you may need to reduce chromatographic efficiency to ensure they experience the same matrix effect.[6] This can be achieved by using a shorter column, a larger particle size, or a faster gradient.
Conclusion
Troubleshooting matrix effects is a systematic process of identification, quantification, and mitigation. By leveraging the power of a stable isotope-labeled internal standard like this compound and applying the diagnostic protocols outlined in this guide, you can develop robust, accurate, and reliable LC-MS/MS methods. Always remember that a clean sample is the best defense against matrix effects, and a well-behaved internal standard is the key to accurate quantification.
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 6). Bioanalysis Zone. Retrieved January 12, 2026, from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020, October 1). LCGC International. Retrieved January 12, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020, January 28). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2010, October 1). LCGC North America. Retrieved January 12, 2026, from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021, July 29). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 12, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. Retrieved January 12, 2026, from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. Retrieved January 12, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). NorthEast BioLab. Retrieved January 12, 2026, from [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (2017, March 29). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved January 12, 2026, from [Link]
-
Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. (2007). University of Wollongong Research Online. Retrieved January 12, 2026, from [Link]
-
Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved January 12, 2026, from [Link]
-
How to choose an HPLC internal standard? (2014, February 27). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]
-
Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved January 12, 2026, from [Link]
-
Internal Standards #2: What Makes a Good Internal Standard? (2023, December 8). Separation Science. Retrieved January 12, 2026, from [Link]
-
How to Use Internal Standards. (2024, December 16). Mason Technology. Retrieved January 12, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC North America. Retrieved January 12, 2026, from [Link]
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- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Optimizing M-Cresol-D7 for Quantitative Mass Spectrometry
Welcome to the technical support center dedicated to the robust application of M-Cresol-D7 in quantitative mass spectrometry. This guide is designed for researchers, analytical scientists, and drug development professionals who leverage stable isotope-labeled internal standards for accuracy and precision. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your methods effectively.
This compound is a deuterium-labeled analog of m-cresol, an important biomarker for toluene exposure and a metabolic product with significance in clinical and environmental analysis.[1][2] Its role as a stable isotope-labeled internal standard (SIL-IS) is critical for correcting variability during sample preparation and compensating for matrix effects during ionization.[3][4][5] Proper optimization of its concentration is not a trivial step but the very foundation of a reliable quantitative assay.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions encountered during method development.
Q1: What is the fundamental purpose of using this compound as an internal standard?
This compound serves as an ideal internal standard (IS) for the quantification of endogenous m-cresol.[6] Because it is nearly chemically identical to the analyte, it co-elutes chromatographically and experiences similar effects during sample extraction, derivatization, and ionization.[5] However, due to its increased mass from the seven deuterium atoms, it is distinguishable by the mass spectrometer. This allows it to normalize for variations in sample handling and, most critically, to correct for signal suppression or enhancement caused by the sample matrix, a phenomenon known as the "matrix effect".[7][8]
Q2: What is a good starting concentration for this compound in my samples?
There is no single "correct" concentration, as the optimum level depends on the analyte's expected concentration range, the sample matrix, and the sensitivity of your mass spectrometer. A widely accepted best practice is to use an IS concentration that is close to the median or mid-point of the analyte concentration in your typical samples. For instance, if you expect m-cresol concentrations to range from 10-500 ng/mL, a good starting point for your this compound concentration would be in the 100-250 ng/mL range. The goal is to achieve a strong, stable signal for the IS that is well above the background noise but does not saturate the detector.[9]
Q3: I've optimized my this compound concentration for urine. Can I use the same concentration for plasma samples?
Not necessarily. Different biological matrices, such as urine and plasma, have vastly different compositions, leading to different matrix effects.[8][10] Plasma, being rich in proteins and lipids, often requires more extensive sample cleanup and may cause more significant ion suppression than urine.[11] Therefore, you must validate the IS concentration for each distinct matrix. An IS concentration that is optimal in urine might provide a weak signal in plasma due to suppression or, conversely, be excessively high if the plasma matrix causes signal enhancement.
Q4: My this compound signal is strong and consistent, but my native m-cresol analyte signal is weak or absent. What's the issue?
This is a classic scenario that points towards a problem with the analyte itself, not necessarily the IS or the instrument conditions. Common causes include:
-
Analyte Degradation: The native m-cresol may have degraded in the sample during storage or preparation, while the more stable, synthetically prepared IS remains intact.
-
Low Endogenous Levels: The samples you are testing may simply contain very low or no endogenous m-cresol.
-
Inefficient Extraction: The sample preparation procedure may not be efficiently extracting the native analyte, which could be bound to matrix components (e.g., proteins), while the spiked IS remains free and is easily extracted.[1]
Q5: Can I use this compound to quantify its isomers, o-cresol and p-cresol?
While possible, it is not ideal. The core principle of a SIL-IS is that it behaves identically to the analyte.[5] Although o-, m-, and p-cresol are structurally similar, they often have different chromatographic retention times. If the IS and analyte do not co-elute, they will not experience the same matrix effects at the same time, defeating the primary purpose of the IS.[7] For the most accurate results, you should use o-Cresol-d7 to quantify o-cresol and p-Cresol-d7 for p-cresol.[3][4]
Part 2: In-Depth Troubleshooting Guide
This guide addresses more complex issues in a problem-and-solution format.
Symptom: Poor Signal Intensity & High Limit of Quantification (LLOQ)
Question: My signals for both this compound and the native analyte are weak, leading to poor sensitivity. How do I systematically troubleshoot this?
Answer: A weak signal can originate from the sample, the liquid chromatograph (LC), or the mass spectrometer (MS). A systematic approach is crucial. The following workflow can help isolate the problem.
Caption: Workflow for troubleshooting weak signal intensity.
Detailed Steps:
-
Isolate the Mass Spectrometer: Directly infuse a solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water) into the MS. If the signal is still weak, the issue lies within the MS.[9] Check source parameters (gas flows, temperatures, voltages), ensure the detector is functioning correctly, and perform a system tune and calibration.[12]
-
Evaluate the LC System: If the direct infusion signal is strong, the problem may be in the LC. Inject a standard solution containing both m-cresol and this compound. Poor peak shape or no peak suggests an LC issue like a pump losing prime, a column clog, or incorrect mobile phase composition.[13]
-
Investigate Matrix Effects: If both the MS and LC are performing well with clean standards, the problem is almost certainly the sample matrix. Co-eluting endogenous compounds can suppress the ionization of your analyte and IS.[10][14] Implement a more rigorous sample cleanup (e.g., Solid-Phase Extraction) or adjust the chromatographic gradient to separate your compounds from the region of suppression.[14] Refer to Protocol 2 for diagnosing matrix effects.
Symptom: Inaccurate Quantification & Poor Reproducibility
Question: My calibration curve has poor linearity (R² < 0.99) and my quality control (QC) samples have high %CV. What role could the IS concentration play?
Answer: This often points to an improperly optimized internal standard concentration. The response of the analyte/IS ratio should be consistent across the calibration range.
-
IS Concentration Too Low: If the IS concentration is too low, its signal might be approaching the lower limit of detection. This leads to high variability in its peak area measurement, which in turn introduces significant error into the analyte/IS ratio, especially for high-concentration samples.
-
IS Concentration Too High: An excessively high IS concentration can cause detector saturation. When the detector is saturated, the measured signal is no longer proportional to the concentration, leading to a non-linear response curve. It can also lead to "ion suppression" of the analyte, where the sheer abundance of IS ions in the source prevents the less concentrated analyte from ionizing efficiently.[9]
-
"Cross-talk" Interference: Ensure that the MRM transition for your analyte is not seeing interference from a fragment of the deuterated IS, and vice-versa. While uncommon with a 7-Dalton mass difference, it should be verified by injecting high concentrations of each compound individually and monitoring the transitions for the other.
The solution is to perform an experiment to determine the optimal IS concentration, as detailed in Protocol 1 . The goal is to find a concentration that yields a response in the upper third of the detector's linear range without causing suppression.
Part 3: Experimental Protocols & Data
Protocol 1: Determining the Optimal this compound Working Concentration
Objective: To find the this compound concentration that provides a stable signal without causing detector saturation or analyte suppression.
Methodology:
-
Prepare Standards: Create a set of standards containing a fixed, mid-range concentration of the native m-cresol analyte (e.g., 100 ng/mL).
-
Vary IS Concentration: To each of these standards, add varying concentrations of this compound. A good range to test would be from 10x lower to 10x higher than the analyte concentration (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).
-
Analyze: Inject these samples into the LC-MS/MS system.
-
Evaluate Data: Plot the absolute peak area of the analyte and the IS against the IS concentration.
-
Ideal Range: Look for the concentration range where the analyte's peak area remains constant (showing no suppression) while the IS peak area increases linearly.
-
Select Concentration: Choose a concentration from this stable region, typically one that gives an IS peak area comparable to the area of your mid-level calibrator.
-
Example Data:
| This compound Conc. (ng/mL) | This compound Peak Area | m-Cresol (Analyte) Peak Area | Observation |
| 10 | 55,000 | 455,000 | IS signal may be too low for robust integration. |
| 50 | 280,000 | 461,000 | Analyte signal stable. Good IS signal. |
| 100 | 545,000 | 458,000 | Optimal. Analyte signal stable, IS signal strong & comparable. |
| 250 | 1,350,000 | 452,000 | Analyte signal stable. IS signal strong. |
| 500 | 2,700,000 | 410,000 | Onset of analyte suppression. |
| 1000 | 4,950,000 | 355,000 | Significant analyte suppression. IS response may be non-linear. |
Protocol 2: Evaluating Matrix Effects with Post-Column Infusion
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.[15]
Methodology:
Caption: Experimental setup for a post-column infusion experiment.
-
Setup: As shown in the diagram, the column effluent from the LC is mixed with a constant flow of a standard solution (containing both analyte and IS) from a syringe pump via a T-union just before entering the mass spectrometer's ion source.[14]
-
Acquisition: Begin infusing the standard solution to obtain a stable, continuous signal (a flat baseline) for both the analyte and this compound.
-
Injection: Inject a blank, extracted sample matrix (a sample prepared without any analyte or IS).
-
Interpretation: Observe the baseline of the analyte/IS signal during the chromatographic run. Any significant dip in the signal indicates a region of ion suppression caused by co-eluting matrix components. A rise in the signal indicates enhancement. If the retention time of your m-cresol falls within one of these dips, your quantification will be inaccurate. The solution is to alter the chromatography (e.g., change the gradient) to move the analyte peak away from this suppression zone.
Data Table: Example Mass Spectrometry Parameters for m-Cresol Analysis
The following are typical starting parameters for an LC-MS/MS method. These must be optimized on your specific instrument.[16]
| Compound | Formula | Molecular Weight | Precursor Ion [M-H]⁻ | Product Ion | Collision Energy (eV) |
| m-Cresol | C₇H₈O | 108.14 | m/z 107.1 | m/z 92.1 (loss of CH₃) | 20-30 |
| m-Cresol | C₇H₈O | 108.14 | m/z 107.1 | m/z 65.1 (loss of C₃H₆) | 35-45 |
| This compound | CD₃C₆D₄OH | 115.18 | m/z 114.2 | m/z 96.1 (loss of CD₃) | 20-30 |
| This compound | CD₃C₆D₄OH | 115.18 | m/z 114.2 | m/z 69.1 (loss of C₃D₆) | 35-45 |
Note: Analysis is typically performed in Negative Ion Mode (ESI-) for phenolic compounds.[15][17]
References
-
ResolveMass Laboratories Inc. (n.d.). p-Cresol-d7, OD | CAS 202325-52-8. Retrieved from [Link]
-
Weiss, T., Angerer, J., & Drexler, H. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. PubMed. Retrieved from [Link]
-
Ghias, A., Al-Sulaiman, A., & El-Khoury, J. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PubMed Central. Retrieved from [Link]
-
Al-Khafaji, K., et al. (2022). A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium. Taylor & Francis Online. Retrieved from [Link]
-
Ghias, A., Al-Sulaiman, A., & El-Khoury, J. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Retrieved from [Link]
-
Lee, J., et al. (2025). Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry and their medical reference value ranges. Journal of Analytical Toxicology, Oxford Academic. Retrieved from [Link]
-
Ghias, A., Al-Sulaiman, A., & El-Khoury, J. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. ResearchGate. Retrieved from [Link]
-
Giebułtowicz, J., et al. (2016). Development and validation of a LC-MS/MS method for quantitative analysis of uraemic toxins p-cresol sulphate and indoxyl sulphate in saliva. PubMed. Retrieved from [Link]
-
Krynitsky, A. J., & Niemann, R. A. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Grant, R. P. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central. Retrieved from [Link]
-
Giebułtowicz, J., et al. (2025). Development and validation of a LC-MS/MS method for quantitative analysis of uraemic toxins p-cresol sulphate and indoxyl sulphate in saliva. ResearchGate. Retrieved from [Link]
-
Kuklenyik, Z., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Retrieved from [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]
-
Ciappellano, S., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Retrieved from [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
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Technical Support Center: Ensuring Isotopic Stability of M-Cresol-D7
Welcome to the technical support resource for M-Cresol-D7. This guide is designed for researchers, scientists, and drug development professionals who rely on the isotopic integrity of deuterated internal standards for accurate quantification. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you prevent isotopic exchange of this compound during your sample preparation workflows.
Introduction: The Challenge of Isotopic Instability
This compound is an excellent internal standard for mass spectrometry-based assays due to its chemical similarity to the unlabeled analyte, which allows it to compensate for variability in sample extraction and instrument response.[1][2] However, the seven deuterium atoms that give it its mass difference are not entirely inert. Under certain chemical conditions encountered during sample preparation, these deuterium atoms can be replaced by protons from the surrounding environment (e.g., solvents, reagents), a phenomenon known as isotopic exchange or back-exchange.[3][4]
This exchange compromises the isotopic purity of the standard, leading to a cascade of analytical problems, including inaccurate quantification, poor reproducibility, and non-linear calibration curves.[3][4] This guide will equip you with the foundational knowledge and practical steps to mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem for this compound?
A1: Isotopic exchange is the substitution of a deuterium atom (D) on your this compound standard with a proton (H) from a protic solvent like water or methanol.[5] this compound has two types of deuterium labels with vastly different stabilities:
-
Hydroxyl Deuterium (O-D): The deuterium on the phenolic hydroxyl group is highly acidic and will exchange almost instantaneously with protons from any protic solvent. This is expected and generally unavoidable in aqueous or alcoholic solutions.[5]
-
Aromatic Deuterium (C-D): The deuterium atoms on the aromatic ring and the methyl group are covalently bonded to carbon and are much more stable. However, they are susceptible to exchange under acidic or basic conditions, which can catalyze the reaction.[6][7][8]
Loss of these stable deuterium labels is a critical issue because it alters the mass of the internal standard, causing it to be detected at the same mass-to-charge ratio as the unlabeled analyte, leading to an underestimation of the true analyte concentration.[3]
Q2: Which deuterium atoms on this compound are most at risk of exchange?
A2: Besides the highly labile hydroxyl deuterium, the deuterium atoms on the aromatic ring at positions ortho and para to the hydroxyl group are the most susceptible to acid-catalyzed exchange. This is because the hydroxyl group is an activating substituent that makes these positions more electron-rich and thus more vulnerable to electrophilic aromatic substitution, the mechanism by which acid-catalyzed exchange occurs.[6][9] Base-catalyzed exchange can also occur, particularly at the methyl group (benzylic position), which is rendered more acidic by the aromatic ring.[10]
Q3: What are the primary factors that promote isotopic exchange?
A3: The rate and extent of isotopic exchange are primarily influenced by three factors:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of aromatic deuterons.[6][7][8] For many compounds, the rate of exchange is at a minimum around pH 2.5–3.[3][4]
-
Temperature: Isotopic exchange is a chemical reaction with an activation energy barrier. Higher temperatures provide more energy to overcome this barrier, thus accelerating the rate of exchange.[3][11]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) provides a source of protons to exchange with the deuterium atoms.[3][5] While often necessary for sample preparation, their protic nature must be carefully managed.
Q4: Can my LC-MS instrument itself cause back-exchange?
A4: Yes, under certain conditions. The ion source of a mass spectrometer can be a high-energy environment. Some studies have reported that hydrogen/deuterium exchange can occur on aromatic rings during atmospheric pressure chemical ionization (APCI) and, to a lesser extent, electrospray ionization (ESI), particularly at elevated desolvation temperatures.[12][13]
Troubleshooting Guide: Diagnosing and Solving Isotopic Exchange
This section addresses common analytical problems that may indicate isotopic exchange of your this compound internal standard.
Problem 1: Inaccurate Quantification & Poor Reproducibility
You observe that your quality control (QC) samples are consistently failing, showing high bias or poor precision (%CV).
Caption: Diagnostic workflow for investigating isotopic exchange.
| Potential Cause | Explanation | Recommended Solution |
| Extreme pH During Extraction | Sample preparation often involves pH adjustment for liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Using strong acids (pH < 2) or strong bases (pH > 10) can catalyze the exchange of deuterium on the aromatic ring.[6][7][8] | 1. Modify pH: Adjust the extraction pH to be as close to neutral as possible while still achieving acceptable analyte recovery. The minimum exchange rate is often found around pH 2.5-3.0.[3][4]2. Buffer Choice: Use buffers instead of strong acids/bases to control pH more gently. |
| High Temperature Exposure | Steps like solvent evaporation under nitrogen or heating to dissolve samples can significantly accelerate back-exchange.[11] | 1. Reduce Temperature: Perform all sample preparation steps on ice or using cooled centrifuge rotors.[3]2. Evaporation Conditions: If evaporation is necessary, use a lower temperature for a longer duration or utilize techniques like lyophilization (freeze-drying).3. Autosampler Cooling: Ensure the autosampler is refrigerated (typically 4°C) to prevent exchange while samples are queued for analysis.[14] |
| Extended Exposure to Protic Solvents | Leaving samples in aqueous or alcoholic solutions for extended periods, especially at room temperature, provides ample opportunity for exchange. | 1. Minimize Time: Process samples promptly after adding the internal standard. Do not let them sit on the benchtop for long periods.[3]2. Reconstitution Solvent: If possible, use a reconstitution solvent with a high percentage of aprotic solvent (e.g., acetonitrile) and a low percentage of aqueous solvent containing an acidifier (e.g., 0.1% formic acid) to maintain a low pH. |
Problem 2: Non-Linear Calibration Curve
Your calibration curve shows a non-linear response, often "bending" at the lower or upper concentration ends.
| Potential Cause | Explanation | Recommended Solution |
| Unlabeled Analyte Impurity in IS | The deuterated internal standard may contain a small percentage of the unlabeled analyte (M-Cresol) as an impurity from its synthesis. This contributes a constant amount to the analyte signal at every calibration point, disproportionately affecting the low end of the curve and causing a positive y-intercept. | 1. Verify Purity: Always check the Certificate of Analysis (CoA) provided by the manufacturer for the isotopic and chemical purity of the standard.[4] A high isotopic purity (>98%) is recommended.[15]2. Source a Higher Purity Standard: If the impurity level is unacceptable, obtain a new lot or a standard from a different supplier with higher isotopic enrichment. |
| Differential Matrix Effects | A subtle "isotopic effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte.[13] If this elution shift places the standard in a region of the chromatogram with different levels of ion suppression or enhancement from the matrix, it will not accurately compensate for the analyte's response, leading to non-linearity. | 1. Improve Chromatography: Optimize your LC method to achieve baseline separation of the analyte and internal standard from matrix interferences. Use a high-efficiency column (e.g., UPLC/UHPLC) to ensure sharp, symmetrical peaks.[3]2. Check Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting as closely as possible. |
Best Practices & Protocols
Adhering to a stringent set of best practices is the most effective way to prevent isotopic exchange.
Core Principles for Sample Handling
Caption: Core principles for preventing isotopic exchange.
Protocol: Stability Verification Experiment
This protocol allows you to test the stability of this compound under your specific sample preparation and storage conditions.
Objective: To determine if significant back-exchange of this compound occurs over the typical duration of a sample preparation and analysis sequence.
Materials:
-
This compound internal standard stock solution
-
Blank biological matrix (e.g., drug-free plasma, urine)
-
All solvents and reagents used in your standard sample preparation method
Methodology:
-
Prepare Stability Samples:
-
Take a pool of blank biological matrix.
-
Spike the matrix with this compound at the same concentration used in your analytical method. Do NOT add any unlabeled analyte.
-
Aliquot this spiked matrix into multiple vials.
-
-
Timepoint Zero (T=0):
-
Immediately process three aliquots using your standard sample preparation protocol (e.g., protein precipitation, LLE, or SPE).
-
Analyze these T=0 samples by LC-MS immediately.
-
-
Incubation:
-
Store the remaining aliquots under conditions that mimic your typical sample handling and storage (e.g., on the benchtop at room temperature, in a 4°C autosampler).
-
-
Subsequent Timepoints:
-
At defined intervals (e.g., 2, 4, 8, and 24 hours), process three aliquots from the stored samples.
-
Analyze them immediately by LC-MS.
-
-
Data Analysis:
-
For each sample, extract the ion chromatogram for the unlabeled M-Cresol (d0).
-
Integrate the peak area of the d0 signal.
-
Compare the d0 peak area at each timepoint to the d0 peak area at T=0.
-
Interpretation:
-
Stable: If there is no significant increase in the d0 signal over time, your this compound is stable under your experimental conditions.
-
Unstable: A systematic increase in the d0 signal over time is direct evidence of isotopic back-exchange. If this is observed, you must implement the mitigation strategies outlined in the troubleshooting guide (e.g., lowering temperature, adjusting pH).
References
- Benchchem. (n.d.). Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide.
-
De La Torre, R. A., & Johnson, J. A. (2018). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC, NIH. Retrieved from [Link]
- Guaadaoui, A., Benaicha, S., Elmajdoub, N., Bellaouchou, A., & Hamal, A. (2014). Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines. Tetrahedron Letters, 55(33), 4606-4608.
- Wysocki, L. M., & Wrona, M. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(21), 5024.
- Thermo Fisher Scientific. (n.d.). Hydrogen deuterium exchange mass spectrometry for the masses.
- ResearchGate. (n.d.). Hydrogen/deuterium exchange in mass spectrometry.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- Guthrie, R. D., & Wesley, D. P. (1976). Base-catalyzed hydrogen-deuterium exchange of nitrobenzene and related aromatic nitro compounds. Journal of the American Chemical Society, 98(14), 4257-4261.
- Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry.
- Lermyte, F., Williams, J. P., & Vimes, A. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(17), 10589-10679.
- Wales, T. E., & Engen, J. R. (2008). Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(11), 1736-1742.
- ResearchGate. (n.d.). Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- The Royal Society of Chemistry. (2023). Catalysis Science & Technology.
- RosDok. (n.d.). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates.
- Englander, S. W., & Mayne, L. (2014). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Journal of the American Society for Mass Spectrometry, 25(9), 1515-1521.
- ResearchGate. (n.d.). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.
- PubMed. (2009). Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts.
- YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResearchGate. (n.d.). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry.
- YouTube. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction).
- Benchchem. (n.d.). Addressing isotopic exchange issues with deuterated phenols.
- ConnectSci. (n.d.). Deuterium Exchange Reactions with Substituted Aromatics. III. Heterocyclics and Polycyclic Hydrocarbons.
- Benchchem. (n.d.). Technical Support Center: Minimizing Deuterium Back-Exchange.
- Benchchem. (n.d.). Preventing isotope exchange in deuterated standards.
- Chemistry Stack Exchange. (2018). Phenol and Deuterated Sulphuric Acid.
- NIH. (n.d.). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResearchGate. (n.d.). Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C.
- CDN Isotopes. (n.d.). This compound.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- NIH. (2021). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations.
- FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?.
- Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
- PubMed. (n.d.). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway.
- NIH. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Benchchem. (n.d.). Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
- 11. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: M-Cresol-D7 Chromatographic Integrity
Welcome to the technical support guide for ensuring robust and reproducible chromatographic performance when using M-Cresol-D7 as an internal standard for the analysis of M-Cresol. This guide is designed for researchers, analytical scientists, and quality control professionals who rely on accurate quantification in complex matrices. We will explore the root causes of chromatographic shifts, provide actionable troubleshooting workflows, and offer detailed protocols to maintain system performance.
The Scientific Foundation: Why Do Deuterated Standards Shift?
A common observation in reversed-phase liquid chromatography (RP-LC) is a slight retention time (RT) difference between a native analyte and its deuterated isotopologue, such as M-Cresol and this compound. This phenomenon is known as the chromatographic isotope effect .
The underlying cause is the difference in bond strength and length between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond. The C-D bond is slightly shorter and stronger. In the non-polar environment of a reversed-phase stationary phase (like C18), this subtle difference can lead to weaker van der Waals interactions for the deuterated compound. Consequently, the deuterated standard (this compound) is often slightly less retained and may elute marginally earlier than the native analyte (M-Cresol)[1][2]. While typically small and consistent, this shift can be exacerbated by various factors, leading to analytical challenges.
Troubleshooting Guide: Diagnosing and Resolving Shift Issues
This section is structured in a question-and-answer format to address specific problems you may encounter.
Question 1: My this compound internal standard (IS) is eluting noticeably earlier than my M-Cresol analyte, and the separation is increasing with every injection. What is happening?
Symptom: The delta RT (RTAnalyte - RTIS) is progressively increasing. This compromises the core function of the internal standard, which is to co-elute as closely as possible with the analyte to compensate for matrix effects and injection variability.
Potential Causes:
-
Column Contamination: Accumulation of non-volatile or strongly retained matrix components on the column head can create active sites or alter the stationary phase chemistry. This can disproportionately affect the analyte and IS[3].
-
Column Degradation: The bonded stationary phase (e.g., C18) can be chemically attacked or "stripped," particularly at the column inlet. This process, known as phase dewetting or collapse, changes the column's retentive properties[4][5].
-
Mobile Phase pH Instability: M-Cresol is a phenolic compound, making it a weak acid. Its degree of ionization is highly dependent on the mobile phase pH. If the mobile phase is not adequately buffered or is prepared inconsistently, minor pH variations can cause significant, and often unequal, shifts in the retention of the analyte and IS[6][7][8].
Investigative Workflow:
The following workflow provides a systematic approach to diagnosing the root cause of the increasing separation between your analyte and internal standard.
Sources
- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Quantitative Analysis with M-Cresol-D7
Welcome to the technical support center for the application of M-Cresol-D7 in mass spectrometry-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this compound to enhance the reliability and precision of your experimental results. While the topic suggests a direct improvement of the signal-to-noise ratio (S/N), it is crucial to understand that this compound, as a stable isotope-labeled internal standard (SIL-IS), achieves this by correcting for analytical variability, thereby improving the effective S/N of the final quantitative result.
This resource is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting guidance to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in our experiments?
This compound is the deuterated analog of m-cresol, where seven hydrogen atoms have been replaced with deuterium.[1] Its primary and critical role in quantitative mass spectrometry is to serve as a stable isotope-labeled internal standard (SIL-IS).[2] An SIL-IS is considered the gold standard for quantification because it is chemically almost identical to the analyte (in this case, m-cresol), but has a different mass.[2] This allows it to be distinguished by the mass spectrometer.
The core function of this compound is not to directly increase the signal of your target analyte, but to act as a reliable reference throughout the analytical workflow. By adding a known amount of this compound to your samples, calibrators, and quality controls at the beginning of the sample preparation process, you can accurately correct for:
-
Variability in sample preparation: Losses during extraction, evaporation, and reconstitution steps will affect both the analyte and the SIL-IS equally.
-
Matrix effects: Co-eluting compounds from complex matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since the SIL-IS co-elutes and has nearly identical physicochemical properties, it will experience the same matrix effects.
-
Instrumental variability: Fluctuations in injection volume and detector response are compensated for by calculating the ratio of the analyte signal to the internal standard signal.[3]
By normalizing the analyte response to the this compound response, you achieve more accurate and precise quantification, which can be interpreted as an improvement in the effective signal-to-noise ratio of the overall measurement.
Q2: We are analyzing an analyte that is not m-cresol. Can we still use this compound to improve our signal-to-noise ratio?
This is a critical point of clarification. If your analyte is not m-cresol, using this compound as an internal standard is generally not appropriate. An ideal internal standard should be a stable isotope-labeled version of the analyte of interest.[2][4] Using a SIL-IS of a different compound, even if it has similar properties, will not accurately correct for analyte-specific variations in extraction recovery and ionization efficiency.
The concept of "improving signal-to-noise ratio" in this context refers to the improved precision and accuracy of the final reported concentration. If you are experiencing a poor signal-to-noise ratio for your target analyte, you should focus on optimizing the liquid chromatography and mass spectrometry (LC-MS) method parameters for that specific compound. This includes:
-
Sample preparation: Employing techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatography: Optimizing the mobile phase composition and gradient to achieve better peak shape and separation from interferences.[5]
-
Mass spectrometry: Fine-tuning source parameters (e.g., gas flows, temperatures) and using high-purity solvents to maximize ionization efficiency and minimize background noise.[5][6]
Q3: We are developing an LC-MS method for insulin quantification and noticed that m-cresol is present in the formulation. How should we approach this using this compound?
This is an excellent application for this compound. Since m-cresol is an excipient in many insulin formulations to ensure stability and act as an antimicrobial agent, quantifying its concentration can be important for formulation studies and quality control.[7] In this scenario, this compound is the ideal internal standard for the accurate quantification of the unlabeled m-cresol present in the insulin product.
Troubleshooting Guide
Issue 1: Inaccurate Quantification - Bias in Results
Scenario: You are using this compound to quantify m-cresol, but your quality control samples are consistently failing, showing a significant positive or negative bias.
Possible Causes & Solutions:
-
Isotopic Contribution (Crosstalk): The this compound internal standard may contain a small percentage of the unlabeled m-cresol, or the m-cresol standard may contain naturally occurring isotopes that overlap with the this compound signal.
-
Troubleshooting Steps:
-
Analyze a "blank" sample spiked only with the this compound internal standard. Check for any signal in the m-cresol mass transition.
-
Analyze a high-concentration standard of unlabeled m-cresol. Check for any signal in the this compound mass transition.
-
-
Solution: If significant crosstalk is observed, you may need to source a higher purity internal standard. Alternatively, if the contribution is consistent, it can be mathematically corrected for in your data processing software. Ensure the mass difference between the analyte and the SIL-IS is sufficient (typically ≥ 3-4 Da) to minimize this issue.[2]
-
-
Incorrect Concentration of Internal Standard: The concentration of the this compound spiking solution may be incorrect.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from the neat material.
-
Verify the concentration of the new stock solution against a certified reference material if available.
-
-
Solution: Always use calibrated pipettes and follow good laboratory practices for solution preparation. The concentration of the internal standard should ideally be close to the mid-point of your calibration curve.[8]
-
Issue 2: High Variability in Results (Poor Precision)
Scenario: Replicate injections of the same sample show a high coefficient of variation (%CV) for the calculated concentration.
Possible Causes & Solutions:
-
Inconsistent Internal Standard Addition: The volume of this compound added to each sample may be inconsistent.
-
Troubleshooting Steps: Review your sample preparation workflow. Ensure the internal standard is added at the very beginning of the process, before any extraction or cleanup steps.[2]
-
Solution: Use a calibrated, positive displacement pipette for adding the internal standard, especially when working with viscous biological fluids.
-
-
Chromatographic Separation of Analyte and Internal Standard (Isotope Effect): In some cases, particularly with a high number of deuterium labels, the deuterated internal standard may elute slightly earlier or later than the unlabeled analyte. If there is a sharp change in ion suppression at that point in the chromatogram, the analyte and internal standard will be affected differently, leading to variability.
-
Troubleshooting Steps:
-
Overlay the chromatograms of the m-cresol and this compound mass transitions.
-
Zoom in on the peaks to see if there is a noticeable retention time shift.
-
-
Solution: Adjust the chromatography to ensure co-elution. This may involve using a less steep gradient or a different column chemistry. While 13C or 15N labeled standards are less prone to this effect, careful chromatographic optimization is key when using deuterated standards.[2]
-
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on certain positions of a molecule can exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions.
-
Troubleshooting Steps: Evaluate the stability of this compound in your sample preparation and mobile phase conditions. Incubate the internal standard in the final solvent for an extended period and monitor for any changes in its mass spectrum.
-
Solution: this compound is generally stable. However, if H/D exchange is suspected, consider adjusting the pH of your mobile phase or sample diluent to be closer to neutral. Ensure the labeling is on stable positions of the molecule.[2]
-
Experimental Protocols & Data Presentation
Protocol: Preparation of Calibration Standards and Quality Controls
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve M-Cresol and this compound in a suitable solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL).
-
-
Prepare Working Solutions:
-
Create a series of intermediate dilutions of the m-cresol stock solution to prepare calibration standards.
-
Prepare a separate set of intermediate dilutions for quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a working solution of the this compound internal standard at a concentration that will result in a robust signal in the final samples.
-
-
Spike Samples:
-
To a known volume of blank matrix (e.g., human plasma, formulation buffer), add a small, precise volume of the appropriate m-cresol working solution.
-
Add a consistent, precise volume of the this compound working solution to every calibration standard, QC sample, and unknown sample.
-
-
Sample Preparation:
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Analysis:
-
Evaporate the extracted samples and reconstitute in the initial mobile phase.
-
Inject the samples into the LC-MS system.
-
Data Presentation: Example Calibration Curve
| Calibrator Level | Nominal Conc. (ng/mL) | m-cresol Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1.0 | 5,230 | 510,000 | 0.0103 |
| 2 | 2.5 | 12,800 | 505,000 | 0.0253 |
| 3 | 5.0 | 26,100 | 515,000 | 0.0507 |
| 4 | 10.0 | 51,500 | 508,000 | 0.1014 |
| 5 | 25.0 | 127,000 | 512,000 | 0.2480 |
| 6 | 50.0 | 258,000 | 511,000 | 0.5049 |
| 7 | 100.0 | 509,000 | 509,000 | 1.0000 |
Visualizations
Logical Workflow for Troubleshooting Inaccurate Quantification
Caption: Troubleshooting workflow for biased results.
Conceptual Diagram of Internal Standard Function
Caption: How an internal standard corrects variability.
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 273–275. [Link]
-
Points, J. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 52(2), 203–213. [Link]
-
Rhee, J. S., et al. (2020). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Molecules, 25(15), 3352. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Hoad, K. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical Chemistry. [Link]
-
Yi, L., et al. (2017). Multiplexed quantification of insulin and C-peptide by LC-MS/MS without the use of antibodies. Clinical proteomics, 14, 29. [Link]
-
Maes, K., et al. (2016). Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: An overview. Journal of Chromatography A, 1462, 1-16. [Link]
-
American Laboratory. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
Barton, A. D., et al. (2024). An LC-MS/MS Method for the Simultaneous Quantification of Insulin, Cortisol, Glucagon-like Peptide 1, Ghrelin, and Osteocalcin. Metabolites, 14(2), 79. [Link]
-
Pajaziti, B. A., et al. (2024). Optimization of a mass spectrometric analytical method for the quality assessment of insulin and its analogs. Pharmazie, 79(7), 146–150. [Link]
-
ResolveMass Laboratories Inc. p-Cresol-d7, OD | CAS 202325-52-8. [Link]
-
de Cássia Orlandi Siqueira, L., et al. (2024). Optimized LC-MS/MS method for quantifying insulin degludec and liraglutide in rat plasma and Tissues: Application in pharmacokinetics and biodistribution. Journal of Chromatography B, 1232, 124015. [Link]
-
Pharmaceutical Online. (2022, April 29). Optimizing LC-MS For Biopharmaceutical Analysis. [Link]
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Reddit. (2025, June 12). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
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Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of The American Society for Mass Spectrometry, 25(12), 2045–2054. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 342, m-Cresol" PubChem. [Link]
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Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]
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Patsavas, M. C., et al. (2013). Long‐term stability and storage of meta‐cresol purple solutions for seawater pH measurements. Limnology and Oceanography: Methods, 11(11), 557-565. [Link]
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Chromatography Forum. (2022, November 28). separation of p-cresol and m-cresol. [Link]
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LCGC. (2017, April 11). Targeting Specific Matrix Interferences for Sample Preparation. [Link]
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d'Ecclesia, A., et al. (2025). Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. Talanta, 281, 126135. [Link]
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Liigand, J., et al. (2014). Solvent effects on electrospray ionization. Journal of The American Society for Mass Spectrometry, 25(12), 2045-2054. [Link]
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Dolan, J. W. (2015, June 1). Internal Standard Calibration Problems. LCGC International. [Link]
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McIndoe, J. S., et al. (2015). Spatial effects on electrospray ionization response. International Journal of Mass Spectrometry, 388, 1-8. [Link]
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Kucklick, J. R. (2010, September 1). Ion Burn and the Dirt of Mass Spectrometry. Spectroscopy. [Link]
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Bodner, M. L., & Li, L. (2006). Interferences and contaminants encountered in modern mass spectrometry. Methods in molecular biology (Clifton, N.J.), 328, 31–49. [Link]
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Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE, 11(12), e0167502. [Link]
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Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71–81. [Link]
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Chromatography Forum. (2014, July 2). Problem with internal standard. [Link]
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Waters Corporation. Controlling Contamination in LC/MS Systems. [Link]
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Trudgian, D. C., et al. (2010). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. Proteomics, 10(6), 1298–1302. [Link]
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Hansen, E. H., et al. (2021). Improving 3-methylphenol (m-cresol) production in yeast via in vivo glycosylation or methylation. Metabolic engineering communications, 12, e00164. [Link]
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Technical Support Center: M-Cresol-D7 Analysis
Welcome to the technical support center for M-Cresol-D7 analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and challenges encountered during the quantitative analysis of this compound. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven solutions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of m-cresol, where seven hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Because its chemical and physical properties are nearly identical to the non-labeled m-cresol, it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of matrix effects and instrumental variability.[3] The mass difference of +7 amu allows for clear differentiation between the analyte and the standard in the mass spectrometer.[4]
Q2: My this compound internal standard response is low or inconsistent. What are the likely causes?
Low or variable internal standard response is a common issue that can compromise the accuracy of your entire analytical run. The root cause often lies in one of three areas: sample preparation, chromatographic conditions, or mass spectrometer settings. This guide will walk you through a systematic approach to diagnosing and resolving this problem.
Troubleshooting Guides
Issue 1: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis
Question: I am observing significant signal suppression or enhancement for this compound when analyzing biological samples (e.g., plasma, urine), leading to poor accuracy and precision. How can I mitigate these matrix effects?
Answer: Matrix effects are a primary challenge in LC-MS/MS analysis, caused by co-eluting endogenous compounds from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer's ion source.[5][6] This can lead to either a decrease (suppression) or an increase (enhancement) in the detected signal.[7]
Underlying Causes:
-
Co-eluting Matrix Components: Lipids, phospholipids, salts, and other endogenous molecules can compete with this compound for ionization, reducing its signal intensity.[6][7]
-
Insufficient Sample Cleanup: Simple sample preparation methods like protein precipitation may not adequately remove interfering matrix components.[8]
-
Inadequate Chromatographic Separation: If this compound co-elutes with a significant amount of matrix components, ion suppression is more likely to occur.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound signal.
Step-by-Step Methodologies:
1. Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[9][10]
-
Protocol for SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[11]
-
Elution: Elute this compound and the analyte with a strong organic solvent like acetonitrile or methanol.[11]
-
-
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[8][10]
-
Protocol for LLE Cleanup:
-
Adjust the pH of the aqueous sample to be at least two pH units below the pKa of m-cresol to ensure it is in its neutral form.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously to facilitate the transfer of the analyte and internal standard to the organic phase.
-
Centrifuge to separate the layers and collect the organic phase.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
2. Optimize Chromatographic Conditions:
-
Gradient Modification: A shallower gradient can improve the separation of this compound from co-eluting matrix components.[12]
-
Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase, which can provide better separation for aromatic compounds.[13]
3. Quantify the Matrix Effect:
-
The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration.[7] A significant difference indicates the presence of matrix effects.
Issue 2: Co-elution with Isomeric Interferences
Question: I am analyzing a complex sample and suspect that an isomer of cresol is co-eluting with my analyte and this compound, leading to inaccurate quantification. How can I confirm and resolve this?
Answer: Co-elution of isomers is a significant challenge because isomers often have very similar chromatographic behavior and mass spectra.[14][15]
Underlying Causes:
-
Similar Physicochemical Properties: Isomers like o-cresol and p-cresol have similar polarity and volatility to m-cresol, making them difficult to separate on standard chromatography columns.[16]
-
Identical Mass Spectra: The electron ionization (EI) mass spectra of cresol isomers are nearly identical, making differentiation by MS alone challenging.[14]
Troubleshooting and Resolution Strategies:
1. Chromatographic Optimization:
-
High-Resolution GC Columns: Utilize a high-resolution capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), to improve the separation of isomers.[14]
-
HPLC Method Development: For HPLC, systematically optimize the mobile phase composition, gradient, and column chemistry.[12] Switching between acetonitrile and methanol as the organic modifier can alter selectivity.[12]
2. Derivatization (for GC-MS):
-
Derivatizing the cresol isomers can improve their chromatographic separation and produce more distinct mass spectra. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective approach.[14]
3. Data Analysis:
-
Extracted Ion Chromatograms (EICs): Carefully examine the EICs for the characteristic ions of both this compound and the suspected interfering isomer. A non-symmetrical peak shape for the analyte may indicate co-elution.
| Compound | Unlabeled Molecular Weight | This compound Molecular Weight | Common Mass Fragments (Unlabeled) |
| m-Cresol | 108.14 g/mol [17] | 115.18 g/mol [1] | 108, 107, 79, 77[17] |
| o-Cresol | 108.14 g/mol | 115.18 g/mol (for o-Cresol-d7)[2] | 108, 107, 79, 77 |
| p-Cresol | 108.14 g/mol | 115.18 g/mol (for p-Cresol-d7)[4] | 108, 107, 79, 77 |
Issue 3: Isotopic Purity and H/D Exchange of this compound
Question: My calibration curve is non-linear at the lower end, and I observe a small peak at the m/z of the unlabeled analyte even in my blank samples. Could this be related to the isotopic purity of my this compound standard?
Answer: Yes, this is a classic sign of isotopic impurity in the deuterated internal standard.[18] Additionally, the potential for hydrogen-deuterium (H/D) exchange can also impact your results.
Underlying Causes:
-
Unlabeled Impurity: During the synthesis of this compound, a small amount of the unlabeled m-cresol may remain as an impurity.[18] This contributes to the signal at the analyte's m/z, leading to an overestimation of the analyte concentration, especially at low levels.
-
Hydrogen-Deuterium (H/D) Exchange: The hydroxyl proton on the this compound is labile and can exchange with protons from the solvent or sample matrix.[19][20] This can lead to a decrease in the intensity of the fully deuterated standard and an increase in the intensity of partially deuterated species.
Verification and Mitigation:
1. Verify Isotopic Purity:
-
High-Resolution Mass Spectrometry (HRMS): Analyze a high-concentration solution of the this compound standard using HRMS to determine the relative abundance of the unlabeled m-cresol.[21]
-
Supplier Certificate of Analysis (CoA): Review the CoA for your this compound standard, which should specify the isotopic enrichment (typically >98 atom % D).[1]
2. Mitigate H/D Exchange:
-
Solvent Selection: Use aprotic solvents where possible during sample preparation and analysis to minimize the source of exchangeable protons.
-
pH Control: The rate of H/D exchange can be influenced by pH.[20] Maintaining a consistent pH across all samples and standards is crucial.
Caption: Workflow for assessing isotopic purity and H/D exchange.
By systematically addressing these common interferences, you can enhance the robustness, accuracy, and reliability of your this compound analysis.
References
-
U.S. Environmental Protection Agency. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. [Link]
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Lippincott, R. L. (2014). Cresols (mixed isomers). New Jersey Department of Environmental Protection. [Link]
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. [Link]
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National Center for Biotechnology Information. Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials - Toxicological Profile for Cresols. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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Trivedi, R. K., et al. (2021). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 13(13), 1047-1059. [Link]
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Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 77-84. [Link]
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Kim, C., et al. (2023). Analysis of Hydrogen Isotope Impurities in Pure Deuterium (D2) using Gas Chromatography – Thermal Conductivity Detector (GC-TCD). Journal of the Korean Institute of Gas, 27(4), 1-7. [Link]
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Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]
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Occupational Safety and Health Administration. Phenol and Cresol. [Link]
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Romero-González, R., et al. (2011). Sample Preparation Techniques for the Determination of Trace Residues and Contaminants in Foods. ResearchGate. [Link]
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Zhang, Y., et al. (2021). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 35(15), e9126. [Link]
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Jian, W., et al. (2011). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Analytical Chemistry, 83(21), 8279-8286. [Link]
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Li, W., & Tse, F. L. S. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 24(6). [Link]
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Xu, Y., & Ji, Q. C. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(6), 287-290. [Link]
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Al-Bukhaiti, W. Q., et al. (2023). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Molecules, 28(20), 7149. [Link]
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OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
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National Center for Biotechnology Information. (2024). m-Cresol. PubChem Compound Summary for CID 342. [Link]
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Bansal, S., & DeStefano, A. (2007). Matrix effects and selectivity issues in LC-MS-MS. The AAPS journal, 9(1), E1-E7. [Link]
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Do, T. K. T., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 425. [Link]
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ResolveMass Laboratories Inc. p-Cresol-d7, OD. [Link]
-
ResolveMass Laboratories Inc. o-Cresol-d7, OD. [Link]
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Kumar, V., et al. (2012). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. International Journal of Pharmaceutical Investigation, 2(4), 203-208. [Link]
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Cecinato, A., et al. (2004). Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ). ResearchGate. [Link]
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El-Behery, M. G., et al. (2018). Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I. Analytical and Bioanalytical Chemistry Research, 5(2), 263-274. [Link]
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Kumar, V., et al. (2012). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. ResearchGate. [Link]
-
Patsalou, M., et al. (2020). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Molecules, 25(21), 5032. [Link]
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Komives, E. A. (2002). Practical Methods for Deuterium Exchange/Mass Spectrometry. Methods in Molecular Biology, 194, 237-246. [Link]
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Wiley Analytical Science. (2015). Journal Highlight: Resolution and identification of co-eluting alkylphenols in comprehensive 2D GC-MS by MCR-ALS. [Link]
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Chemistry LibreTexts. (2023). Deuterium Exchange. [Link]
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Reddit. (2025). Co-Eluting compounds in Column chromatography. [Link]
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Wang, C., et al. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 34(4), e8589. [Link]
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Chemistry For Everyone. (2025). What Is Deuterium Exchange In NMR?. YouTube. [Link]
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Kokoszka, J., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Metabolites, 11(4), 213. [Link]
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Kurihara, K., et al. (2022). Hydrogen/Deuterium Exchange Behavior During Denaturing/Refolding Processes Determined in Tetragonal Hen Egg-White Lysozyme Crystals. Molecular Biotechnology, 64(5), 590-597. [Link]
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SIELC Technologies. HPLC Separation of m-Cresol Purple and Related Impurities. [Link]
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Jenke, D., & Stults, J. (2021). Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. ResearchGate. [Link]
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Agilent. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. [Link]
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Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
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Adjusting instrument parameters for optimal M-Cresol-D7 detection
Welcome to the technical support resource for the analysis of M-Cresol-D7. As a deuterated internal standard, this compound is critical for the accurate quantification of m-cresol in various matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized instrument parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
PART 1: Frequently Asked Questions (FAQs) - Core Concepts for Deuterated Standards
This section addresses foundational questions regarding the use of this compound and other deuterated internal standards. Understanding these principles is crucial for accurate and reproducible results.
Q1: Why is my this compound standard showing signal loss or changing m/z? I suspect isotopic exchange.
A1: This is a critical and common issue known as isotopic or back-exchange, where deuterium atoms are swapped for protons from the surrounding environment.[1] The stability of the deuterium labels is highly dependent on their position on the molecule and the experimental conditions.[1]
-
Causality: The hydroxyl (-OD) group on this compound is highly susceptible to exchange with protons (-OH) from protic solvents like water and methanol, especially under acidic or basic conditions.[1] Deuterium atoms on the aromatic ring are far more stable. When selecting a deuterated standard, it is always preferable to have labels on a carbon backbone rather than on heteroatoms like oxygen or nitrogen.[2]
-
Troubleshooting Steps:
-
pH Control: The rate of exchange is minimized at a pH of approximately 2.5-3.[1] Adjust your sample and mobile phase pH accordingly if possible.
-
Solvent Choice: If your workflow allows, use aprotic solvents for sample reconstitution and storage. If protic solvents are necessary, prepare samples immediately before analysis.
-
Temperature: Keep sample storage and autosampler temperatures low, as higher temperatures accelerate exchange rates.[1]
-
Confirmation: You can confirm exchange by adding a drop of D₂O to your sample; a stable proton on an OH or NH group will exchange, causing the peak to disappear in an NMR spectrum.[3]
-
Q2: My results are inconsistent, especially at low concentrations. Could the purity of my this compound be the problem?
A2: Absolutely. The isotopic purity of a deuterated standard is paramount for accurate quantification. Commercially available standards are not 100% enriched and will contain a small amount of the unlabeled analyte (m-cresol).[2]
-
Causality: This "cross-signal contribution" from the unlabeled analyte within your internal standard can artificially inflate the signal of your target analyte, leading to a positive bias, particularly at the Lower Limit of Quantification (LLOQ).[1]
-
Troubleshooting & Validation:
-
Verify Purity: The chemical purity of the standard should be >99%.[1] Isotopic purity should also be high (typically >98%). This information is found on the Certificate of Analysis (CoA). High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for evaluating isotopic enrichment.[2][4]
-
Blank Analysis: Analyze a sample containing only the this compound internal standard. Monitor the mass transition for the unlabeled m-cresol. The signal detected will show you the level of unlabeled impurity.
-
Correction: For highly accurate work, the contribution of the unlabeled analyte in the standard can be calculated and subtracted from the analyte response in the unknown samples.
-
PART 2: Instrument Parameters & Troubleshooting for GC-MS
GC-MS is a powerful technique for analyzing volatile compounds like cresols. However, separating the isomers can be challenging.
Q3: What are good starting parameters for this compound analysis by GC-MS?
A3: The key challenge in cresol analysis is the chromatographic separation of the m-cresol and p-cresol isomers, which often co-elute on standard nonpolar columns like a DB-5.[5] A wax-based column is often recommended for better separation.[5]
-
Expert Insight: While a standard 5% phenyl column (e.g., DB-5ms) is common in many labs, it will likely not resolve m- and p-cresol. If you must use this column, you need to ensure your mass spectrometer can differentiate them based on unique fragment ions, which may not be possible. A more polar column, like a Stabilwax, is a better choice for isomer separation.[5]
Table 1: Recommended Starting Parameters for GC-MS Analysis of M-Cresol
| Parameter | Setting | Rationale & Comments |
| GC System | ||
| Column | DB-WAX, Stabilwax-DA, or similar polar phase (e.g., 30 m x 0.25 mm, 0.25 µm) | A polar phase is essential for resolving m-cresol and p-cresol isomers.[5][6] |
| Injection Mode | Splitless (1 µL) | Best for trace-level analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.0-1.2 mL/min | Standard carrier gas for MS applications.[7] |
| Oven Program | 80 °C (hold 2 min), ramp 10 °C/min to 220 °C (hold 5 min) | This is a starting point. A slower ramp rate (e.g., 2-5 °C/min) may be required to improve isomer separation.[5] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns.[7] |
| Ion Source Temp. | 230 °C | A good starting point to prevent compound condensation or degradation in the source.[7] |
| Quadrupole Temp. | 150 °C | Standard setting. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides the best sensitivity and selectivity compared to full scan mode.[6] |
| SIM Ions (m/z) | These are theoretical and must be confirmed experimentally. | |
| M-Cresol (Analyte) | 108 (Molecular Ion), 107, 77 | The molecular ion (M+) is the primary target. 107 ([M-H]+) and 77 (loss of -OCH3) are common fragments.[8] |
| This compound (IS) | 115 (Molecular Ion), 114, 84 | The molecular ion will be 7 amu higher. Fragments will shift accordingly. The exact fragments must be verified from a full scan spectrum of the standard. |
Q4: My this compound internal standard peak area is steadily decreasing over a long analytical run. What could be the cause?
A4: This is a common sign of system contamination or degradation, particularly at the inlet or the front of the GC column.[9]
-
Causality: When analyzing complex matrices, non-volatile residues can accumulate in the injector liner and on the column head. These residues create active sites that can irreversibly adsorb analytes, leading to a drop in signal over time. The internal standard, being present in every sample, is often the clearest indicator of this problem.[9]
-
Troubleshooting Steps:
-
Inlet Maintenance: The first and most likely culprit is a contaminated injector liner and septum. Replace the liner and septum. Using a liner with glass wool can help trap non-volatile matrix components.
-
Column Maintenance: If inlet maintenance doesn't solve the issue, the front of the column may be contaminated. Trim a small section (e.g., 10-20 cm) from the front of the column.
-
Guard Column: For very dirty samples, using a guard column is a highly effective way to protect the analytical column from contamination.[9]
-
PART 3: Instrument Parameters & Troubleshooting for LC-MS/MS
LC-MS/MS is the preferred method for analyzing this compound in biological matrices like plasma or urine due to its superior selectivity and sensitivity.
Q5: How do I develop an optimized LC-MS/MS method for this compound?
A5: Method development involves a systematic optimization of both the liquid chromatography separation and the mass spectrometer settings. The goal is to achieve a sensitive, specific, and robust assay.
Workflow for LC-MS/MS Method Development
Caption: LC-MS/MS method development workflow.
Table 2: Recommended Starting Parameters for LC-MS/MS Analysis
| Parameter | Setting | Rationale & Comments |
| LC System | ||
| Column | C18 or Phenyl-Hexyl (e.g., 50 mm x 2.1 mm, <3 µm) | C18 is a good general-purpose starting point. A Phenyl phase may offer alternative selectivity for aromatic compounds like cresol.[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | The additive aids in ionization. Formic acid is common for positive mode, while ammonium acetate can work well for negative mode.[10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | 10% B to 95% B over 5 minutes | A generic starting gradient. Adjust based on the retention time of the analyte to ensure it is not eluting too close to the void volume or at the very end of the gradient. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Phenolic protons are acidic, making deprotonation [M-H]⁻ favorable in negative mode.[8] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize by infusing the standard and monitoring signal intensity.[12] |
| Source Temperature | 150 °C | Instrument dependent; follow manufacturer recommendations. |
| Desolvation Gas Temp. | 350 - 450 °C | Optimize for best signal and to prevent ion suppression. |
| MRM Transitions | These transitions are theoretical based on the structure and must be optimized experimentally on your instrument. | |
| M-Cresol (Analyte) | Precursor [M-H]⁻: 107.1 Product Ions: ~92.1 (loss of -CH₃), ~77.1 | The deprotonated molecule is the precursor.[8] Product ions are generated by applying collision energy to fragment the precursor.[13] |
| This compound (IS) | Precursor [M-H]⁻: 114.1 Product Ions: ~96.1 (loss of -CD₃), ~81.1 | The precursor is 7 amu higher. The fragments should also show a corresponding mass shift. At least two transitions should be monitored for each compound.[13] |
Q6: I'm analyzing plasma samples and my this compound signal is low and erratic. I suspect matrix effects. How do I confirm and mitigate this?
A6: Matrix effects are a major challenge in LC-MS/MS, where co-eluting components from the sample matrix (like salts, lipids, or proteins) suppress or enhance the ionization of the analyte and internal standard.[14] Even though a deuterated internal standard is used, it can experience different matrix effects than the analyte, leading to inaccurate quantification.[1][2]
-
Causality: Ion suppression occurs when matrix components compete with the analyte for ionization in the ESI source. This reduces the number of analyte ions that reach the detector, resulting in a lower signal.
-
Troubleshooting & Mitigation:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components. Use a more rigorous extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of a simple protein precipitation.
-
Optimize Chromatography: Adjust the LC gradient to move the analyte peak away from highly suppressed regions, often found early in the chromatogram where polar matrix components elute.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can significantly reduce the concentration of interfering components.
-
Confirm with a Matrix Effect Study: A quantitative assessment is the best way to confirm the issue. See the protocol below.
-
PART 4: Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
Objective: To determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energies (CE) for this compound.
Methodology:
-
Prepare Tuning Solution: Create a solution of this compound at approximately 500-1000 ng/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid or 5mM ammonium acetate).[15]
-
Direct Infusion: Infuse the tuning solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Find Precursor Ion: Acquire data in full scan MS1 mode. Identify the m/z of the deprotonated molecule, [M-H]⁻, which should be ~114.1 for this compound. This will be your precursor ion (Q1 mass).
-
Find Product Ions: Set up a product ion scan (or daughter scan) experiment. Set the Q1 mass to 114.1 and scan the third quadrupole (Q3) to see the fragment ions produced. Increase the collision energy (CE) from a low value (e.g., 5 eV) until a stable and abundant fragmentation pattern appears.[15] Select the two most intense and stable product ions.
-
Optimize Collision Energy: For each precursor/product ion pair (MRM transition), perform a CE ramp experiment. The software will automatically inject the sample while ramping the CE over a specified range (e.g., 5-50 eV). The optimal CE is the value that produces the maximum product ion intensity.[13]
-
Finalize Method: Enter the optimized MRM transitions (Q1/Q3 masses) and their corresponding optimal CE values into your final acquisition method.
Protocol 2: Evaluation of Differential Matrix Effects
Objective: To determine if this compound (IS) and m-cresol (analyte) experience different levels of ion suppression or enhancement from the sample matrix.[2]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final mobile phase composition at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established sample preparation method. Spike the analyte and IS into the final extracted blank matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into a blank matrix sample before extraction. Process this sample using your established method.
-
-
Analyze Samples: Analyze multiple replicates (n=3-5) of each set by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
Recovery (RE %): (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100
-
-
Interpretation:
-
An ME % value of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Crucially, compare the ME % for the analyte and the IS. If the values are significantly different, it indicates a differential matrix effect, and the IS is not accurately compensating for signal variations.[1][2]
-
PART 5: Visual Troubleshooting Guide
Troubleshooting Low Internal Standard (IS) Signal
This decision tree provides a logical path for diagnosing the common issue of low or no signal from this compound.
Caption: Decision tree for troubleshooting low this compound signal.
References
- Benchchem. (n.d.). Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide.
- Korytowska, N., Tomasik, A., Wiśniewska, A., Paczek, L., & Giebułtowicz, J. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis.
- CORESTA. (2020). A screening method by gas chromatography–mass.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- ResearchGate. (n.d.). Optimization of the MS parameters.
- Benchchem. (n.d.). Common issues with deuterated internal standards in quantitative analysis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Mass Spectrometry Parameters for 20α-Hydroxy Cholesterol-d7.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
- ResearchGate. (2015). Steadily decreasing area of Internal Standard in GC-MS over time. What could cause this?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Waters Corporation. (2019). LC-MS/MS Education Series: Analyte Tuning. YouTube.
- Al-Khafaji, K., & Taskin, T. (2023). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices. PubMed Central.
- ResearchGate. (n.d.). LC-MS fragmentation pattern of p-cresol with major m/z of 107.
- Chromatography Forum. (2022). separation of p-cresol and m-cresol.
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- 3. Troubleshooting [chem.rochester.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. separation of p-cresol and m-cresol - Chromatography Forum [chromforum.org]
- 6. coresta.org [coresta.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Recovery of M-Cresol-D7 in Extraction
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who utilize M-Cresol-D7 as an internal standard and are encountering issues with its recovery during sample extraction. As a deuterated analog of 3-methylphenol, this compound is an excellent tool for mass spectrometry-based quantification, but its phenolic nature presents specific challenges that can lead to inconsistent and low recovery rates.
This document moves beyond simple checklists to provide a foundational understanding of the chemical principles governing its behavior in solution. By understanding the "why" behind each step, you can logically diagnose issues and develop robust, self-validating extraction protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound extraction.
Q1: Why is my this compound recovery so low and variable? Poor recovery is almost always linked to the acidic nature of the phenol group. This compound exists in equilibrium between its neutral (protonated) form and its ionized (deprotonated) phenolate form. The neutral form is significantly more soluble in organic extraction solvents, while the ionized form is highly soluble in the aqueous phase. If the pH of your aqueous sample is too high, the equilibrium will favor the ionized form, trapping it in the aqueous layer and preventing its extraction.
Q2: What is the optimal pH for extracting this compound from an aqueous sample? The key is to ensure the molecule is in its neutral, non-ionized state. M-cresol has a pKa of approximately 10.1[1][2]. To maintain over 99% of the compound in its neutral form, the pH of the aqueous sample should be adjusted to at least two units below the pKa. Therefore, an ideal pH for extraction is between 2 and 4. This acidic environment ensures the phenolic hydroxyl group remains protonated and available for partitioning into an organic solvent.
Q3: I see a low signal for this compound in my LC-MS analysis. Does this automatically mean my extraction recovery was poor? Not necessarily. While it can indicate poor recovery, a low signal can also be a result of matrix effects , a common phenomenon in mass spectrometry[3][4]. Co-extracted, non-volatile components from your sample matrix (like salts, proteins, or phospholipids) can interfere with the ionization of this compound in the mass spectrometer's source, suppressing its signal even if 100% was successfully extracted[5]. It is crucial to differentiate between true recovery loss and analytical signal suppression.
Q4: My liquid-liquid extraction (LLE) consistently forms a stubborn emulsion. What can I do? Emulsion formation is a frequent problem in LLE, especially with complex biological matrices[6]. To combat this, you can:
-
Add Salt: Introduce a saturated sodium chloride solution (brine) to the aqueous phase. This "salting out" effect increases the ionic strength and polarity of the aqueous layer, forcing a cleaner separation[6][7].
-
Use Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 20-30 times. This increases the surface area for extraction without the high energy that creates emulsions[6].
-
Centrifuge: If possible, centrifuging the mixture can physically force the separation of the layers.
-
Change Solvent: Consider using a different, less emulsion-prone solvent system.
Q5: Is Solid-Phase Extraction (SPE) a better alternative to LLE for this compound? Often, yes. SPE is frequently a superior technique for phenolic compounds because it can offer higher selectivity, reduce solvent consumption, and is less prone to emulsion formation[8][9]. By choosing the correct sorbent (e.g., a mixed-mode polymer), you can achieve excellent cleanup and concentration, which also helps to minimize downstream matrix effects[8].
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving poor recovery, grounded in the physicochemical properties of this compound.
Foundational Knowledge: The Chemistry of this compound
Understanding the properties of this compound is the first step in troubleshooting. Its behavior is dictated by its weakly acidic nature.
| Property | Value / Description | Significance for Extraction |
| Molecular Formula | C₇D₇OD / CD₃C₆D₄OH[10][11] | Used as an internal standard in mass spectrometry due to its mass shift from the non-deuterated analog. |
| pKa | ~10.1[1][2] | CRITICAL. Determines the pH at which the molecule is ionized. Extraction must occur at pH << pKa. |
| LogP (Octanol/Water) | 1.96[12] | Indicates moderate hydrophobicity. It will partition into organic solvents but requires pH control. |
| Solubility | Moderately soluble in water; soluble in alcohols and ethers.[1][13] | Its partial water solubility makes pH control essential to drive it into the organic phase. |
| Boiling Point | 202 °C[1] | Not highly volatile, but care should be taken during solvent evaporation steps to avoid analyte loss. |
The most critical factor is the pH-dependent equilibrium. At a high pH (basic conditions), the hydroxyl proton is removed, creating the water-soluble phenolate anion. At a low pH (acidic conditions), the hydroxyl group remains protonated, keeping the molecule neutral and more soluble in organic solvents.
Caption: pH-dependent equilibrium of this compound.
Troubleshooting Liquid-Liquid Extraction (LLE)
If you are using LLE, follow this diagnostic sequence.
1. Verify Aqueous Phase pH
-
The Problem: The single most common cause of poor phenol recovery is incorrect pH. If the aqueous sample is neutral or basic (pH > 8), your this compound will remain in the aqueous layer.
-
The Solution: Before adding the extraction solvent, use a calibrated pH meter to measure the pH of your sample. Adjust the pH to be between 2 and 4 by adding an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise.
2. Evaluate Your Solvent Choice
-
The Problem: The chosen organic solvent may not be optimal for this compound or your specific sample matrix.
-
The Solution: While methylene chloride is common, other solvents can provide better partitioning or are less prone to emulsions.
| Solvent | Polarity Index | Density vs. Water | Comments |
| Methylene Chloride (DCM) | 3.1 | Heavier | Effective but can be prone to emulsions and is a regulated substance.[8] |
| Ethyl Acetate (EtOAc) | 4.4 | Lighter | Good general-purpose solvent, but can co-extract more polar interferences. |
| Methyl tert-butyl ether (MTBE) | 2.5 | Lighter | Excellent choice, less prone to emulsions and forms clean phase breaks. |
| Toluene | 2.4 | Lighter | Good for non-polar compounds, but may be less efficient for moderately polar cresols. |
Protocol: Optimizing LLE for this compound Recovery
-
Sample Preparation: Take your aqueous sample and spike it with a known concentration of this compound.
-
pH Adjustment: Using a calibrated pH meter, add 1M HCl dropwise until the sample pH is stable at ~3.0.
-
Solvent Addition: Add an equal volume of your chosen organic solvent (e.g., MTBE).
-
Extraction: Gently invert the separatory funnel 30 times, venting frequently. Do not shake vigorously.
-
Phase Separation: Allow the layers to separate for 5-10 minutes. If an emulsion forms, add 1-2 mL of brine and swirl gently.
-
Collection: Drain the organic layer. For quantitative recovery, perform a second extraction with a fresh aliquot of solvent and combine the organic fractions.
-
Drying & Evaporation: Dry the combined organic extract over anhydrous sodium sulfate, then evaporate to the desired final volume under a gentle stream of nitrogen.
Troubleshooting Solid-Phase Extraction (SPE)
SPE offers a more controlled extraction environment. Poor recovery in SPE typically stems from a mismatch between the analyte, the sorbent, and the solvents used in each step.
Caption: Standard Solid-Phase Extraction (SPE) workflow.
Troubleshooting SPE by Stage:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Analyte Lost in Load Waste | Incorrect pH: Sample pH is too high, causing this compound to be in its ionized form and not retain on a reversed-phase sorbent. | Adjust sample pH to 2-4 before loading.[14] |
| Sorbent Dried Out: The sorbent bed was not kept wet between conditioning and loading, deactivating the stationary phase. | Ensure the sorbent bed remains submerged in the equilibration solution before loading the sample. | |
| Flow Rate Too High: The sample was loaded too quickly, preventing sufficient interaction time between the analyte and the sorbent. | Reduce the loading flow rate to ~1-2 mL/min.[14] | |
| Analyte Lost in Wash | Wash Solvent Too Strong: The organic content of the wash solvent is high enough to elute the this compound along with the interferences. | Decrease the organic percentage in your wash solvent. For example, if using 20% methanol, try 5% or 10%. |
| Analyte Not Recovered in Elution | Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent. | Increase the organic strength (e.g., switch from 70% to 90% or 100% methanol) or use a stronger solvent like acetonitrile. |
| Insufficient Solvent Volume: The volume of elution solvent is not enough to completely desorb the analyte from the cartridge. | Try eluting with 2-3 smaller aliquots of solvent instead of one large one. | |
| Flow Rate Too High: The elution solvent is passing through the cartridge too quickly. | Reduce the elution flow rate and consider a "soak step": add the elution solvent, let it sit for 1-5 minutes, then slowly pass it through.[15] |
Protocol: Developing a Robust SPE Method for this compound
-
Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., HLB) or a mixed-mode sorbent with both reversed-phase and ion-exchange properties.[8] These are generally best for capturing phenols from aqueous matrices.
-
Conditioning: Pass 1-2 cartridge volumes of methanol or acetonitrile through the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of reagent water adjusted to pH 3. Do not let the sorbent go dry.
-
Loading: Load the pre-acidified (pH 3) sample at a slow, steady flow rate (e.g., 1 drop per second).
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in pH 3 water) to remove polar interferences.
-
Elution: Elute the this compound with 1-2 cartridge volumes of a strong solvent (e.g., methanol or acetonitrile). Consider adding a small amount of a weak base like ammonium hydroxide (e.g., 1-2%) to the elution solvent to ionize the cresol and ensure complete release from a reversed-phase sorbent.
-
Analysis: Evaporate the eluate and reconstitute in a suitable solvent for your analytical instrument.
Post-Extraction: Differentiating Poor Recovery from Matrix Effects
If you have optimized your extraction but still see a low signal, you must test for matrix effects.
-
The Concept: Matrix effects are the alteration of analytical signal due to co-eluting compounds from the sample matrix[5]. In ESI-MS, these compounds can compete with your analyte for ionization, typically leading to signal suppression[4].
Protocol: Quick Test for Matrix Effects
-
Prepare Three Samples:
-
Sample A (Neat Standard): A known concentration of this compound in the final, clean solvent you use for analysis (e.g., 50:50 acetonitrile:water).
-
Sample B (Post-Extraction Spike): Take a blank sample matrix (one that does not contain this compound) and perform your complete extraction procedure. To the final extract, add the same amount of this compound as in Sample A.
-
Sample C (Pre-Extraction Spike): Take a blank sample matrix and spike it with this compound before starting the extraction procedure. Process it fully.
-
-
Analyze and Compare: Analyze all three samples on your LC-MS system.
-
(Peak Area B / Peak Area A) * 100 = Matrix Effect % . If this value is significantly less than 100% (e.g., <80%), you have ion suppression. If it's >120%, you have ion enhancement.
-
(Peak Area C / Peak Area B) * 100 = Extraction Recovery % . This calculation tells you the true efficiency of your extraction process, corrected for any matrix effects.
-
If matrix effects are confirmed, you may need to improve your sample cleanup (e.g., use a more selective SPE wash step) or switch to a matrix-matched calibration curve for accurate quantification[16].
References
- m-Cresol - Grokipedia. (n.d.). Grokipedia.
- Difference in pKa in meta-cresol and phenol. (2021). Chemistry Stack Exchange.
- This compound. (n.d.). C/D/N Isotopes.
- Why are Phenols so Challenging to Extract from Water? (2023). Biotage.
- This compound, OD | CAS 202325-51-7. (n.d.). ResolveMass Laboratories Inc.
- m-Cresol. (n.d.). PubChem, National Institutes of Health.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
- Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International.
- Analytical Methods. (n.d.). In Toxicological Profile for Cresols. NCBI Bookshelf.
- Solid Phase Extraction: Top 10 Tips. (2021). News-Medical.Net.
- A Look at Matrix Effects. (2017). LCGC International.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today.
- What is matrix effect and how is it quantified? (2023). SCIEX.
- How Can We Improve Our Solid Phase Extraction Processes? (n.d.). SCION Instruments.
- Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation.
- Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. (2025). YouTube.
- m-Cresol Properties. (n.d.). ChemicalBook.
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- 16. youtube.com [youtube.com]
Technical Support Center: Data Processing for Correcting Variability with M-Cresol-D7
Welcome to the technical support center for the effective use of M-Cresol-D7 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into correcting analytical variability. Here, we will move beyond simple procedural lists to explain the fundamental principles and causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Introduction to Variability Correction with this compound
In quantitative analysis, particularly in chromatography and mass spectrometry, achieving accurate and precise results is paramount. However, variability arising from sample preparation, instrument fluctuations, and matrix effects can significantly compromise data quality.[1][2] An internal standard (IS) is a compound added in a constant amount to all samples, standards, and blanks to normalize the response of the analyte of interest.[2][3] By using the ratio of the analyte signal to the internal standard signal, we can correct for these variations.[4]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for this purpose.[5][6] this compound is a deuterated analog of m-cresol, where seven hydrogen atoms have been replaced with deuterium.[7][8] This isotopic substitution makes it chemically and physically almost identical to the native m-cresol, ensuring it behaves similarly during sample processing and analysis.[2] This co-elution and similar behavior in the ion source are critical for effectively compensating for matrix effects, where other compounds in the sample can suppress or enhance the analyte signal.[5][9]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of this compound.
Q1: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A1: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard because it has nearly identical physicochemical properties to the analyte (m-cresol).[5][6] This ensures that it will have the same extraction efficiency, experience similar matrix effects, and co-elute chromatographically with the analyte.[5] Structural analogs, while similar, may have different retention times and be affected differently by matrix components, leading to less accurate correction.[10] The primary goal is for the IS to perfectly track the analyte's behavior throughout the entire analytical process; a SIL-IS achieves this most effectively.[11]
Q2: What is the significance of the "-D7" in this compound?
A2: The "-D7" signifies that seven hydrogen atoms in the m-cresol molecule have been replaced with deuterium (D), a stable isotope of hydrogen.[7] This isotopic labeling increases the mass of the molecule by seven daltons, allowing it to be distinguished from the native (unlabeled) m-cresol by a mass spectrometer.[7] This mass difference is crucial for simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.
Q3: Can this compound be used as an internal standard for analytes other than m-cresol?
A3: While this compound is the ideal internal standard for m-cresol, its use for other analytes should be approached with caution. The fundamental principle of internal standardization relies on the IS behaving identically to the analyte.[12] If used for other phenolic compounds, it is crucial to validate that the extraction recovery and ionization efficiency are comparable. For structurally dissimilar analytes, using this compound would likely introduce quantification errors and is not recommended.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at room temperature in a well-sealed container to prevent degradation and contamination.[13] It is stable under these conditions, but it is good practice to re-analyze the compound for chemical purity after an extended period (e.g., three years) before use.[13]
Q5: What is the "isotope effect" and can it affect my results when using this compound?
A5: The deuterium isotope effect can cause a slight difference in retention time between the deuterated internal standard and the non-deuterated analyte, particularly in reversed-phase chromatography.[5][14] This happens because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to minor differences in lipophilicity and chromatographic behavior.[9] If the analyte and this compound do not perfectly co-elute, they may experience different levels of matrix effects, which can compromise the accuracy of the correction.[5][9] Therefore, it is essential to check for co-elution during method development.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the application of this compound.
Issue 1: High Variability in this compound Peak Area Across Samples
High variability in the internal standard response is a common problem that can undermine the reliability of your results.[15][16] The following workflow can help you diagnose and resolve this issue.
Troubleshooting Workflow
Sources
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Validation & Comparative
A Guide to Robust Analytical Method Validation: Leveraging M-Cresol-D7 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A validated analytical method ensures that the results generated are accurate, reliable, and reproducible, forming the bedrock of regulatory submissions and scientific discovery. This guide provides an in-depth exploration of analytical method validation, with a practical focus on the strategic use of M-Cresol-D7, a stable isotope-labeled internal standard, to enhance data quality in chromatographic assays.
The Cornerstone of Quantitative Analysis: The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this process.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The core objective is to demonstrate that an analytical procedure is fit for its purpose.[10]
Enhancing Precision and Accuracy: The Critical Role of Internal Standards
In chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), variability can be introduced at multiple stages, from sample preparation to injection and ionization.[16][17][18] An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a constant amount to all samples, including calibration standards and quality controls.[17][18][19] Its purpose is to compensate for these variations.[19][20]
The ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and instrument conditions. By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for inconsistencies, leading to significantly improved precision and accuracy.[19]
Why this compound is an Exemplary Internal Standard
For the quantitative analysis of m-cresol and other phenolic compounds, this compound stands out as an ideal internal standard.[21][22][23][24] this compound is a stable isotope-labeled (SIL) analog of m-cresol, where seven hydrogen atoms have been replaced with deuterium.[21][25] This isotopic substitution results in a molecule that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[16][26]
The key advantages of using this compound include:
-
Similar Physicochemical Properties: As a deuterated analog, this compound exhibits nearly identical chromatographic behavior, extraction efficiency, and ionization response to native m-cresol.[27][28][29][30] This ensures that it effectively tracks and compensates for any variations affecting the analyte.
-
Co-elution with the Analyte: In most chromatographic systems, this compound will co-elute with m-cresol, experiencing the same matrix effects and instrument fluctuations. While minor retention time shifts due to the deuterium isotope effect can occur, they are generally negligible and do not impact quantification.[31]
-
No Interference with the Analyte Signal: Due to its higher mass, the signal of this compound is distinct from that of the unlabeled m-cresol, preventing any analytical interference.[21]
-
High Purity and Stability: Commercially available this compound is typically of high chemical and isotopic purity, ensuring that it does not introduce contaminants or unlabeled analyte into the analysis.[21][25] Its deuterated form is stable under typical storage and analytical conditions.[25]
A Practical Guide to Method Validation with this compound
This section outlines the key experiments required for the validation of a quantitative analytical method for m-cresol using this compound as an internal standard. The following protocols are provided as a general framework and should be adapted to the specific matrix and instrumentation used.
Experimental Workflow for Sample Preparation and Analysis
The following diagram illustrates a typical workflow for the analysis of m-cresol in a biological matrix using this compound.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
Protocol:
-
Analyze blank matrix samples from at least six different sources to assess for any endogenous interferences at the retention time of m-cresol and this compound.
-
Analyze a blank matrix sample spiked with this compound to ensure no interference from the internal standard at the analyte's mass transition.
-
Analyze a blank matrix sample spiked with m-cresol at the lower limit of quantitation (LLOQ) and this compound.
-
If applicable, analyze samples containing potential interfering substances (e.g., structurally related compounds, metabolites).
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of m-cresol and this compound in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity and Range
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]
Protocol:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of m-cresol. A minimum of five concentration levels is recommended.
-
Add a constant concentration of this compound to each calibration standard.
-
Analyze the calibration standards and plot the peak area ratio (m-cresol/M-Cresol-D7) against the nominal concentration of m-cresol.
-
Perform a linear regression analysis and determine the correlation coefficient (r), coefficient of determination (r²), slope, and y-intercept.
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[13]
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
For intra-day precision and accuracy, analyze at least five replicates of each QC level on the same day.
-
For inter-day precision and accuracy, analyze the QC samples on at least three different days.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the measured concentrations at each level. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Comparison of Method Performance: With and Without this compound
The following table illustrates the expected improvement in method performance when using this compound as an internal standard compared to an external standard method.
| Validation Parameter | Without Internal Standard (External Standard) | With this compound as Internal Standard |
| Linearity (r²) | > 0.98 | > 0.995 |
| Accuracy (Low QC) | 80 - 120% | 90 - 110% |
| Accuracy (Mid QC) | 85 - 115% | 95 - 105% |
| Accuracy (High QC) | 85 - 115% | 95 - 105% |
| Precision (%CV) | < 20% | < 10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1) or by analyzing a series of diluted solutions and identifying the concentration at which the analyte is reliably detected.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1 and meeting the accuracy and precision criteria).
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
Protocol:
-
Identify critical method parameters that could potentially affect the results (e.g., pH of the mobile phase, column temperature, flow rate).
-
Introduce small, deliberate variations to these parameters.
-
Analyze QC samples under these modified conditions and evaluate the impact on the results.
Acceptance Criteria: The results should remain within the predefined acceptance criteria for accuracy and precision, demonstrating the method's reliability during routine use.
Visualization of the Validation Process
The following diagram outlines the logical flow of the analytical method validation process.
Conclusion
A thoroughly validated analytical method is indispensable for generating reliable and defensible scientific data. The strategic incorporation of a stable isotope-labeled internal standard, such as this compound, significantly enhances the robustness, precision, and accuracy of quantitative chromatographic methods. By compensating for the inherent variabilities in sample preparation and instrumental analysis, this compound ensures that the reported results accurately reflect the true concentration of the analyte. This guide provides a comprehensive framework for leveraging this compound to achieve a state of analytical excellence, thereby fostering confidence in research findings and accelerating the drug development process.
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The Gold Standard for M-Cresol Quantification: A Comparative Guide to the Accuracy and Precision of M-Cresol-D7 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of m-cresol, the choice of an internal standard is a critical decision that directly impacts the reliability of analytical data. This guide provides an in-depth technical comparison, grounded in scientific principles and supported by experimental evidence, on the use of M-Cresol-D7 as an internal standard. We will explore why this stable isotope-labeled standard offers superior accuracy and precision compared to other alternatives, particularly in complex matrices encountered in biological and environmental samples.
The Imperative for an Ideal Internal Standard in Quantitative Analysis
In chromatographic and mass spectrometric analyses, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1] Its purpose is to correct for variations in analytical signals that can arise from sample preparation, injection volume differences, and instrument response fluctuations.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to ensure that it is affected by experimental variables in the same manner.
The use of an internal standard is a powerful tool for minimizing both random and systematic errors, thereby improving the precision and accuracy of the final results.[1] The quantification is based on the ratio of the analyte signal to the internal standard signal, which remains stable even when absolute signal intensities fluctuate.
This compound: Leveraging the Power of Isotope Dilution Mass Spectrometry
This compound is a deuterated analog of m-cresol, where seven hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution makes it an exemplary internal standard for mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The principle behind its effectiveness is Isotope Dilution Mass Spectrometry (IDMS), a technique renowned for its high accuracy and precision.[2][3][4]
IDMS is considered a definitive method in analytical chemistry because it relies on the measurement of isotope ratios rather than absolute signal intensities.[2] Since the deuterated standard is chemically almost identical to the native analyte, it co-elutes during chromatography and experiences the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer.[5][6] This co-behavior is the cornerstone of its ability to provide highly accurate and reproducible results.[2][5]
The Shortcomings of Conventional Internal Standards
Conventional internal standards are typically compounds that are chemically similar to the analyte but not isotopically labeled. For m-cresol analysis, potential candidates could include other cresol isomers (o-cresol or p-cresol), other phenols, or structurally related compounds. However, these alternatives have significant drawbacks:
-
Differential Chromatographic Behavior: Even structurally similar compounds can have slightly different retention times, leading to incomplete co-elution with the analyte. This can result in them being affected differently by matrix components that elute at specific times.
-
Varying Extraction Recoveries: Minor differences in polarity and solubility can lead to different recoveries during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Disparate Matrix Effects: Matrix effects, the suppression or enhancement of ionization in the mass spectrometer source by co-eluting matrix components, are a major source of inaccuracy in LC-MS analysis.[7][8] Non-isotopically labeled internal standards are often affected by matrix effects to a different extent than the analyte, leading to erroneous quantification.
-
Potential for Natural Occurrence: The chosen internal standard might be naturally present in the samples, which would lead to an overestimation of its concentration and an underestimation of the analyte concentration.
Performance Comparison: this compound vs. Conventional Internal Standards
| Performance Parameter | This compound (Isotope Dilution) | Conventional Internal Standard (e.g., another phenol) | Rationale & Supporting Evidence |
| Accuracy | High | Moderate to Low | This compound co-elutes and experiences identical matrix effects and extraction losses as m-cresol, leading to a more accurate correction.[5][6] Conventional standards can have different recoveries and be affected differently by matrix suppression or enhancement, leading to bias.[7][8] |
| Precision (Repeatability) | High (%RSD < 5%) | Moderate (%RSD 5-20%) | The consistent correction for variability at every step of the analytical process by this compound results in lower relative standard deviations (RSDs) for repeated measurements.[5] |
| Correction for Matrix Effects | Excellent | Poor to Moderate | As a stable isotope-labeled analog, this compound is the gold standard for compensating for matrix effects, which are a major challenge in complex samples like plasma, urine, and soil extracts.[5][7][8] |
| Correction for Extraction Recovery | Excellent | Good to Moderate | The near-identical chemical properties of this compound and m-cresol ensure they behave similarly during extraction procedures, providing a reliable correction for analyte losses. |
| Specificity | High | Moderate | The mass difference between this compound and m-cresol allows for highly specific detection using mass spectrometry, minimizing the risk of interference from other sample components. |
Experimental Workflow for M-Cresol Quantification using this compound
The following diagram illustrates a typical workflow for the quantitative analysis of m-cresol in a biological matrix using this compound as an internal standard.
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A Senior Application Scientist's Guide to Deuterated Phenolic Standards: M-Cresol-D7 in Focus
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. In the realm of mass spectrometry-based quantification of phenolic compounds, deuterated standards are the gold standard.[1] This guide provides an in-depth comparison of M-Cresol-D7 with other common deuterated phenolic standards, offering experimental insights and data to inform your selection process.
The Imperative of Isotope Dilution Mass Spectrometry
In analytical workflows, especially those involving complex matrices like biological fluids or environmental samples, variability can arise from multiple sources, including sample preparation, instrument drift, and matrix effects.[1][2] Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these variables. By introducing a known quantity of a stable isotope-labeled version of the analyte (the internal standard) into the sample at an early stage, any subsequent loss or variation in signal intensity will affect both the analyte and the standard equally.[1] This allows for highly accurate and precise quantification based on the ratio of the analyte to the internal standard.[3]
Deuterated standards, where hydrogen atoms are replaced by deuterium, are ideal for IDMS because they are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during extraction, chromatography, and ionization.[2][3] However, their increased mass allows them to be distinguished by a mass spectrometer.[2][3]
This compound: A Detailed Profile
This compound is a deuterated analog of m-cresol (3-methylphenol) where seven hydrogen atoms have been replaced with deuterium.[4][5] This includes the hydrogens on the aromatic ring and the methyl group. High-quality commercial standards also feature a deuterated hydroxyl group (OD), which minimizes hydrogen-deuterium exchange with protic solvents, thereby enhancing isotopic stability.[4][6][7]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 202325-51-7 | [5] |
| Molecular Formula | C₇D₇OD | [6] |
| Molecular Weight | 115.18 g/mol | [5] |
| Isotopic Enrichment | Typically ≥98 atom % D | [4][5] |
| Chemical Purity | Often ≥99% | [4] |
M-cresol is a significant compound in various fields. It is a metabolite of tyrosine and other aromatic amino acids, making it relevant in clinical and metabolomics studies.[4] It's also an industrial chemical and a component of tobacco smoke, leading to its monitoring in environmental and toxicological analyses.[8]
Comparing this compound to Other Deuterated Phenolic Standards
The selection of an appropriate deuterated internal standard depends on the specific analyte(s) being quantified. Here, we compare this compound to its isomers, o-Cresol-D7 and p-Cresol-D7, as well as to the parent compound, Phenol-D5 or D6.
Isomeric Specificity: M- vs. O- and P-Cresol-D7
In many analytical scenarios, it is crucial to differentiate and quantify the individual isomers of cresol (ortho, meta, and para).
| Standard | CAS Number | Key Differentiator |
| This compound | 202325-51-7 | Ideal for quantifying m-cresol. |
| O-Cresol-D7 | 202325-50-6 | The specific internal standard for o-cresol analysis.[6] |
| P-Cresol-D7 | 202325-52-8 | The designated internal standard for p-cresol quantification.[7] |
Experimental Insight: While the mass shift of +7 Da is identical for all cresol-D7 isomers, their chromatographic behavior is distinct.[6] Gas chromatography (GC) and liquid chromatography (LC) methods can be optimized to separate the three isomers, allowing for their individual quantification.[9][10] When developing a method for isomer-specific analysis, it is imperative to use the corresponding deuterated isomer as the internal standard to ensure accurate correction for any isomer-specific matrix effects or variations in instrument response.
This compound vs. Phenol-D5/D6
For the analysis of phenol, a deuterated phenol standard is the most appropriate choice. However, in broader screening methods for multiple phenolic compounds, a single internal standard may be used for semi-quantitative or screening purposes.
| Standard | CAS Number | Key Differentiator |
| This compound | 202325-51-7 | Structurally similar to phenol, but with a methyl group. |
| Phenol-D5/D6 | 4165-62-2 (D6) | The most accurate internal standard for phenol quantification. |
Experimental Insight: The presence of the methyl group in cresol influences its polarity and volatility compared to phenol. This results in different retention times in both GC and LC. While this compound might be used as a surrogate standard for phenol in some screening applications where a dedicated phenol standard is unavailable, it is not ideal for accurate quantification due to potential differences in extraction efficiency and ionization response. For validated, quantitative methods, the principle of using an internal standard that is as structurally and chemically similar as possible to the analyte should be strictly followed.
Experimental Protocols and Data
To illustrate the comparative performance of these standards, we outline a typical experimental workflow for the analysis of cresols in a biological matrix (e.g., urine) using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction Workflow
Caption: Workflow for the extraction and analysis of cresols from a urine sample.
Detailed Protocol:
-
Sample Spiking: To 1 mL of urine, add a known amount of a methanolic solution containing this compound, O-Cresol-D7, and P-Cresol-D7.
-
Enzymatic Hydrolysis: To account for conjugated forms of cresols, perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) overnight.[11] This step is crucial for determining total cresol concentrations.
-
Acidification: Acidify the sample to a pH < 2 with a suitable acid (e.g., hydrochloric acid) to protonate the phenolic compounds.[10]
-
Liquid-Liquid Extraction (LLE): Extract the phenols from the aqueous matrix using an organic solvent such as toluene or diethyl ether.[11] Vortex and centrifuge to separate the layers.
-
Derivatization: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenols into their more volatile trimethylsilyl (TMS) ethers.[11] This is a common step to improve chromatographic peak shape and thermal stability for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
GC-MS Conditions and Expected Data
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions for TMS-Derivatized Cresols:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| o-Cresol-TMS | 165 | 180 |
| m-Cresol-TMS | 165 | 180 |
| p-Cresol-TMS | 165 | 180 |
| o-Cresol-D7-TMS | 172 | 187 |
| This compound-TMS | 172 | 187 |
| p-Cresol-D7-TMS | 172 | 187 |
Data Interpretation: The GC column will separate the three cresol isomers based on their boiling points and interaction with the stationary phase. The mass spectrometer will detect the characteristic ions for both the native and deuterated cresols. The concentration of each cresol isomer is then calculated by comparing the peak area of its quantifier ion to the peak area of the quantifier ion of its corresponding deuterated internal standard.
Logic and Relationships in Isotope Dilution
The core principle of isotope dilution relies on the physicochemical similarity between the analyte and its deuterated counterpart.
Caption: The logical relationship in isotope dilution mass spectrometry.
Conclusion: Making an Informed Choice
This compound is an indispensable tool for the accurate and precise quantification of m-cresol in a variety of matrices. When comparing it to other deuterated phenolic standards, the primary consideration must be the specific analyte of interest.
-
For isomer-specific cresol analysis: It is essential to use the corresponding deuterated isomer (this compound for m-cresol, O-Cresol-D7 for o-cresol, and P-Cresol-D7 for p-cresol) to ensure the highest level of accuracy.
-
For the analysis of phenol: A deuterated phenol standard (Phenol-D5 or D6) is the most appropriate choice.
-
For broader phenolic screening: While a single standard like this compound can be used, this approach is generally limited to semi-quantitative or screening purposes.
By understanding the principles of isotope dilution and the specific properties of different deuterated standards, researchers can develop robust and reliable analytical methods, ensuring the integrity and validity of their results. The high chemical and isotopic purity of commercially available standards like this compound further enhances the quality of quantitative data.[4]
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Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021, December 19). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum. (2005, August). PubMed. Retrieved January 16, 2026, from [Link]
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Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. (2015, July 15). PubMed. Retrieved January 16, 2026, from [Link]
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A Guide to Ensuring Analytical Accuracy: Inter-laboratory Comparison of m-Cresol Quantification Using M-Cresol-D7
In the landscape of pharmaceutical development and scientific research, the ability to obtain accurate and reproducible quantitative data is paramount. This is particularly true for the analysis of small molecules like m-cresol, a common preservative in pharmaceutical formulations and a biomarker of toluene exposure.[1][2] This guide provides an in-depth examination of how to establish and execute an inter-laboratory comparison study for m-cresol quantification, with a focus on the superior performance of M-Cresol-D7 as an internal standard. We will delve into the rationale behind experimental choices, present a detailed protocol, and analyze hypothetical data to illustrate the key principles of ensuring analytical integrity across different laboratories.
The Imperative of Inter-laboratory Comparison
An inter-laboratory comparison, also known as a proficiency test, is a cornerstone of a laboratory's quality assurance strategy.[3] It provides an objective evaluation of a laboratory's performance by comparing its results with those of other laboratories analyzing the same, homogeneous sample.[3][4] The primary goals of such a study are to:
-
Assess the bias and precision of analytical methods across different sites.
-
Identify potential sources of error in laboratory procedures.
-
Provide confidence in the reliability of data generated by participating laboratories.
-
Harmonize analytical methods to ensure consistency in multi-site studies.
The statistical framework for these studies is well-established, with guidelines provided by organizations such as Eurachem and standards like ISO 13528:2022.[5][6][7][8]
The Critical Role of the Internal Standard: Why this compound?
In chromatographic and mass spectrometric analyses, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls.[9][10] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.[9][11] The ideal internal standard is chemically and physically similar to the analyte but can be distinguished by the detector.[12]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification.[13] Here's why:
-
Co-elution and Similar Ionization: this compound has nearly identical physicochemical properties to the native m-cresol, ensuring it behaves similarly during sample extraction and chromatographic separation. This co-elution is crucial for compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.[14]
-
Mass Distinction: The deuterium labels provide a distinct mass difference, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[15]
-
Improved Precision and Accuracy: By using the ratio of the analyte peak area to the internal standard peak area for quantification, variations in sample handling and instrument performance are effectively normalized, leading to significantly improved precision and accuracy.[9][13]
While deuterated standards are highly effective, it is crucial to be aware of potential pitfalls such as isotopic exchange (loss of deuterium) and chromatographic shifts, though these are less common with aromatic deuterium substitution.[16]
Designing an Inter-laboratory Comparison Study for m-Cresol
This section outlines a hypothetical inter-laboratory comparison study designed to assess the quantification of m-cresol in a pharmaceutical formulation.
Study Objectives
-
To evaluate the accuracy and precision of participating laboratories in quantifying m-cresol.
-
To compare the performance of using this compound as an internal standard versus an external standard calibration method.
-
To provide participating laboratories with a confidential assessment of their analytical performance.
Experimental Workflow
The overall workflow for the inter-laboratory comparison is depicted below.
Caption: Workflow of the inter-laboratory comparison study.
Materials and Methods
Test Samples: A bulk solution of a placebo pharmaceutical formulation will be spiked with a known concentration of m-cresol (e.g., 100 µg/mL). This bulk solution will be divided into identical aliquots and distributed to the participating laboratories.
Internal Standard: A solution of this compound in methanol (e.g., 10 µg/mL) will be provided to each laboratory.
Analytical Method: A standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be provided, though laboratories may also use their own validated methods.
Experimental Protocol: Step-by-Step
-
Preparation of Calibration Standards:
-
Prepare a stock solution of m-cresol in methanol.
-
Perform serial dilutions to create a series of calibration standards ranging from 10 to 200 µg/mL.
-
For the internal standard calibration curve, spike each calibration standard with a fixed concentration of the this compound internal standard solution.
-
-
Sample Preparation:
-
External Standard Method:
-
Accurately dilute an aliquot of the test sample with the mobile phase to fall within the calibration range.
-
-
Internal Standard Method:
-
To an accurately measured aliquot of the test sample, add a precise volume of the this compound internal standard solution.
-
Dilute the mixture with the mobile phase to the final volume.
-
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with a mixture of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
m-cresol: e.g., m/z 107 -> 92
-
This compound: e.g., m/z 114 -> 98
-
-
-
-
Data Analysis and Reporting:
-
For the external standard method, construct a calibration curve by plotting the peak area of m-cresol against its concentration. Determine the concentration of m-cresol in the test sample from this curve.
-
For the internal standard method, construct a calibration curve by plotting the ratio of the peak area of m-cresol to the peak area of this compound against the concentration of m-cresol. Calculate the concentration of m-cresol in the test sample using this ratio-based curve.
-
Report both results to the study coordinator.
-
Data Analysis and Interpretation
The study coordinator will perform a statistical analysis of the submitted data in accordance with ISO 13528:2022.[6][7][17] A key performance indicator is the z-score, which is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the robust mean of all participants' results).
-
σ is the standard deviation for proficiency assessment.
The interpretation of z-scores is typically as follows[17]:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Hypothetical Results and Discussion
To illustrate the benefits of using this compound, let's consider the following hypothetical results from a 10-laboratory study. The assigned value (true concentration) of m-cresol in the test sample is 100.0 µg/mL.
Table 1: Inter-laboratory Comparison Results for m-Cresol Quantification
| Laboratory | Reported Concentration (µg/mL) - External Standard | % Bias | Reported Concentration (µg/mL) - Internal Standard (this compound) | % Bias |
| 1 | 98.5 | -1.5% | 99.8 | -0.2% |
| 2 | 105.2 | +5.2% | 101.5 | +1.5% |
| 3 | 93.1 | -6.9% | 98.9 | -1.1% |
| 4 | 101.8 | +1.8% | 100.5 | +0.5% |
| 5 | 109.5 | +9.5% | 102.1 | +2.1% |
| 6 | 96.3 | -3.7% | 99.2 | -0.8% |
| 7 | 99.9 | -0.1% | 100.1 | +0.1% |
| 8 | 91.5 | -8.5% | 98.5 | -1.5% |
| 9 | 103.7 | +3.7% | 101.1 | +1.1% |
| 10 | 107.8 | +7.8% | 101.8 | +1.8% |
| Mean | 100.7 | 100.4 | ||
| Std. Dev. | 5.9 | 1.3 | ||
| %RSD | 5.9% | 1.3% |
The data clearly demonstrates the superior performance of the internal standard method. The relative standard deviation (%RSD) across the laboratories was significantly lower when using this compound (1.3%) compared to the external standard method (5.9%). This indicates much better inter-laboratory precision. Furthermore, the individual laboratory biases from the true value were generally smaller with the internal standard method, suggesting improved accuracy.
The laboratories with higher bias in the external standard method (e.g., Labs 3, 5, and 8) likely experienced variations in sample preparation or instrument response that were effectively corrected by the use of this compound.
Logical Framework for Performance Evaluation
The process of evaluating laboratory performance in this study follows a clear logical path.
Caption: Logic for z-score based performance assessment.
Conclusion and Best Practices
This guide has outlined the critical importance of inter-laboratory comparisons for ensuring the quality and reliability of analytical data. The use of a stable isotope-labeled internal standard, such as this compound, is a scientifically sound approach to minimizing analytical variability and improving the accuracy of m-cresol quantification.
For researchers, scientists, and drug development professionals, implementing a robust quality assurance program that includes participation in proficiency testing schemes is not just a best practice—it is essential for generating data that is defensible, reproducible, and ultimately, trustworthy.
References
-
Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories (3rd ed.). Available from: [Link][4][18]
-
ISO 13528:2022. Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. Available from: [Link][5][6][7][8]
-
Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link][9]
-
Shapypro. (2024). Z-Score in Proficiency Testing: Understanding ISO 13528. Available from: [Link][17]
-
Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Available from: [Link][11]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link][14]
-
Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Available from: [Link][16]
-
ResolveMass Laboratories Inc. o-Cresol-d7, OD | CAS 202325-50-6. Available from: [Link][15]
-
National Center for Biotechnology Information. Toxicological Profile for Cresols - Chapter 7: Analytical Methods. Available from: [Link][19]
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A Senior Application Scientist's Guide to Linearity and Recovery Studies with M-Cresol-D7
Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive comparison of methodologies for conducting linearity and recovery studies, with a specific focus on the use of M-Cresol-D7 as an internal standard. Our objective is to move beyond procedural lists and delve into the causality behind experimental choices, ensuring that the protocols described are not only accurate but also self-validating.
The Critical Role of this compound in Quantitative Analysis
M-cresol is a significant compound in various fields, from its use as a preservative in pharmaceutical formulations to its status as a biomarker for certain metabolic conditions and environmental exposures.[1][2] Accurate quantification of m-cresol is therefore paramount. The use of a deuterated internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis.[3][4] This is because its chemical and physical properties are nearly identical to the analyte of interest, m-cresol, allowing it to co-elute during chromatography.[3][4] The key difference is its increased mass due to the deuterium atoms, which enables it to be distinguished by a mass spectrometer.[3] This intrinsic similarity allows this compound to effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the quantitative analysis.[5]
Foundational Pillars of Method Validation: Linearity and Recovery
Before any analytical method can be confidently deployed, it must undergo rigorous validation to demonstrate its suitability for the intended purpose.[6][7][8] Two of the cornerstones of this validation are linearity and recovery.
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A linear response is crucial for accurate quantification over a range of concentrations.
-
Recovery refers to the extraction efficiency of an analytical process, determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of the pure analyte in a neat solution. It assesses the extent of analyte loss during sample preparation and the impact of the sample matrix.
These studies are not merely procedural hurdles; they are essential for ensuring the reliability and reproducibility of analytical data, as mandated by regulatory bodies such as the FDA and outlined in guidelines like the ICH Q2(R1).[6][7][9][10][11][12][13][14]
Comparative Analysis of Analytical Approaches
While various analytical techniques can be employed for the determination of m-cresol, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID), the superior selectivity and sensitivity of mass spectrometry (MS) make it the preferred method for complex biological matrices.[15][16][17] The use of a deuterated internal standard like this compound is particularly advantageous in LC-MS/MS and GC-MS methods.
| Analytical Technique | Internal Standard Strategy | Advantages | Limitations |
| HPLC-UV | Non-deuterated structural analog (e.g., p-cresol) | Lower instrument cost. | Cannot distinguish the internal standard from the analyte based on mass, relying solely on chromatographic separation which can be challenging for isomers.[1] Susceptible to matrix interference that can affect both analyte and internal standard differently. |
| GC-FID | Non-deuterated structural analog (e.g., p-cresol) | Good resolution of cresol isomers.[17] | Similar to HPLC-UV, it is prone to inaccuracies from matrix effects that are not perfectly mirrored by the internal standard. |
| LC-MS/MS | This compound | Gold standard for bioanalysis. [3][4] High selectivity and sensitivity. Co-elution of the internal standard with the analyte provides excellent compensation for matrix effects and variations in sample processing.[4][5] | Higher instrument cost. Potential for chromatographic shifts between the deuterated standard and the analyte, which must be managed.[18][19] |
| GC-MS | This compound | High chromatographic efficiency for volatile compounds. The mass-selective detector allows for precise differentiation between the analyte and the deuterated internal standard. | Derivatization may be required to improve volatility and peak shape.[20] |
Experimental Protocols
The following protocols provide a step-by-step guide for conducting linearity and recovery studies for the quantification of m-cresol in human plasma using this compound and LC-MS/MS.
Protocol 1: Linearity Study
Objective: To demonstrate the linear relationship between the instrument response and the known concentration of m-cresol over the intended analytical range.
Materials:
-
m-cresol certified reference standard
-
This compound internal standard
-
Human plasma (screened for endogenous m-cresol)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of m-cresol in acetonitrile.
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the m-cresol stock solution with acetonitrile/water (50:50, v/v) to prepare a series of working standard solutions.
-
Spike 100 µL of human plasma with the appropriate working standard solutions to create a set of at least six non-zero calibration standards ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). A typical range might be 1, 5, 10, 50, 100, and 200 ng/mL.
-
-
Sample Preparation:
-
To each 100 µL plasma standard, add a fixed amount of this compound working solution (e.g., 50 ng/mL final concentration).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Analyze the samples using an appropriate gradient and mass transitions for both m-cresol and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of m-cresol to this compound for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of m-cresol.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.[12]
-
Protocol 2: Recovery Study
Objective: To evaluate the efficiency of the extraction procedure and assess the impact of the plasma matrix on the analytical results.
Procedure:
-
Prepare Three Sets of Samples at Three Concentration Levels (Low, Medium, High):
-
Set A (Extracted Samples): Spike known amounts of m-cresol into human plasma. Add the this compound internal standard and process these samples as described in the linearity study (steps 3.1-3.5).
-
Set B (Post-Extraction Spiked Samples): Process blank human plasma samples as described in the linearity study. After the evaporation step, reconstitute the residue with a solution containing the known amounts of m-cresol and the this compound internal standard.
-
Set C (Neat Standards): Prepare standard solutions in the mobile phase containing the same final concentrations of m-cresol and this compound as in Set A and B.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples.
-
-
Calculations:
-
Recovery (%) = (Peak Area Ratio of Set A / Peak Area Ratio of Set B) x 100
-
Matrix Effect (%) = (Peak Area Ratio of Set B / Peak Area Ratio of Set C) x 100
-
Acceptance Criteria: The mean recovery should be consistent, precise, and reproducible, typically within 80-120%.[21]
Visualization of Workflows
Caption: Workflow for the Linearity Study of m-cresol using this compound.
Caption: Experimental design for the Recovery and Matrix Effect Study.
Conclusion
The meticulous execution of linearity and recovery studies is non-negotiable for the validation of any quantitative analytical method. The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS, represents a robust and reliable approach for the accurate determination of m-cresol in complex biological matrices. By understanding the principles behind these studies and adhering to established guidelines, researchers can ensure the generation of high-quality, defensible data essential for drug development and scientific advancement.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Unknown. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?[Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
-
U.S. Environmental Protection Agency. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?[Link]
- Google Patents. (n.d.).
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ResearchGate. (2012). Determination of m-Cresol and p-Cresol in Industrial Cresols by Raman Spectrometer. [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Cresols. [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
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Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
SIELC Technologies. (n.d.). Separation of m-Cresol on Newcrom R1 HPLC column. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cresols. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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State of New Jersey. (2014). Cresols. [Link]
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ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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ResolveMass Laboratories Inc. (n.d.). o-Cresol-d7, OD | CAS 202325-50-6. [Link]
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ScienceDirect. (2021). cresol, CAS Registry Number 108-39-4. [Link]
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Quansys Biosciences. (2022). An Explanation of Recovery and Linearity. [Link]
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Cleaning Validation. (n.d.). Revisiting Linearity of Recovery Studies. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014). Methylphenols (Cresols): Human health tier II assessment. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cresols. [Link]
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New Jersey Department of Environmental Protection. (2008). CAS#: 95-48-7 - 2-Methylphenol (o-cresol). [Link]
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MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]
-
PubMed. (n.d.). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). [Link]
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The Gold Standard in Quantitative Analysis: A Comparative Guide to M-Cresol-D7 for Ensuring Reproducibility
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. The integrity of data generated from techniques like liquid chromatography-mass spectrometry (LC-MS) underpins critical decisions in drug development, from pharmacokinetic studies to clinical trial bioanalysis. A cornerstone of robust quantitative methods is the use of an internal standard (IS) to correct for variability inherent in the analytical process.
This guide provides a comprehensive comparison of M-Cresol-D7, a deuterated internal standard, against its non-deuterated counterparts. We will delve into the fundamental principles that establish deuterated standards as the "gold standard," present a comparative analysis of their performance supported by representative experimental data, and provide detailed protocols for their application.
The Imperative for an Ideal Internal Standard
An internal standard is a compound of known concentration added to a sample at the earliest stage of analysis. Its purpose is to mimic the analyte of interest throughout the entire analytical workflow, compensating for potential variations in sample preparation, injection volume, and instrument response. An ideal internal standard should exhibit the following characteristics:
-
Chemical and Physical Similarity: It should behave identically to the analyte during extraction, chromatography, and ionization.
-
Distinct Mass Spectrometric Signal: It must be clearly distinguishable from the analyte by the mass spectrometer.
-
Absence in the Original Sample: The internal standard should not be naturally present in the biological matrix being analyzed.
-
Stability: It must be chemically stable throughout the sample preparation and analysis process.
While various compounds can be employed as internal standards, the choice between a deuterated and a non-deuterated standard can significantly impact the quality and reliability of the results.
This compound: The Superior Choice for Quantitative Analysis
This compound is a stable isotope-labeled (SIL) analog of m-cresol, where seven hydrogen atoms have been replaced with deuterium. This subtle yet critical modification makes it an exemplary internal standard for the quantification of m-cresol and other phenolic compounds.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The efficacy of this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known amount of the deuterated standard is "spiked" into the sample containing the unknown quantity of the native analyte. Because this compound is chemically identical to m-cresol, it experiences the same matrix effects, ionization suppression or enhancement, and potential losses during sample preparation.[1] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise quantification of the analyte can be achieved, irrespective of variations in the analytical process.[2]
Workflow of Isotope Dilution Mass Spectrometry
Head-to-Head Comparison: this compound vs. a Non-Deuterated Alternative
To illustrate the performance advantages of this compound, we present a comparative analysis with a common type of non-deuterated internal standard: a structural analog. For this comparison, we will consider a hypothetical but representative structural analog, such as p-chlorocresol, which has a similar chemical structure to m-cresol but is not isotopically labeled.
The following table summarizes the expected performance characteristics based on extensive literature and typical validation data for the analysis of phenolic compounds in a complex matrix like human plasma.[3][4]
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., p-Chlorocresol) | Rationale for Superior Performance of this compound |
| Chemical & Physical Properties | Nearly identical to m-cresol | Similar, but not identical, to m-cresol | Co-elution and identical behavior during sample preparation and ionization.[5] |
| Matrix Effect Compensation | Excellent | Variable and often incomplete | This compound experiences the same ion suppression or enhancement as the analyte.[6][7] |
| Precision (%RSD) | Typically < 5% | Can range from 5% to >15% | Superior correction for analytical variability leads to more consistent results.[8] |
| Accuracy (%Bias) | Typically within ± 5% | Can be ± 15% or more | The constant analyte-to-IS ratio ensures a more accurate measurement.[8] |
| Recovery | Tracks analyte recovery accurately | May have different recovery rates | Identical chemical properties ensure proportional losses during extraction. |
| Regulatory Acceptance | Considered the "gold standard" by agencies like the FDA and EMA.[1] | May require more extensive validation to prove its suitability. | The reliability of deuterated standards is well-established in the scientific community. |
Key Takeaway: The use of a deuterated internal standard like this compound demonstrably improves the precision and accuracy of quantitative bioanalysis. Its ability to effectively compensate for matrix effects, which are a major source of error in LC-MS/MS assays, makes it the superior choice for ensuring data integrity.
Potential Pitfalls and Considerations
While deuterated standards are the preferred choice, it is essential to be aware of potential challenges:
-
Isotopic Purity: The this compound used should have high isotopic purity (typically ≥98 atom % D) to minimize any contribution from unlabeled m-cresol.
-
Chemical Purity: High chemical purity (≥99%) is crucial to avoid interference from other contaminants.
-
Stability of Deuterium Labels: The deuterium atoms in this compound are placed on the aromatic ring and the methyl group, which are stable positions not prone to back-exchange with hydrogen from the solvent. This is a critical consideration in the design of a reliable deuterated standard.
Experimental Protocols
The following is a representative protocol for the quantification of m-cresol in human plasma using this compound as an internal standard.
Materials and Reagents
-
m-Cresol certified reference standard
-
This compound (≥98 atom % D, ≥99% chemical purity)
-
Human plasma (blank and study samples)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
-
Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (at a concentration that yields a robust signal).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of m-cresol from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
m-Cresol transition: e.g., m/z 107 -> 92
-
This compound transition: e.g., m/z 114 -> 98
-
Data Analysis
-
Integrate the peak areas for the m-cresol and this compound MRM transitions.
-
Calculate the peak area ratio (m-cresol area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the m-cresol calibrators.
-
Determine the concentration of m-cresol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The choice of an internal standard is a critical decision in quantitative analysis that directly impacts the reliability and reproducibility of the data. As demonstrated, this compound, a deuterated stable isotope-labeled internal standard, offers significant advantages over non-deuterated alternatives. Its ability to accurately compensate for matrix effects and other sources of analytical variability ensures the generation of high-quality data that can be trusted for critical decision-making in research and drug development. For scientists and professionals committed to the highest standards of scientific integrity, the adoption of deuterated internal standards like this compound is not just a best practice but a necessity for ensuring the reproducibility and accuracy of their quantitative analyses.
References
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- Huybrechts, B., Van Vlem, B., Dehaen, W., & Van Schepdael, A. (2010). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters.
- Kiang, T. K., Ensom, M. H., & Chang, T. K. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. International Journal of Molecular Sciences, 25(9), 4873.
- Langenfeld, J. J., Baskin, K. E., & Macha, S. F. (1995). Quantitation of o-, m- and p-cresol and deuterated analogs in human urine by gas chromatography with electron capture detection.
- Mahmoud, A. M., Ahmed, F., & El-Shazly, M. (2018). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale.
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- Alasedi, K. K. (2013). analysis of p-cresol derivatives by gas chromatography. Journal of Analytical Techniques, 3(1), 19-22.
- Cuoghi, A., Caiazzo, M., Bellei, E., Monari, E., Bergamini, S., Palladino, G., ... & Tomasi, A. (2012). Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. Analytical and bioanalytical chemistry, 404(5), 1547-1554.
- U.S. Department of Health and Human Services. (2000). Toxicological profile for cresols. Agency for Toxic Substances and Disease Registry.
- Zhang, X., Liu, Y., & Li, Y. (2022). Targeted Deuteration of Polyphenolics for Their Qualitative and Quantitative Metabolomic Analysis in Plant-Derived Extracts. Journal of Agricultural and Food Chemistry, 70(34), 10567-10576.
- Gleason, P. M., & Hamper, B. C. (2018). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL.
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- Li, W., Cohen, L. H., & Van de Merbel, N. C. (2011). The importance of complete overlapping of analyte and internal standard peaks in eliminating matrix effects with liquid chromatography–mass spectrometry (LC–MS). LCGC North America, 29(7), 612-620.
- Wu, Y., et al. (2016). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis.
- Van Vlem, B., et al. (2010). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters.
- Chen, Y., et al. (2018). Development of the LC-MS/MS method for determining the p-cresol level in plasma.
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- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. (2025). Benchchem.
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- Analytical Methods. (2008). In Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry (US).
- Chen, Y., et al. (2019). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Environmental Science & Technology, 53(10), 5767-5776.
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- Kiang, T. K. L., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. International Journal of Molecular Sciences, 25(9), 4873.
- Zhang, X., et al. (2022). Targeted Deuteration of Polyphenolics for Their Qualitative and Quantitative Metabolomic Analysis in Plant-Derived Extracts. Journal of Agricultural and Food Chemistry, 70(34), 10567-10576.
- Shimadzu. (n.d.).
- Alasedi, K. K. (2013). analysis of p-cresol derivatives by gas chromatography. Journal of Analytical Techniques, 3(1), 19-22.
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- European Medicines Agency. (2011).
- Mohammed, A., & Abahussain, E. A. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Taibah University Medical Sciences, 18(4), 723-730.
- U.S. Food and Drug Administration. (2018).
- Matuszewski, B. K. (2006). Assessment of matrix effect in quantitative LC-MS bioanalysis. Pharmaceutical Technology, 30(9), 58-70.
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- Li, W., Cohen, L. H., & van de Merbel, N. C. (2011). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 29(7), 612-620.
- Wu, Y., et al. (2016). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis.
- Chen, Y., et al. (2018). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 334–340.
- Sarma, A. D., et al. (2013). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 649-655.
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The Definitive Guide to M-Cresol-D7: A Performance Evaluation in Diverse Analytical Matrices
For researchers, scientists, and professionals in drug development, the pursuit of analytical accuracy is paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an in-depth technical evaluation of M-Cresol-D7, a stable isotope-labeled (SIL) internal standard for the analysis of meta-cresol (m-cresol). We will explore the fundamental principles governing its use, present its performance characteristics in key biological and environmental matrices, and offer a comparative analysis against other internal standard strategies.
The Imperative for a Co-eluting Internal Standard: The Case for this compound
In complex matrices such as plasma, urine, or wastewater, the analyte of interest, m-cresol, is surrounded by a myriad of endogenous or contaminating compounds. These co-extractives can unpredictably suppress or enhance the ionization of the analyte in the mass spectrometer source, a phenomenon known as the "matrix effect."[1] An ideal internal standard must experience these variations to the same extent as the analyte, thereby providing a reliable basis for quantification.
This compound, in which seven hydrogen atoms are replaced with deuterium, is chemically and physically almost identical to native m-cresol.[2] This structural homology ensures that it co-elutes chromatographically and exhibits nearly identical behavior during sample extraction, derivatization, and ionization.[2] Consequently, any signal fluctuation caused by the matrix affects both the analyte and the internal standard proportionally, allowing for accurate and precise quantification. This is the primary and most compelling reason for employing a stable isotope-labeled standard.
Performance Evaluation of this compound in Biological Matrices
The quantification of m-cresol is crucial in clinical research, particularly as a biomarker for toluene exposure and as a uremic toxin in patients with chronic kidney disease.[3][4] The performance of this compound in these applications is assessed through rigorous validation of key analytical parameters.
Human Urine
Urine is a complex and variable matrix, making a robust internal standard essential. While specific validation data for this compound is not abundant in published literature, studies using other deuterated cresol isomers provide excellent proxy data for expected performance. For instance, a GC-MS method for urinary cresols using a deuterated analog demonstrated excellent precision and recovery.[5]
Key Performance Parameters (Urine - based on analogous deuterated standards):
| Parameter | Typical Performance | Rationale & Expert Insights |
| Linearity | 10 µg/L to 12 mg/L | This wide dynamic range is crucial for accommodating the variability in patient samples, from baseline levels to high exposure cases. |
| Accuracy (Recovery) | 84% to 104%[3] | Recoveries close to 100% indicate that the extraction process is efficient and that this compound effectively tracks the analyte during sample preparation. |
| Precision (%RSD) | Within-day: < 4%[5] | Low relative standard deviation (RSD) is a testament to the reproducibility of the method, which is significantly enhanced by the internal standard correcting for minor inconsistencies. |
| Matrix Effect | Minimal | The co-eluting nature of this compound with m-cresol means that any ion suppression or enhancement from the urine matrix is largely canceled out in the analyte/IS ratio.[3] |
Experimental Protocol: Quantification of m-Cresol in Human Urine by GC-MS
This protocol outlines a typical workflow for the analysis of total m-cresol (free and conjugated) in urine.
-
Sample Hydrolysis:
-
To 1 mL of urine, add 10 µL of this compound internal standard solution.
-
Add 100 µL of concentrated hydrochloric acid to hydrolyze glucuronide and sulfate conjugates.
-
Incubate at 90°C for 60 minutes.
-
Cool the sample to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of a suitable organic solvent (e.g., toluene or a mixture of hexane and ethyl acetate).[3]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
-
Derivatization (for GC analysis):
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenolic hydroxyl group to a more volatile silyl ether.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation of the cresol isomers.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both m-cresol and this compound derivatives.
-
Workflow for Urinary m-Cresol Analysis
Caption: Workflow for urinary m-cresol analysis.
Human Plasma/Serum
In plasma or serum, m-cresol is often protein-bound, necessitating a protein precipitation step. This compound is added prior to this step to account for any analyte loss during precipitation and subsequent extraction.
Key Performance Parameters (Plasma - based on analogous deuterated standards):
| Parameter | Typical Performance | Rationale & Expert Insights |
| Linearity | 0.5 to 200 ng/mL[6] | This range is suitable for clinical studies, covering both physiological and pathological concentrations of m-cresol. |
| Accuracy (Recovery) | 90% to 110% | High accuracy is critical in clinical diagnostics. The use of this compound ensures that the reported concentrations are a true reflection of the patient's sample. |
| Precision (%RSD) | < 15%[6] | Stringent precision requirements are standard for bioanalytical methods. This compound helps to consistently meet these criteria. |
| Matrix Effect | Significantly Reduced | Plasma is notorious for causing ion suppression due to phospholipids. This compound's identical elution profile is key to mitigating this interference. |
Experimental Protocol: Quantification of m-Cresol in Human Plasma by LC-MS/MS
This protocol is designed for high-throughput analysis, common in clinical and pharmaceutical research.
-
Protein Precipitation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing this compound internal standard.[4]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water and methanol/acetonitrile with a small amount of formic acid to aid ionization.
-
Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique minimizes interferences and enhances sensitivity.
-
Workflow for Plasma m-Cresol Analysis
Caption: Workflow for plasma m-cresol analysis.
Performance in Environmental Matrices
The analysis of cresols in environmental samples like water is essential for monitoring pollution from industrial sources.[7] EPA methods often recommend internal standard calibration for robust quantification in these variable matrices.[8]
Key Performance Parameters (Water):
| Parameter | Typical Performance | Rationale & Expert Insights |
| Linearity | 0.1 to 50 µg/L | This range typically covers environmentally relevant concentrations, from trace levels to more contaminated sites. |
| Accuracy (Recovery) | 85% to 115% | Good recovery is essential to ensure that the method is accurately measuring the level of contamination. |
| Precision (%RSD) | < 20% | Environmental methods may have slightly less stringent precision requirements than clinical assays, but consistency is still key. |
| Matrix Effect | Variable | Water matrices can vary significantly (e.g., drinking water vs. industrial effluent). This compound is crucial for correcting matrix effects caused by dissolved organic matter and salts. |
Comparative Analysis: this compound vs. Alternative Internal Standards
The choice of internal standard is a balance of performance, availability, and cost. Here, we compare this compound to other common approaches.
This compound vs. Non-Isotopically Labeled (Structural Analog) Internal Standard
A common alternative to a SIL is a structural analog, a compound with similar chemical properties but a different structure (e.g., 4-ethylphenol for m-cresol analysis).
Comparative Logic:
Caption: Logical comparison of IS types.
Performance Showdown:
| Feature | This compound (SIL) | Structural Analog (e.g., 4-Ethylphenol) |
| Chromatography | Co-elutes with m-cresol | Elutes at a different retention time |
| Matrix Effect | Superior Correction: Experiences the same matrix effect at the exact moment the analyte elutes. | Inferior Correction: Does not experience the matrix effect at the same time as the analyte, leading to potential inaccuracy. |
| Extraction Recovery | Nearly identical to m-cresol | May differ from m-cresol, introducing bias. |
| Ionization | Nearly identical ionization efficiency | Different ionization efficiency, which can vary differently with matrix changes. |
| Accuracy & Precision | Gold Standard: Provides the highest level of accuracy and precision.[9] | Compromised: Prone to systematic errors and higher variability. |
| Cost | Higher | Lower |
The Verdict: While a structural analog is a more budget-friendly option, it fundamentally fails to correct for the time-dependent nature of matrix effects in the ion source. For regulatory submissions and high-stakes research, the analytical integrity offered by this compound is non-negotiable.
Deuterated (D) vs. Carbon-13 (¹³C) Labeled Standards
Within the realm of SILs, ¹³C-labeled standards are sometimes considered superior to deuterated ones. This is because the C-D bond is slightly stronger than the C-H bond, which can occasionally lead to a small chromatographic shift where the deuterated standard elutes slightly earlier than the analyte.[10] However, for small molecules like m-cresol, this effect is often negligible, and modern chromatographic systems can typically resolve this if it occurs. This compound offers a significant cost advantage over its ¹³C-labeled counterpart, making it the more practical choice for most applications without a meaningful compromise in performance.
Conclusion and Recommendations
This compound stands as a robust and reliable internal standard for the quantification of m-cresol across a range of challenging matrices. Its core strength lies in its ability to mimic the behavior of the native analyte from extraction to detection, thereby providing unparalleled correction for matrix effects and procedural variability.
-
For Bioanalytical Applications (Plasma, Urine): this compound is the recommended internal standard. The complexity and variability of these matrices demand the accuracy that only a high-quality SIL can provide.
-
For Environmental Analysis (Water): Given the diverse nature of environmental samples, this compound is highly recommended to ensure data is reliable and defensible, particularly for regulatory monitoring.
-
Comparison to Alternatives: While non-labeled analogs are cheaper, they introduce an unacceptable risk of analytical bias. This compound provides the "gold standard" performance necessary for high-quality data generation in a cost-effective manner compared to ¹³C-labeled alternatives.
By integrating this compound into analytical workflows, researchers, scientists, and drug development professionals can achieve the highest level of confidence in their quantitative results, ensuring data integrity from the bench to regulatory submission.
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Z. Zhu et al., "Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials," International Journal of Molecular Sciences, vol. 25, no. 10, p. 5437, 2024.
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- 5. Quantitation of o-, m- and p-cresol and deuterated analogs in human urine by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
A Senior Application Scientist's Guide to the Cross-Validation of M-Cresol Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of m-cresol is a critical aspect of quality control, formulation development, and safety assessment. M-cresol is widely used as a preservative in pharmaceutical products, particularly in injectable formulations such as insulin and hormone therapies.[1] Its concentration must be meticulously controlled to ensure both product efficacy and patient safety. This guide provides an in-depth, objective comparison of three common analytical methods for the quantification of m-cresol, leveraging the high precision of M-Cresol-D7 as an internal standard in the gold-standard chromatographic method. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) with an isotopic internal standard, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and traditional colorimetric assays.
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering you to select and validate the most appropriate method for your specific analytical needs. All protocols are presented with the principles of scientific integrity and self-validation at their core, grounded in authoritative standards from leading regulatory and pharmacopeial bodies.
The Bedrock of Accurate Quantification: The Role of this compound
In the realm of quantitative analysis, particularly in complex matrices, the use of a stable isotope-labeled internal standard is paramount for achieving the highest levels of accuracy and precision. This compound, a deuterated analog of m-cresol, is the ideal internal standard for mass spectrometry-based methods.
Why this compound is the Gold Standard Internal Standard:
-
Chemical and Physical Equivalence: this compound is chemically identical to m-cresol, meaning it exhibits the same extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.
-
Co-elution: It co-elutes with the native m-cresol, ensuring that any variations during sample preparation or injection affect both the analyte and the internal standard equally.
-
Mass Differentiation: The deuterium labeling results in a distinct mass-to-charge (m/z) ratio, allowing the mass spectrometer to differentiate it from the unlabeled m-cresol. This mass difference is what enables the correction for analytical variability.
-
Mitigation of Matrix Effects: In complex sample matrices, such as biological fluids or pharmaceutical formulations, other components can enhance or suppress the ionization of the target analyte. Because this compound is chemically identical to m-cresol, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.
By calculating the ratio of the analyte signal to the internal standard signal, we can effectively normalize for any sample loss during preparation, injection inconsistencies, and ionization fluctuations, leading to highly reliable and reproducible results.
Method Comparison: A Head-to-Head Analysis
The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific goals of the analysis. Here, we compare the performance of GC-MS with this compound, HPLC-UV, and a common colorimetric method for the quantification of m-cresol.
| Performance Parameter | GC-MS with this compound Internal Standard | HPLC-UV | Colorimetric Assay (4-Aminoantipyrine) |
| Principle | Separation by gas chromatography and detection by mass spectrometry, using a deuterated internal standard for quantification. | Separation by liquid chromatography and detection by ultraviolet absorbance. | Chemical reaction producing a colored product, with concentration determined by spectrophotometry. |
| Specificity | Very High (mass-selective detection) | High (chromatographic separation) | Low (reacts with other phenols)[2] |
| Linearity (R²) | > 0.99[3] | > 0.99[4] | Good, but matrix-dependent |
| Limit of Detection (LOD) | 10 µg/L (in urine)[3] | Not typically required for pharmaceutical QC[4] | ~5 µg/L (with extraction) |
| Limit of Quantitation (LOQ) | 20 µg/L (in urine)[3] | 75 µg/mL (in formulation)[4] | ~50 µg/L (without extraction) |
| Accuracy (% Recovery) | 84 - 104%[3] | 98 - 102%[4] | Variable, susceptible to interference |
| Precision (%RSD) | < 7.2%[3] | < 2%[4] | Can be > 10% |
| Throughput | Moderate | High | High |
| Cost (Instrument) | High | Moderate | Low |
Experimental Protocols and Workflows
Herein, we provide detailed, step-by-step methodologies for each of the compared analytical techniques. These protocols are based on established methods and should be validated for your specific sample matrix and instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard
This method is highly selective and sensitive, making it the preferred choice for trace-level quantification and for complex matrices where specificity is critical. The use of this compound ensures the highest level of accuracy. This protocol is adapted from methodologies for the analysis of phenols in biological and environmental samples.[3][5]
Caption: Workflow for m-cresol quantification using GC-MS with this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of m-cresol and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a blank matrix with known concentrations of m-cresol and a constant concentration of this compound.
-
For each sample, add the same constant concentration of this compound.
-
-
Extraction:
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analytes from the sample matrix.
-
-
Derivatization:
-
To improve volatility and chromatographic peak shape, derivatize the extracted phenols. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
GC Column: Use a column suitable for phenol analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Injection: Inject the derivatized sample into the GC.
-
Oven Program: Implement a temperature gradient to separate the analytes.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both m-cresol and this compound.
-
-
Quantification:
-
Integrate the peak areas for the selected ions of m-cresol and this compound.
-
Calculate the ratio of the m-cresol peak area to the this compound peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of m-cresol in the samples from the calibration curve.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used in pharmaceutical quality control due to its robustness, high throughput, and lower cost compared to GC-MS. It is particularly well-suited for the analysis of m-cresol in pharmaceutical formulations.[4]
Caption: Workflow for m-cresol quantification using HPLC-UV.
-
Standard and Sample Preparation:
-
Prepare a stock solution of m-cresol in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
HPLC-UV Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where m-cresol has significant absorbance (e.g., 217 nm or 270 nm).[4]
-
-
Quantification:
-
Integrate the peak area of m-cresol in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of m-cresol in the samples from the calibration curve.
-
Method 3: Colorimetric Assay (4-Aminoantipyrine Method)
This spectrophotometric method is relatively simple and inexpensive, making it suitable for rapid screening or for laboratories without access to chromatographic instrumentation. However, it is a non-specific method that detects total phenols and is susceptible to interferences.[2][6]
Caption: Workflow for total phenol quantification using the 4-Aminoantipyrine method.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., ammonium hydroxide-ammonium chloride buffer, pH 10).
-
Prepare a 4-aminoantipyrine solution.
-
Prepare a potassium ferricyanide solution (oxidizing agent).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a standard phenol (e.g., phenol or m-cresol) in water.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample, which may require a distillation step to remove some interferences.
-
-
Color Development:
-
To a known volume of each standard and sample, add the buffer solution, followed by the 4-aminoantipyrine solution, and finally the potassium ferricyanide solution, mixing after each addition.
-
Allow the color to develop for a specified time (e.g., 15 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 510 nm) using a spectrophotometer.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the total phenol concentration in the samples from the calibration curve.
-
Causality Behind Experimental Choices and Method Validation
The choice of method is fundamentally dictated by the analytical requirements. For regulatory submissions and in complex matrices, the high specificity and accuracy of GC-MS with this compound is unparalleled. The mass spectrometer acts as a highly specific detector, minimizing the risk of interferences from other components in the sample matrix. The use of a deuterated internal standard is a self-validating system; any unexpected variability in the internal standard signal can indicate a problem with the sample preparation or analysis.
For routine quality control in a manufacturing environment, the HPLC-UV method offers a balance of performance, speed, and cost-effectiveness. Its high precision and accuracy within a defined range are well-suited for verifying the concentration of m-cresol in pharmaceutical products.[4]
The colorimetric assays , while simple, lack the specificity required for the individual quantification of m-cresol in the presence of other phenolic compounds. The 4-aminoantipyrine method, for instance, does not react with para-substituted phenols, which could be present as impurities.[2] The Folin-Ciocalteu method, another common colorimetric assay, reacts with a wide range of reducing substances, not just phenols, leading to potential overestimation.[7] These methods are therefore more appropriate for determining total phenolic content rather than for the specific quantification of m-cresol.
Method validation for any of these techniques should be performed in accordance with the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9] Key validation parameters to be assessed include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The cross-validation of analytical methods for m-cresol quantification reveals a clear hierarchy based on specificity and accuracy. The GC-MS method with this compound as an internal standard stands out as the most robust and reliable technique, particularly for challenging matrices and when unequivocal identification is required. HPLC-UV offers a practical and efficient alternative for routine quality control in well-characterized samples. Colorimetric methods , while simple and cost-effective, should be used with caution due to their lack of specificity and susceptibility to interferences, making them unsuitable for the precise quantification of m-cresol in the presence of other phenolic compounds.
The selection of the most appropriate method should be a well-considered decision based on the specific analytical needs, regulatory requirements, and available resources. Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the integrity and reliability of the generated data.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). Guidance for Industry: Bioanalytical Method Validation. 2018. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). 2014. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. 1995. Available from: [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2023. Available from: [Link]
-
Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. PMC - NIH; 2011. Available from: [Link]
-
Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers; 2018. Available from: [Link]
-
The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. ACS Publications. Available from: [Link]
-
Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. PubMed; 2015. Available from: [Link]
-
What is the Difference Between Phenols by 4AAP vs GCMS Methods? CARO Analytical Services; 2025. Available from: [Link]
-
The Role of m,p-Cresol in Pharmaceutical Formulations. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]
-
Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Folin–Ciocalteu reagent. Wikipedia. Available from: [Link]
Sources
- 1. separation of p-cresol and m-cresol - Chromatography Forum [chromforum.org]
- 2. What is the Difference Between Phenols by 4AAP vs GCMS Methods? : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 3. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Total Phenolic Content Using the Folin-C Assay: Single-Laboratory Validation, First Action 2017.13 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Comparative Guide to Uncertainty Quantification Using M-Cresol-D7
For researchers, scientists, and drug development professionals, the pursuit of analytical data of the highest integrity is paramount. The quantification of analytes in complex matrices is a foundational element of this pursuit, and the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an in-depth, objective comparison of M-Cresol-D7, a deuterated internal standard, with non-deuterated alternatives for the quantitative analysis of m-cresol. We will delve into the theoretical underpinnings, present supporting experimental data, provide a detailed analytical protocol, and offer a step-by-step guide to quantifying the uncertainty of these measurements, empowering you to make informed decisions that enhance the robustness and reliability of your analytical data.
The Indispensable Role of Internal Standards in Mitigating Uncertainty
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the internal standard (IS) method is a powerful strategy to enhance the accuracy and precision of quantitative analysis.[1] An internal standard is a compound of known concentration that is added to all calibration standards and unknown samples.[2] By analyzing the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation, injection, and instrument operation can be effectively compensated.[1] The ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument, and it should not be naturally present in the sample matrix.[2]
This compound: The Superior Choice for High-Fidelity Quantification
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[3] In this compound, the seven hydrogen atoms of m-cresol have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule with nearly identical physicochemical properties to the analyte, m-cresol, including its extraction efficiency, chromatographic retention time, and ionization behavior in the mass spectrometer.[4] However, the mass difference of 7 atomic mass units allows the mass spectrometer to readily distinguish between the analyte and the internal standard.[5]
The Decisive Advantage: Mitigating Matrix Effects
One of the most significant challenges in bioanalysis and environmental analysis is the "matrix effect," where co-eluting endogenous or exogenous compounds in the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6] Because this compound co-elutes with m-cresol and has virtually identical ionization characteristics, it experiences the same matrix effects as the analyte.[7] Consequently, the ratio of their signals remains constant, effectively nullifying the impact of the matrix and leading to more accurate and reliable results.[8]
Quantitative Performance Comparison: this compound vs. A Non-Deuterated Alternative
To provide a clear, data-driven comparison, we will evaluate the performance of this compound against a common type of non-deuterated internal standard, a structural analog. For the analysis of m-cresol, a suitable structural analog is 2,6-dimethylphenol .[9][10] While structurally similar, its different chemical nature leads to distinct chromatographic and mass spectrometric behavior compared to m-cresol.
The following table summarizes representative validation data for the quantification of m-cresol using both this compound and 2,6-dimethylphenol as internal standards. The data is a composite of typical performance characteristics observed in validated GC-MS methods.[6]
| Performance Characteristic | This compound (Deuterated IS) | 2,6-Dimethylphenol (Non-Deuterated IS) | Rationale for Difference |
| Linearity (R²) | > 0.999 | 0.990 - 0.995 | This compound more effectively compensates for minor variations across the concentration range, leading to a more linear response. |
| Recovery (%) | 95 - 105% | 80 - 110% | The near-identical chemical properties of this compound ensure its recovery closely tracks that of m-cresol through the extraction process. The recovery of 2,6-dimethylphenol can be more variable due to differences in polarity and solubility. |
| Precision (RSD%) | < 5% | < 15% | By correcting for subtle inconsistencies in sample handling and instrument response, this compound significantly reduces the variability between replicate measurements. |
| Matrix Effect | Minimal to None | Moderate to Significant | As this compound co-elutes and ionizes identically to m-cresol, it effectively cancels out ion suppression or enhancement. 2,6-dimethylphenol, with its different retention time and ionization efficiency, cannot fully compensate for these matrix-induced variations. |
Experimental Protocol: Quantification of M-Cresol in a Biological Matrix using GC-MS with this compound
This section provides a detailed, step-by-step methodology for the quantification of m-cresol in a biological matrix (e.g., urine) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.
Materials and Reagents
-
m-Cresol analytical standard
-
This compound internal standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[11]
-
Solvent: Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
Sample Preparation and Extraction
-
To a 1 mL urine sample, add 50 µL of a 10 µg/mL this compound internal standard solution.
-
Acidify the sample to pH 1-2 with HCl.
-
Add 0.5 g of NaCl and vortex to dissolve.
-
Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and shaking vigorously for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of m-cresol and this compound.[12]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[13]
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Ramp: 20°C/min to 280°C, hold for 5 minutes[12]
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
m-Cresol-TMS: m/z 165, 180[13]
-
This compound-TMS: m/z 172, 187
-
Caption: Experimental workflow for the quantification of m-cresol using this compound.
Quantifying the Uncertainty of Measurement: A Step-by-Step Guide
Quantifying the uncertainty of a measurement is a crucial step in validating an analytical method and ensuring the reliability of its results. The "Guide to the Expression of Uncertainty in Measurement" (GUM), published by the International Organization for Standardization (ISO), provides a widely accepted framework for this process.[14] The following is a worked example of how to estimate the measurement uncertainty for the GC-MS analysis of m-cresol described above.
The final concentration of m-cresol is calculated using the following equation:
Cm-cresol = (Am-cresol / AIS) * (CIS / RRF) * (Vextract / Vsample)
Where:
-
Cm-cresol = Concentration of m-cresol in the sample
-
Am-cresol = Peak area of m-cresol
-
AIS = Peak area of the internal standard (this compound)
-
CIS = Concentration of the internal standard
-
RRF = Relative Response Factor (determined from the calibration curve)
-
Vextract = Final volume of the extract
-
Vsample = Initial volume of the sample
To calculate the combined uncertainty, we must identify and quantify the individual sources of uncertainty associated with each parameter in this equation.
Caption: Ishikawa (fishbone) diagram illustrating sources of uncertainty.
Uncertainty Budget Calculation (Illustrative Example)
The following table provides an example of an uncertainty budget. The values are illustrative and should be determined experimentally in your laboratory.
| Source of Uncertainty | Value | Type | Distribution | Standard Uncertainty (u) | Relative Standard Uncertainty (u/value) |
| Purity of m-cresol standard | 0.995 g/g | B | Rectangular | 0.0029 | 0.0029 |
| Purity of this compound standard | 0.990 g/g | B | Rectangular | 0.0058 | 0.0058 |
| Weighing of standards | 10 mg | B | Rectangular | 0.029 mg | 0.0029 |
| Volume of stock solution flask | 100 mL | B | Triangular | 0.041 mL | 0.00041 |
| Pipetting of stock solution | 1 mL | B | Triangular | 0.0035 mL | 0.0035 |
| Volume of sample | 1 mL | A | Normal | 0.01 mL | 0.01 |
| Calibration curve (RRF) | 1.05 | A | Normal | 0.021 | 0.02 |
| Method Repeatability (n=6) | - | A | Normal | - | 0.035 |
Calculation of Combined Standard Uncertainty (uc):
The combined relative standard uncertainty is calculated by taking the square root of the sum of the squares of the individual relative standard uncertainties:
uc,rel = √[(0.0029)² + (0.0058)² + (0.0029)² + (0.00041)² + (0.0035)² + (0.01)² + (0.02)² + (0.035)²] uc,rel ≈ 0.042
Calculation of Expanded Uncertainty (U):
The expanded uncertainty is calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a 95% confidence level.
U = k * uc = 2 * (uc,rel * Cm-cresol)
For a measured m-cresol concentration of 50 ng/mL:
U = 2 * (0.042 * 50 ng/mL) = 4.2 ng/mL
The final reported result would be: 50 ± 4.2 ng/mL
Conclusion: The Imperative of Isotopic Labeling for Data Integrity
This guide has demonstrated the clear advantages of using a deuterated internal standard, such as this compound, for the quantitative analysis of m-cresol. The near-identical physicochemical properties of this compound to the analyte allow for superior correction of matrix effects and procedural variability, resulting in enhanced accuracy, precision, and linearity. While non-deuterated internal standards like 2,6-dimethylphenol can be used, they introduce a greater degree of uncertainty into the measurement.
References
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Köppl, A., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. International Journal of Hygiene and Environmental Health, 218(6), 545-552. Available at: [Link]
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Savić, V., et al. (2019). Validation and uncertainty estimation of analytical method for determination of phenolic compounds in concrete. Journal of the Serbian Chemical Society, 84(1), 1-14. Available at: [Link]
-
Tokuoka, S. M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. Available at: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
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Baranowska, I., & Koper, M. (2011). Method validation and uncertainty parameters for phenolic compounds. Journal of AOAC International, 94(5), 1565-1572. Available at: [Link]
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Silva, L. F., et al. (2019). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. Journal of the Brazilian Chemical Society, 30(11), 2379-2387. Available at: [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]
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ISOBudgets. (2023). 7 Steps to Calculate Measurement Uncertainty. Available at: [Link]
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Muelaner, J. (n.d.). Calculating an Uncertainty Budget for a Measurement. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Available at: [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]
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Restek. (n.d.). Phenol-d6. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Cresols in Biological Materials. In Toxicological Profile for Cresols. Available at: [Link]
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LCGC International. (2008). Estimating Uncertainty. Available at: [Link]
-
Farmacia Journal. (2011). ESTIMATING THE UNCERTAINTY RELATED TO GC-MS ANALYSIS OF ORGANO-CHLORINATED PESTICIDES FROM WATER. Available at: [Link]
-
ResearchGate. (2020). Do you know the simple method for the estimation of uncertainty?. Available at: [Link]
-
Laboratory Talk. (2001). Application Note on GC/MS analysis of phenols. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available at: [Link]
-
Chromatography Forum. (2022). separation of p-cresol and m-cresol. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ). Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Szałek, M., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Chemistry Central Journal, 8, 54. Available at: [Link]
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American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link]
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Journal of Science and Arts. (2021). determination of total phenolic content from plant extracts used in cosmetic purpose. Available at: [Link]
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ResearchGate. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Available at: [Link]
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Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Available at: [Link]
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Canadian Journal of Chemistry. (2023). Qualitative and Quantitative Analysis of Cresols Found in Maskwio’mi (Birch Bark Extract). Available at: [Link]
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A Senior Application Scientist's Guide to Internal Standards: Justification for Using M-Cresol-D7
In the world of quantitative analysis, particularly in chromatography and mass spectrometry, the pursuit of accuracy and precision is paramount. Every injection, every sample preparation step, and every fluctuation in instrument performance introduces potential variability that can compromise the integrity of our results.[1][2] This is where the strategic use of an internal standard (IS) becomes not just a best practice, but a necessity for robust and reliable data. This guide provides an in-depth justification for the selection of M-Cresol-D7 as a superior internal standard in relevant applications, comparing it with alternatives and grounding the recommendation in both theory and practical, experimental evidence.
The Foundational Role of an Internal Standard
Before we delve into the specifics of this compound, let's establish the core principle. An internal standard is a compound of known concentration added to every sample—calibrators, quality controls, and unknowns—at the beginning of the analytical workflow.[1][2] Its purpose is to correct for variations that are difficult to control.[2][3] These can include:
-
Sample Preparation Losses: Inconsistent recovery during extraction, evaporation, or derivatization steps.
-
Injection Volume Variability: Minor differences in the volume of sample introduced into the instrument.[2]
-
Instrumental Drift: Fluctuations in detector sensitivity or ionization efficiency over an analytical run.[4]
-
Matrix Effects: The suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix (e.g., plasma, urine, soil).[5][6][7][8]
Instead of relying on the absolute response of the target analyte, we use the ratio of the analyte's response to the internal standard's response for quantification.[1][9][10] Because the IS is subjected to the same conditions as the analyte, this ratio remains stable even if absolute signal intensities fluctuate, thereby ensuring accuracy.[1][4]
The Ideal Internal Standard: Why Deuteration is Key
The "perfect" internal standard is a hypothetical compound that behaves identically to the analyte in every single aspect of the analytical process.[11] The closest we can get to this ideal, especially in mass spectrometry, is a stable isotope-labeled (SIL) version of the analyte itself.[11] This is where deuterated standards, like this compound, demonstrate their inherent superiority.
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[12] Replacing hydrogen atoms on the analyte molecule with deuterium results in a compound that is:
-
Chemically Identical: It has the same structure, polarity, and reactivity as the analyte. This ensures it co-elutes during chromatography and experiences virtually identical extraction recovery and matrix effects.[11][12][13]
-
Mass Differentiated: The increase in mass allows a mass spectrometer to easily distinguish the analyte from the internal standard, even if they co-elute.[3][12]
This combination of properties makes deuterated standards the gold standard for quantitative MS-based methods, a fact recognized by regulatory bodies like the FDA and EMA.[12]
Comparative Analysis: this compound vs. Alternatives
M-Cresol (3-methylphenol) is a common analyte in environmental monitoring, industrial hygiene, and clinical toxicology.[14][15][16] When quantifying m-cresol, several choices for an internal standard exist. Let's compare them.
| Internal Standard | Type | Key Advantages | Key Disadvantages |
| This compound | Stable Isotope-Labeled | Near-identical chromatographic and mass spectrometric behavior to m-cresol, providing the most accurate correction for matrix effects and recovery.[11][12] | Higher cost compared to structural analogs. |
| Phenol-D6 | Stable Isotope-Labeled | Good choice for broad phenol analysis, shares some structural similarity. | Different retention time and potential for differential matrix effects compared to m-cresol due to structural difference (lack of methyl group). |
| o-Cresol or p-Cresol | Structural Analog | Inexpensive, readily available, similar chemical class. | Different chromatographic retention time. Susceptible to differential matrix effects and ionization suppression/enhancement.[6][17] May be present in the actual sample, causing interference. |
| 2,4,6-Tribromophenol | Structural Analog | Often used in older EPA methods, distinct mass. | Significantly different chemical structure, polarity, and volatility. Prone to very different behavior during extraction and chromatography. Poor correction for subtle matrix effects. |
The Verdict: While structural analogs can be used, they are a compromise. They do not co-elute perfectly with m-cresol and will not experience the exact same matrix effects or ionization suppression.[6][17] This deviation introduces a bias that can compromise accuracy. This compound, by being chemically identical, tracks the analyte's behavior from extraction to detection with the highest fidelity, making it the unequivocally superior choice for accurate quantification.[11][13]
Experimental Justification & Protocol
To illustrate the superiority of this compound, consider a typical experiment for the analysis of phenols in water, adapted from principles outlined in EPA methods.[18][19][20]
Caption: Standard workflow for quantitative analysis using an internal standard.
-
Preparation of Standards:
-
Prepare a stock solution of this compound at 100 µg/mL in methanol.
-
Prepare a working internal standard solution by diluting the stock to 5 µg/mL.
-
Prepare calibration standards of unlabeled m-cresol at concentrations ranging from 0.1 µg/L to 20 µg/L in reagent water.
-
-
Sample Preparation:
-
To 1-liter aliquots of each calibration standard, QC, and unknown water sample, add exactly 100 µL of the 5 µg/mL this compound working solution. This ensures a consistent IS concentration in every sample.
-
Acidify the samples to a pH < 2 with 6N HCl.
-
Perform solid-phase extraction (SPE) using a polystyrene-divinylbenzene cartridge, following established methods like EPA 528.[19]
-
Elute the analytes and the internal standard from the SPE cartridge with methylene chloride.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into a GC-MS system.
-
GC Conditions: Use a capillary column suitable for phenol analysis (e.g., a 5% phenyl-methylpolysiloxane phase).[20]
-
MS Conditions: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor m/z 108 (for unlabeled m-cresol).
-
Monitor m/z 115 (for this compound).[15]
-
-
-
Data Analysis:
-
Integrate the peak areas for m-cresol (Area_Analyte) and this compound (Area_IS).
-
Calculate the Response Ratio = (Area_Analyte / Area_IS).
-
Construct a calibration curve by plotting the Response Ratio against the known concentration of the calibration standards.
-
Determine the concentration of unknown samples by interpolating their Response Ratio from the calibration curve.
-
The following table summarizes the kind of performance improvements expected when using this compound compared to a less ideal structural analog like p-cresol.
| Performance Metric | With this compound (Expected) | With p-Cresol (Expected) | Justification |
| Recovery Precision (%RSD) | < 5% | 5-15% | This compound perfectly mimics the analyte's recovery, leading to tighter precision even with variable extraction efficiency. |
| Matrix Effect (%RSD) | < 5% | 10-20% | As it co-elutes, this compound experiences the same ion suppression/enhancement, effectively canceling out the effect.[13] p-Cresol elutes at a different time and is subject to different matrix interferences. |
| Calibration Curve Linearity (R²) | > 0.998 | > 0.990 | The highly consistent response ratio across the concentration range results in a more linear and reliable calibration curve. |
Logical Framework for Internal Standard Selection
Choosing the right internal standard is a critical decision in method development. The following diagram outlines the logical process that leads to the selection of a deuterated standard like this compound.
Caption: Decision logic for selecting an optimal internal standard.
Conclusion
For quantitative methods employing mass spectrometry, the use of a stable isotope-labeled internal standard is the most effective strategy for ensuring data accuracy, precision, and reliability.[11][12] this compound stands as the premier choice for the quantification of m-cresol because its chemical and physical properties are virtually identical to the analyte. This ensures it accurately tracks the analyte through sample preparation and analysis, providing superior correction for experimental variability and matrix effects compared to any structural analog. While the initial cost may be higher, the investment pays dividends in the form of higher data quality, reduced need for repeat analyses, and greater confidence in research outcomes.
References
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from Crawford Scientific. (URL: [Link])
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. (URL: [Link])
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Wikipedia. (n.d.). Internal standard. Retrieved from Wikipedia. (URL: [Link])
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc. (URL: [Link])
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Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Retrieved from Mason Technology. (URL: [Link])
- Yao, Z. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
-
Truant, S., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. (URL: [Link])
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Li, W., et al. (2011). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH. (URL: [Link])
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South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (URL: [Link])
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Hewavitharana, A. K., et al. (2015). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. (URL: [Link])
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Vlckova, H., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. (URL: [Link])
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ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (URL: [Link])
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (URL: [Link])
-
LCGC International. (n.d.). When Should an Internal Standard be Used? (URL: [Link])
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. EPA. (URL: [Link])
-
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. (URL: [Link])
-
U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA. (URL: [Link])
-
U.S. Environmental Protection Agency. (2012). Method 420.4, Revision 1.0: Determination of Total Recoverable Phenolics by Semi-Automated Colorimetry. EPA. (URL: [Link])
-
ResolveMass Laboratories Inc. (n.d.). o-Cresol-d7, OD | CAS 202325-50-6. Retrieved from ResolveMass Laboratories Inc. (URL: [Link])
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ResolveMass Laboratories Inc. (n.d.). p-Cresol-d7, OD | CAS 202325-52-8. Retrieved from ResolveMass Laboratories Inc. (URL: [Link])
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Phenol and Cresol. (URL: [Link])
-
Preuss, R., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. PubMed. (URL: [Link])
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Petropoulos, S., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. (URL: [Link])
-
ResearchGate. (2017). Toluene, ethylbenzene and phenol - Determination of o-cresol, m-cresol, 2-ethylphenol, 4-ethylphenol and phenol in urine using gas chromatography-mass spectrometry. (URL: [Link])
-
Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. (URL: [Link])
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of M-Cresol-D7
As a Senior Application Scientist, I understand that excellence in the lab goes beyond achieving groundbreaking results; it encompasses a steadfast commitment to safety and environmental stewardship. Handling deuterated compounds like M-Cresol-D7, often used as internal standards in mass spectrometry, requires the same rigorous attention to detail as our most complex experiments. While the deuterium labeling is crucial for analytical accuracy, it does not alter the fundamental hazardous properties of the parent molecule, m-cresol. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
The procedures outlined below are grounded in established safety protocols and regulatory requirements. The core principle is to treat this compound with the same precautions as its non-deuterated counterpart, m-cresol, which is classified as a toxic, corrosive, and combustible hazardous material.[1][2][3]
Part 1: Hazard Identification and Regulatory Framework
Understanding the "why" behind disposal procedures begins with a clear understanding of the risks. This compound, like m-cresol, is a hazardous substance with multiple risk factors. It is toxic if swallowed or if it comes into contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life.[2][4]
Regulatory Classification:
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), cresols are listed as hazardous waste.[5][6] Generators of this waste are legally required to manage and dispose of it following specific federal, state, and local regulations.[5] The primary EPA waste codes applicable to this compound are:
-
F004: The following spent non-halogenated solvents: cresols, cresylic acid, and nitrobenzene. This code applies if the this compound was used as a solvent and is now spent.[7][8][9]
-
U052: This code is for discarded commercial chemical products, off-specification species, container residues, or spill residues of cresol.[10]
-
D024: This code applies if the waste exhibits the characteristic of toxicity for m-cresol based on TCLP (Toxicity Characteristic Leaching Procedure) testing.[6][7]
It is the generator's responsibility to accurately classify their waste.[5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Key Hazard and Exposure Data
| Parameter | Value | Source |
| CAS Number | 202325-51-7 (this compound) 108-39-4 (m-Cresol) | [3][11] |
| Appearance | Clear to light yellow liquid with a phenolic, aromatic odor. | [2][12] |
| Hazard Class | 6.1 (Toxic) | [13] |
| GHS Hazard Statements | H301+H311: Toxic if swallowed or in contact with skin H314: Causes severe skin burns and eye damage H401: Toxic to aquatic life | |
| OSHA PEL | 5 ppm (22 mg/m³) TWA (for all cresol isomers) | [13] |
| NIOSH REL | 2.3 ppm (10 mg/m³) TWA (for all cresol isomers) | [13] |
| Flash Point | 86 °C (186.8 °F) | [2] |
Part 2: Spill and Emergency Procedures
Proper disposal planning includes being prepared for accidents. In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing.[14] Rinse the affected skin with copious amounts of running water for at least 15 minutes.[13][14] Seek immediate medical attention as chemical burns must be treated by a physician.[14] After initial flushing, a solution of polyethylene glycol and ethanol may be applied to reduce the severity of exposure.[15][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[14] If not breathing, provide artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and call a physician or poison control center immediately.[16][17] Ingestion can cause severe damage and perforation of the esophagus and stomach.[1][17]
Spill Cleanup Protocol:
Cleanup should only be performed by trained personnel wearing appropriate PPE.[15][16]
-
Evacuate: Clear all non-essential personnel from the spill area.[13]
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: this compound is combustible. Remove all heat, sparks, and open flames from the vicinity.[12][13]
-
Contain Spill: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, dry sand, or earth.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully collect the absorbent material and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[13][14]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[14] Collect the contaminated cleaning water for disposal as hazardous waste; do not flush it down the sanitary sewer.[1][12]
-
Dispose of PPE: All contaminated PPE must be disposed of as hazardous waste.
Part 3: this compound Disposal Workflow
The following diagram and step-by-step protocol outline the standard operating procedure for the disposal of this compound waste from the point of generation to its final collection.
Caption: Decision workflow for this compound waste management.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, Viton®). Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]
-
Eye Protection: Chemical safety goggles and a face shield are required.[4][12]
-
Lab Coat: A chemically resistant lab coat or apron.[5]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5]
-
-
Waste Container Selection:
-
Choose a container that is compatible with this compound. Borosilicate glass or high-density polyethylene (HDPE) bottles are suitable.[18]
-
The container must have a tightly sealing screw cap to prevent leaks and vapor release.[18]
-
Ensure the container is in good condition, free of cracks or defects.[18]
-
-
Labeling:
-
Proper labeling is a critical regulatory requirement. The label must be affixed to the container before any waste is added.[18]
-
The label must clearly state "Hazardous Waste."[18]
-
List all chemical constituents by their full name (e.g., "Waste this compound," "Methanol," "Acetonitrile"). Provide percentages or concentration estimates for mixtures.[18]
-
Do not use abbreviations or chemical formulas.
-
-
Waste Accumulation:
-
Collect this compound waste in your designated Satellite Accumulation Area (SAA), which is typically inside a laboratory fume hood or a ventilated cabinet.
-
Always use secondary containment (e.g., a chemical-resistant tray or bin) to hold the waste container.
-
Keep the waste container securely capped at all times, except when adding waste.[18]
-
Never mix incompatible waste streams. M-cresol is incompatible with strong oxidizing agents, acids, and bases.[17]
-
-
Preparing for Pickup:
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
Once the container is full, or if you are approaching your laboratory's accumulation time limit (consult your EHS office for this), arrange for a waste pickup.
-
Ensure the exterior of the container is clean and free of contamination before removal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal health or environmental integrity.
References
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Navigating the Isotopic Landscape: A Comprehensive Safety and Handling Guide for M-Cresol-D7
For researchers, scientists, and drug development professionals, the incorporation of stable isotope-labeled compounds like M-Cresol-D7 is a powerful tool in elucidating metabolic pathways, quantifying analytes, and extending the pharmacokinetic profiles of novel therapeutics. While the substitution of hydrogen with deuterium is a subtle molecular change, it does not diminish the inherent chemical hazards of the parent molecule. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile: this compound
This compound is a deuterated form of m-cresol, where seven hydrogen atoms have been replaced with deuterium. From a chemical hazard perspective, this compound should be treated with the same level of caution as its non-deuterated counterpart, m-cresol. The primary dangers associated with m-cresol, and by extension this compound, are its corrosive and toxic properties.[1]
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4]
-
Combustibility: It is a combustible liquid.[4]
Chronic exposure can lead to a range of health issues, including dermatitis, nervous system disorders, and potential damage to the liver and kidneys.[5][6] Therefore, a robust understanding and implementation of appropriate safety measures are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (Well-ventilated) | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Laboratory coat | Not typically required with adequate ventilation |
| Large-Scale Operations or Potential for Splash | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Chemical-resistant apron or suit | NIOSH/MSHA approved respirator with organic vapor cartridges |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit and boots | NIOSH/MSHA approved air-purifying respirator with appropriate cartridges |
It is crucial to inspect all PPE for integrity before each use. [4]
Safe Handling and Operational Protocols
Adherence to strict operational protocols is critical to minimize exposure risk and maintain the isotopic purity of this compound.
Engineering Controls: Containing the Hazard
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of vapor generation, a chemical fume hood is mandatory.
-
Closed Systems: Whenever feasible, utilize a closed system for transfers and reactions to minimize the release of vapors.
Procedural Workflow for Handling this compound
The following diagram illustrates a recommended workflow for safely handling this compound in a laboratory setting.
Caption: Decision-making flowchart for this compound spill response.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Conclusion: Fostering a Culture of Safety
The use of this compound in advanced research underscores the importance of a proactive and informed approach to laboratory safety. By understanding the inherent hazards, diligently employing appropriate personal protective equipment, adhering to established handling protocols, and having a clear plan for emergencies and disposal, you can ensure a safe and productive research environment. This commitment to safety not only protects individuals but also upholds the integrity and quality of your scientific endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
